2-Amino-4-methylthiophene-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methylthiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-3-2-10-6(8)4(3)5(7)9/h2H,8H2,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLIJQRGPVJGSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303765 | |
| Record name | 2-amino-4-methylthiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4651-97-2 | |
| Record name | 4651-97-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160952 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4651-97-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210726 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-4-methylthiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4651-97-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-4-methylthiophene-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-methylthiophene-3-carboxamide, a key heterocyclic scaffold in medicinal chemistry and drug development. The primary focus of this document is the Gewald reaction, the most prominent and efficient method for the preparation of this and related 2-aminothiophenes. This guide will detail the reaction mechanism, provide a representative experimental protocol, and present quantitative data for the synthesis.
Introduction
This compound is a valuable building block in the synthesis of various biologically active compounds. The 2-aminothiophene core is a well-established pharmacophore found in drugs with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. The efficient synthesis of this scaffold is therefore of significant interest to the pharmaceutical and chemical research communities. The Gewald reaction, a one-pot multicomponent reaction, stands as the most common and versatile method for this purpose.
The Gewald Synthesis Mechanism
The Gewald reaction is a powerful tool for the synthesis of polysubstituted 2-aminothiophenes.[1] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or α-cyanoacetamide in the presence of elemental sulfur and a base.[1] For the synthesis of this compound, the reactants are acetone, cyanoacetamide, and elemental sulfur.
The mechanism proceeds through three key stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between acetone and cyanoacetamide. The base, typically a secondary amine like diethylamine or morpholine, deprotonates the α-carbon of cyanoacetamide, which then acts as a nucleophile, attacking the carbonyl carbon of acetone. Subsequent dehydration yields an α,β-unsaturated nitrile intermediate.[1][2]
-
Michael Addition of Sulfur: Elemental sulfur, activated by the basic medium, undergoes a nucleophilic addition (a Michael-type addition) to the β-carbon of the unsaturated nitrile intermediate. This step forms a thiolate intermediate.[3]
-
Intramolecular Cyclization and Tautomerization: The thiolate intermediate then undergoes an intramolecular cyclization by attacking the nitrile carbon. A subsequent tautomerization of the resulting imine leads to the formation of the stable, aromatic 2-aminothiophene ring.[1][3]
References
The Gewald Synthesis of 2-Amino-4-methylthiophene-3-carboxamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Gewald synthesis, a powerful multicomponent reaction, stands as a cornerstone in heterocyclic chemistry for the preparation of polysubstituted 2-aminothiophenes.[1][2] First reported by Karl Gewald in 1961, this one-pot procedure offers an efficient and versatile route to these valuable scaffolds, which are prominent in medicinal chemistry and materials science.[2][3][4] The 2-aminothiophene core is a privileged structure found in numerous biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[2] This guide provides a detailed technical overview of the Gewald synthesis specifically for 2-Amino-4-methylthiophene-3-carboxamide, a key building block in the development of novel therapeutics.
Core Synthesis Protocol
The synthesis of this compound via the Gewald reaction involves the condensation of acetone, cyanoacetamide, and elemental sulfur in the presence of a basic catalyst.[3]
Experimental Protocol: Synthesis of this compound
This protocol is a synthesized procedure based on established Gewald reaction methodologies for similar 2-aminothiophene derivatives.[3][5]
Materials:
-
Acetone
-
Cyanoacetamide
-
Elemental Sulfur (powdered)
-
Base catalyst (e.g., triethylamine, morpholine, or piperidine)
-
Solvent (e.g., ethanol, methanol, or dimethylformamide (DMF))
-
Ice-cold water
-
Recrystallization solvent (e.g., ethanol, or a mixture of ethyl acetate and hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of acetone, cyanoacetamide, and elemental sulfur in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: To the stirred mixture, add a catalytic amount of a base such as triethylamine. The reaction is typically conducted in the presence of an amine.[3]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-65°C.[5] Maintain this temperature and continue stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. In many cases, the product will precipitate out of the solution upon cooling.[5] The reaction mixture can also be quenched by pouring it into ice-cold water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to obtain the final product as a crystalline solid.[6]
-
Characterization: The structure and purity of the synthesized compound can be confirmed by standard analytical techniques such as melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Quantitative Data Summary
The yield of the Gewald reaction can be influenced by the choice of reactants, catalyst, solvent, and reaction conditions. The following table summarizes representative quantitative data for the synthesis of various 2-aminothiophene-3-carboxamide derivatives.
| Starting Ketone/Aldehyde | Active Methylene Compound | Base/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Various ketones | Cyanoacetamide | Triethylamine | Ethanol | Ambient | - | Good yields | [7] |
| Phenylacetaldehyde | Cyanoacetamide | Amine | - | - | - | - | [3] |
| Various ketones | Cyanoacetamide | Morpholine | - | - | - | - | [3] |
| Cyclohexanone | Malononitrile | Piperidinium borate (20 mol%) | EtOH/H₂O (9:1) | 100 | 20 min | 96 | [8] |
| 2-Butanone | Malononitrile | Diethylamine | - | - | - | 42 | [9] |
Reaction Mechanism and Experimental Workflow
The Gewald reaction proceeds through a series of well-elucidated steps. The process begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the final 2-aminothiophene product.[10][11]
Caption: Reaction mechanism of the Gewald synthesis for this compound.
The experimental workflow for the synthesis, purification, and analysis of this compound is a systematic process designed to ensure the efficient production and high purity of the final compound.
References
- 1. Gewald Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. arkat-usa.org [arkat-usa.org]
- 5. ijpbs.com [ijpbs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
- 11. Gewald_reaction [chemeurope.com]
An In-Depth Technical Guide to the Chemical Properties of 2-Amino-4-methylthiophene-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-4-methylthiophene-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical characteristics, spectral properties, and synthetic methodologies.
Core Chemical and Physical Properties
This compound is a stable, crystalline solid at room temperature. Its core structure consists of a thiophene ring substituted with an amino group at the 2-position, a carboxamide group at the 3-position, and a methyl group at the 4-position. This arrangement of functional groups makes it a versatile building block for the synthesis of more complex molecules with potential biological activities.[1][2] The thiophene ring is considered a bioisosteric equivalent to a phenyl ring, which can offer unique physicochemical properties that may enhance biological activity and pharmacokinetic profiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4651-97-2 | [1] |
| Molecular Formula | C₆H₈N₂OS | [1] |
| Molecular Weight | 156.21 g/mol | [1] |
| Appearance | White to cream or pale yellow crystals or powder | [1] |
| Melting Point | 179.5-185.5 °C | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC1=CSC(N)=C1C(N)=O | [1] |
| InChI Key | AXLIJQRGPVJGSO-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Reference Spectroscopic Data for Ethyl 2-amino-4-methylthiophene-3-carboxylate: [3]
-
¹H NMR (400 MHz, CDCl₃): δ 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, OCH₂CH₃).[3]
-
¹³C NMR (400 MHz, CDCl₃): δ 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40.[3]
-
ESI-MS: m/z calculated for C₈H₁₁NO₂S 185.05; found [M + H]⁺ 186.15.[3]
It is anticipated that the ¹H NMR spectrum of this compound would show signals for the amino protons, the thiophene ring proton, the methyl protons, and the carboxamide protons. The ¹³C NMR spectrum would display signals corresponding to the carbons of the thiophene ring, the methyl group, and the carboxamide group.
Experimental Protocols
Synthesis via Gewald Reaction
The most common and efficient method for the synthesis of 2-aminothiophenes, including this compound, is the Gewald reaction.[2][4] This is a one-pot, multi-component reaction that involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a basic catalyst.[4]
General Protocol for the Gewald Synthesis of 2-Aminothiophene Derivatives:
-
A mixture of the starting ketone (e.g., acetone), an active methylene nitrile (e.g., cyanoacetamide), and elemental sulfur is prepared in a suitable solvent, such as ethanol or dimethylformamide.[2][3]
-
A basic catalyst, typically a secondary amine like diethylamine or morpholine, is added to the reaction mixture.[2][3]
-
The mixture is stirred at a moderately elevated temperature (e.g., 50 °C) for a specified period, often several hours.[3]
-
The reaction progress is monitored using a suitable analytical technique, such as thin-layer chromatography (TLC).[3]
-
Upon completion, the reaction mixture is typically quenched with cold water to precipitate the product.[3]
-
The crude product is collected by filtration and can be purified by recrystallization from an appropriate solvent or by column chromatography.[3]
Caption: Workflow for the Gewald synthesis of this compound.
Biological Activity and Potential Applications
While specific signaling pathways for this compound have not been explicitly detailed in the reviewed literature, the broader class of 2-aminothiophene derivatives has shown a wide range of biological activities. These compounds are recognized as privileged structures in medicinal chemistry.[5]
Derivatives of 2-aminothiophene have been investigated for their potential as:
-
Anti-inflammatory agents [3]
-
Antidepressants [3]
-
Antimicrobial and antifungal agents [6]
-
Anticonvulsants [3]
-
Allosteric enhancers of the adenosine A1 receptor [3]
-
Antileishmanial agents [7]
The diverse biological profile of this class of compounds suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents targeting a variety of diseases. Further research is warranted to elucidate its specific biological targets and mechanisms of action.
Caption: Potential therapeutic applications derived from the 2-aminothiophene scaffold.
References
- 1. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. ijpbs.com [ijpbs.com]
- 7. mdpi.com [mdpi.com]
Spectroscopic and Synthetic Profile of 2-Amino-4-methylthiophene-3-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-Amino-4-methylthiophene-3-carboxamide, a key heterocyclic scaffold in medicinal chemistry. The document details the synthetic protocol for its preparation via the Gewald reaction and presents its characteristic spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to aid in its unambiguous identification and characterization.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the Gewald reaction, a versatile and efficient one-pot, three-component condensation. This reaction involves an α-methylene ketone (acetone), a compound with an active methylene group (cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.
Experimental Protocol: Gewald Synthesis
Materials:
-
Acetone
-
Cyanoacetamide
-
Elemental Sulfur
-
Morpholine or other suitable base (e.g., triethylamine, piperidine)
-
Ethanol (or other suitable solvent like methanol or DMF)
-
Ice-cold water
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of acetone (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) is prepared in a suitable solvent such as ethanol.
-
A catalytic amount of a base, typically morpholine, is added to the reaction mixture.
-
The mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) for a period of 2 to 6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water.
-
The precipitated solid product is collected by filtration, washed with cold water, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a crystalline solid.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
The proton NMR spectrum is expected to show distinct signals for the methyl, amino, and carboxamide protons, as well as the thiophene ring proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.2 | Singlet | 3H | -CH₃ (at C4) |
| ~ 5.9 | Singlet | 1H | Thiophene ring proton (at C5) |
| ~ 6.1 | Broad Singlet | 2H | -NH₂ (at C2) |
| ~ 7.0 - 7.5 | Broad Singlet | 2H | -CONH₂ |
¹³C NMR (Carbon NMR):
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 15 | -CH₃ |
| ~ 103 | C3 |
| ~ 107 | C5 |
| ~ 137 | C4 |
| ~ 164 | C2 |
| ~ 168 | -CONH₂ |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 | N-H stretching | Amino (-NH₂) and Amide (-CONH₂) |
| 1680 - 1640 | C=O stretching | Amide I band (-CONH₂) |
| 1620 - 1580 | N-H bending | Amino (-NH₂) and Amide II band (-CONH₂) |
| ~ 1400 | C-N stretching | Aromatic amine |
| ~ 1250 | C-S stretching | Thiophene ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion (M⁺): m/z = 170.04
-
Key Fragmentation Peaks: Fragmentation is likely to involve the loss of the carboxamide group (-CONH₂) and potentially the methyl group (-CH₃).
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the starting materials to the final characterized product.
Caption: Synthesis and Characterization Workflow.
Conclusion
This technical guide provides essential information for the synthesis and spectroscopic characterization of this compound. The detailed Gewald synthesis protocol offers a reliable method for its preparation, while the predicted spectroscopic data serves as a valuable reference for its identification. This information is crucial for researchers and scientists working on the development of novel therapeutics and functional materials based on the 2-aminothiophene scaffold.
The Multifaceted Biological Activities of 2-Amino-4-methylthiophene-3-carboxamide Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-4-methylthiophene-3-carboxamide core is a privileged scaffold in medicinal chemistry, giving rise to a diverse range of derivatives with significant biological activities. These compounds have garnered considerable interest for their potential therapeutic applications, primarily in the fields of oncology and microbiology. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising molecules, with a focus on their anticancer, antimicrobial, and kinase inhibitory properties.
Anticancer Activity: Targeting Key Pathways in Malignancy
Derivatives of this compound have demonstrated notable cytotoxic and antiproliferative effects against a variety of cancer cell lines. The mechanism of action for these compounds is often multifaceted, involving the inhibition of crucial cellular processes such as cell division and angiogenesis.
A significant number of thiophene carboxamide derivatives have been investigated as inhibitors of tubulin polymerization.[1][2] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] Another key target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[4][5] Inhibition of VEGFR-2 signaling disrupts the formation of new blood vessels, thereby limiting tumor growth and metastasis.[4]
The anticancer activity of these derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[6][7]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected this compound derivatives and related analogs.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2b | Hep3B | 5.46 | [1][8] |
| 2e | Hep3B | 12.58 | [1][8] |
| 2d | Hep3B | 8.85 | [8] |
| St. 1 | Hep3B | 23 µg/mL | [8] |
| St. 2 | Hep3B | 7.66 µg/mL | [8] |
| St. 3 | Hep3B | 2.77 µg/mL | [8] |
| BZ02 | A549 | 6.10 | [9] |
| BZA09 | A549 | 2.73 | [9] |
| UD19 | A549 | 7.2 | [9] |
| BU17 | A549 | 9.00 | [9] |
| MB-D2 | MCF-7 | <50 (61.07% viability at 50 µM) | [10] |
| MB-D2 | HT-29 | <75 (49.96% viability at 75 µM) | [10] |
| MB-D4 | MCF-7 | <50 (68.75% viability at 50 µM) | [10] |
| MB-D4 | HT-29 | <50 (49% viability at 50 µM) | [10] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Certain derivatives of this compound have exhibited promising antimicrobial properties against a range of bacterial and fungal strains.[11][12] The antibacterial and antifungal activities are often assessed using the agar well diffusion method, where the size of the inhibition zone around a well containing the compound indicates its efficacy.[13][14] The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is also a key parameter.
Quantitative Antimicrobial Data
The table below presents the antimicrobial activity of representative thiophene carboxamide derivatives.
| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 7b | S. aureus | Comparable to Gentamicin | - | [12] |
| 8 | S. aureus | Comparable to Gentamicin | - | [12] |
| 7b | E. coli | Comparable to Ampicillin | - | [12] |
| 8 | E. coli | Comparable to Ampicillin | - | [12] |
| 3 | A. fumigatus | Potent activity | - | [12] |
| 5 | S. racemosum | Good activity | - | [12] |
| 6 | S. racemosum | Good activity | - | [12] |
| 7a | S. racemosum | Good activity | - | [12] |
| 7b | P. aeruginosa | 20 | - | [15] |
| 7b | S. aureus | 20 | - | [15] |
| 7b | B. subtilis | 19 | - | [15] |
| 3b | B. subtilis | 18 | - | [15] |
| 3b | P. aeruginosa | 18 | - | [15] |
| 3b | S. aureus | 17 | - | [15] |
| 4a | Fungal strains | 12-19 | 120.7-190 | [16] |
| 4b | Fungal strains | 12-19 | 120.7-190 | [16] |
| 4c | Fungal strains | 12-19 | 120.7-190 | [16] |
| 4f | Fungal strains | 12-19 | 120.7-190 | [16] |
| 4f | Bacterial strains | 9-16 | 230-295 | [16] |
Kinase Inhibitory Activity: A Promising Avenue for Targeted Therapy
The thiophene carboxamide scaffold has been identified as a potent inhibitor of various kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[17] Notably, derivatives have been developed as inhibitors of VEGFR-2, as mentioned earlier, and also as inhibitors of other kinases such as BCR-ABL kinase, which is implicated in chronic myeloid leukemia.[17][18] The kinase inhibitory activity is typically determined through in vitro kinase assays, with the IC50 value representing the concentration of the inhibitor required to reduce the kinase activity by 50%.
Quantitative Kinase Inhibitor Data
The following table summarizes the kinase inhibitory activity of selected thiophene carboxamide derivatives.
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| 14d | VEGFR-2 | 0.191 | [18] |
| 1 | JNK1 | 26.0 | [19] |
| 26 | JNK1 | 1.4 | [19] |
| 27 | JNK1 | 2.6 | [19] |
| 19 | JNK1 | 1.8 | [19] |
| 18 | JNK1 | 2.7 | [19] |
| 38 | JNK1 | 2.6 | [19] |
| 16e | EGFR | 0.094 | [20] |
| 5 | FLT3 | 32.435 | [21] |
| 8 | FLT3 | 40.55 | [21] |
| 9b | FLT3 | 39.61 | [21] |
| 10 | FLT3 | 40.04 | [21] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the biological activity of these compounds. Below are standardized protocols for the key assays mentioned.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound.[14]
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Inoculation of Agar Plates: Uniformly spread the microbial suspension over the surface of a Mueller-Hinton agar plate.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[22]
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at different concentrations into the wells.[22]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[13]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.
Signaling Pathways and Mechanisms of Action
To visualize the mechanisms of action of this compound derivatives, the following diagrams illustrate the key signaling pathways they inhibit.
General workflow for the development of thiophene carboxamide derivatives.
Mechanism of tubulin polymerization inhibition.
VEGFR-2 signaling pathway and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hereditybio.in [hereditybio.in]
- 14. chemistnotes.com [chemistnotes.com]
- 15. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of 2-Acylaminothiophene-3-Carboxamides as Multitarget Inhibitors for BCR-ABL Kinase and Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. botanyjournals.com [botanyjournals.com]
2-Amino-4-methylthiophene-3-carboxamide: A Versatile Heterocyclic Building Block for Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-methylthiophene-3-carboxamide is a polysubstituted thiophene that serves as a crucial heterocyclic building block in synthetic and medicinal chemistry. Its unique structural arrangement, featuring adjacent amino and carboxamide functionalities on a thiophene scaffold, provides a versatile platform for the construction of a diverse array of fused heterocyclic systems and other complex organic molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its role in the development of biologically active compounds. Detailed experimental protocols, tabulated quantitative data, and pathway diagrams are included to facilitate its use in research and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂OS | [1] |
| Molecular Weight | 156.21 g/mol | [1] |
| CAS Number | 4651-97-2 | [1] |
| Appearance | White to cream or pale yellow crystals/powder | [1] |
| Melting Point | 179.5-185.5 °C | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC1=CSC(N)=C1C(N)=O | [1] |
Note: Solubility and pKa data are not widely reported in the literature.
Synthesis
The most common and efficient method for the synthesis of this compound is the Gewald three-component reaction . This one-pot synthesis involves the condensation of a ketone (acetone), an active methylene compound (cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.
Gewald Reaction Mechanism
The mechanism of the Gewald reaction is a well-established process that proceeds through several key steps:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (acetone) and the active methylene nitrile (cyanoacetamide) to form an α,β-unsaturated intermediate.
-
Michael Addition of Sulfur: The base also facilitates the addition of elemental sulfur to the α,β-unsaturated intermediate.
-
Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general Gewald reaction procedures.[2]
Materials:
-
Acetone
-
Cyanoacetamide
-
Elemental Sulfur
-
Morpholine (or another suitable base like triethylamine or piperidine)
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetone (1.0 equiv), cyanoacetamide (1.0 equiv), and elemental sulfur (1.1 equiv) in ethanol.
-
Add morpholine (1.0 equiv) to the mixture as a catalyst.
-
Heat the reaction mixture with stirring to 50-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate the precipitation of the product.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold ethanol to remove unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure this compound.
-
Dry the purified product under vacuum. The expected product is a white to pale yellow solid.
Spectroscopic Characterization
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR (DMSO-d₆) | δ ~7.2 (br s, 2H, -NH₂), δ ~6.9 (br s, 2H, -CONH₂), δ ~6.4 (s, 1H, thiophene H-5), δ ~2.2 (s, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆) | δ ~168 (C=O), δ ~162 (C-2), δ ~135 (C-4), δ ~108 (C-5), δ ~105 (C-3), δ ~18 (-CH₃) |
| IR (KBr, cm⁻¹) | ~3450-3150 (N-H stretching, amino and amide), ~1640 (C=O stretching, amide I), ~1580 (N-H bending) |
| Mass Spec (ESI) | m/z [M+H]⁺ expected at 157.04 |
Reactivity and Applications as a Heterocyclic Building Block
The bifunctional nature of this compound makes it an exceptionally useful precursor for the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines, which are known for their wide range of biological activities.
Synthesis of Thieno[2,3-d]pyrimidines
The amino group at the C-2 position and the adjacent carboxamide group at the C-3 position can react with various C1 and C2 synthons to form a fused pyrimidine ring.
Experimental Protocol: Synthesis of 2-Substituted-7-methyl-6,7-dihydrothieno[2,3-d]pyrimidin-4(5H)-one
This protocol describes a typical cyclocondensation reaction with an aromatic aldehyde.[2]
Materials:
-
This compound (1.0 equiv)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 equiv)
-
Ethanol or another suitable solvent
-
Catalytic amount of a base (e.g., piperidine) or acid
Procedure:
-
A mixture of this compound (1.0 equiv) and the aromatic aldehyde (1.0 equiv) is refluxed in ethanol in the presence of a catalytic amount of piperidine for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried.
-
Recrystallization from a suitable solvent (e.g., DMF or acetic acid) can be performed for further purification.
Applications in Drug Discovery
The thieno[2,3-d]pyrimidine scaffold, readily accessible from this compound, is a "privileged structure" in medicinal chemistry. Derivatives have shown a broad spectrum of biological activities, including roles as kinase inhibitors for cancer therapy and as antimicrobial agents.
Kinase Inhibition
Derivatives of thiophene-3-carboxamide have been extensively investigated as inhibitors of various protein kinases involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Table of Kinase Inhibitory Activity for Thiophene-3-carboxamide Derivatives:
| Compound ID | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 5 | VEGFR-2 | 0.59 | HepG-2 | - | [5] |
| Derivative 21 | VEGFR-2 | 1.29 | HepG-2 | - | [5] |
| Compound 16e | EGFR | 0.094 | HCT116 | 3.20 | |
| Compound 2b | - | - | Hep3B | 5.46 | [6] |
| Compound 2e | - | - | Hep3B | 12.58 | [6] |
Note: The derivatives listed are structurally related to this compound but may have different substitution patterns arising from further synthetic modifications.
EGFR Signaling Pathway and Inhibition
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways promote cell proliferation, survival, and invasion. Small molecule inhibitors can block the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and subsequent downstream signaling.
VEGFR Signaling Pathway and Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF leads to endothelial cell proliferation, migration, and survival, primarily through the PLCγ-PKC-MAPK and PI3K/Akt pathways. Inhibiting VEGFR-2 is a critical strategy in cancer therapy to cut off the tumor's blood supply.
References
Reactivity Sites of 2-Amino-4-methylthiophene-3-carboxamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-methylthiophene-3-carboxamide is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility stems from a rich and tunable reactivity profile, offering multiple sites for chemical modification and elaboration. This technical guide provides a comprehensive overview of the key reactivity sites of this compound, supported by experimental evidence and established chemical principles. The strategic functionalization of this scaffold has led to the development of a wide array of compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document aims to serve as a detailed resource for researchers engaged in the synthesis and application of thiophene-based compounds.
Core Reactivity Principles
The reactivity of this compound is governed by the interplay of its constituent functional groups: the electron-rich thiophene ring, the nucleophilic 2-amino group, and the electrophilic/nucleophilic character of the 3-carboxamide moiety. A comprehensive review of the chemistry of 2-aminothiophene-3-carboxamides identifies five primary sites susceptible to chemical attack.[3][4]
These sites can be broadly categorized into centers for nucleophilic and electrophilic attack:
-
Nucleophilic Attack: The primary sites for nucleophilic attack are the carbonyl carbon of the carboxamide group and the C2 carbon of the thiophene ring.[3]
-
Electrophilic Attack: The molecule presents three main sites for electrophilic attack: the nitrogen of the 2-amino group, the nitrogen of the carboxamide group, and the C5 position of the thiophene ring.[3] The electron-donating nature of the amino group strongly activates the thiophene ring, making the C5 position particularly susceptible to electrophilic substitution.[5]
Visualization of Reactivity Sites
The following diagram illustrates the principal sites for electrophilic and nucleophilic attack on this compound.
References
The Advent of the 2-Aminothiophene Ring: A Technical Guide to its Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile reactivity and presence in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the discovery and historical development of synthetic routes to this crucial heterocyclic motif. We will delve into the seminal methods, offering detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of the underlying chemical transformations.
Early Explorations and the Rise of Foundational Syntheses
Prior to the mid-20th century, the synthesis of substituted thiophenes, let alone the specific 2-amino derivatives, was often arduous and lacked general applicability. Early methods were often limited in scope and required harsh reaction conditions. However, several key named reactions laid the groundwork for the efficient construction of the thiophene ring, providing a historical context for the later breakthrough in 2-aminothiophene synthesis.
The Paal-Knorr Thiophene Synthesis (ca. 1884)
One of the earliest and most fundamental methods for constructing the thiophene ring is the Paal-Knorr synthesis.[1] This reaction involves the cyclization of a 1,4-dicarbonyl compound in the presence of a sulfurizing agent.[1][2] While not a direct route to 2-aminothiophenes, its historical significance lies in its demonstration of five-membered heterocycle formation from readily available acyclic precursors.
General Reaction Scheme:
A 1,4-dicarbonyl compound is treated with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to yield the corresponding thiophene.[2][3]
Mechanism:
The reaction is believed to proceed through the initial thionation of one or both carbonyl groups, followed by enolization and subsequent intramolecular cyclization. A final dehydration step yields the aromatic thiophene ring.[3]
The Hinsberg Thiophene Synthesis (1910)
The Hinsberg synthesis provided a route to thiophene-2,5-dicarboxylic acid derivatives.[2][4] This method involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a base.[2]
General Reaction Scheme:
An α-dicarbonyl compound reacts with diethyl thiodiacetate under basic conditions. The initial product is often hydrolyzed to afford the thiophene diacid.[2][5]
The Fiesselmann Thiophene Synthesis (1950s)
Developed by Hans Fiesselmann, this synthesis offers a versatile route to 3-hydroxy-2-thiophenecarboxylic acid esters.[6][7] A significant variation of this reaction allows for the synthesis of 3-aminothiophenes when the substrate contains a nitrile group instead of an ester.[6][7]
General Reaction Scheme:
The Fiesselmann synthesis involves the base-catalyzed reaction of thioglycolic acid esters with α,β-acetylenic esters.[7]
Mechanism:
The reaction proceeds via a conjugate addition of the deprotonated thioglycolate to the alkyne, followed by a second addition to the resulting double bond. Cyclization and subsequent elimination steps lead to the formation of the thiophene ring.[6]
The Breakthrough: The Gewald Aminothiophene Synthesis (1966)
The landscape of 2-aminothiophene synthesis was revolutionized in 1966 with the report of a highly efficient and versatile multicomponent reaction by Karl Gewald.[8] The Gewald reaction rapidly became the most widely adopted method for the preparation of polysubstituted 2-aminothiophenes due to its operational simplicity, the ready availability of starting materials, and its tolerance of a wide range of functional groups.[9]
The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) in the presence of elemental sulfur and a base.[8]
General Reaction Mechanism
The mechanism of the Gewald reaction is generally understood to proceed through three main stages:[8][10]
-
Knoevenagel Condensation: A base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: The addition of elemental sulfur to the α-carbon of the unsaturated nitrile.
-
Cyclization and Tautomerization: Intramolecular cyclization of the sulfur adduct, followed by tautomerization to yield the aromatic 2-aminothiophene.
// Nodes start [label="Ketone/Aldehyde +\nα-Cyanoester + S₈", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; knoevenagel [label="Knoevenagel\nCondensation", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="α,β-Unsaturated Nitrile", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sulfur_addition [label="Sulfur Addition", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate2 [label="Sulfur Adduct\n(Thiolate Intermediate)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cyclization [label="Intramolecular\nCyclization", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; intermediate3 [label="Iminothiophene\nIntermediate", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; tautomerization [label="Tautomerization", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="2-Aminothiophene", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> knoevenagel [label="Base (e.g., Morpholine)"]; knoevenagel -> intermediate1; intermediate1 -> sulfur_addition [label="Elemental Sulfur (S₈)"]; sulfur_addition -> intermediate2; intermediate2 -> cyclization; cyclization -> intermediate3; intermediate3 -> tautomerization; tautomerization -> product; } . Caption: The reaction pathway of the Gewald 2-aminothiophene synthesis.
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for the Gewald synthesis and its variations, illustrating the scope and efficiency of these methods.
Table 1: Classical Gewald Synthesis of 2-Aminothiophenes
| Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | Reflux | 2 | 85 | [11] |
| Acetone | Ethyl Cyanoacetate | Diethylamine | Methanol | 50 | 3 | 78 | [9] |
| Propiophenone | Malononitrile | Piperidine | DMF | 60 | 1.5 | 92 | [9] |
| 2-Butanone | Cyanoacetamide | Triethylamine | Ethanol | Reflux | 4 | 75 | [9] |
| Cyclopentanone | Malononitrile | Morpholine | Ethanol | Reflux | 2 | 88 | [11] |
Table 2: Microwave-Assisted Gewald Synthesis
| Carbonyl Compound | Active Methylene Nitrile | Base/Catalyst | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| Cyclohexanone | Ethyl Cyanoacetate | L-Proline | None | 300 | 5 | 95 | [12] |
| Acetophenone | Malononitrile | Basic Ionic Liquid | [TMG][Lac] | 400 | 10 | 91 | [13] |
| 4-Methylcyclohexanone | Malononitrile | Piperidine | Ethanol | 150 | 8 | 89 | [13] |
| Indanone | Ethyl Cyanoacetate | Morpholine | DMF | 200 | 15 | 85 | [14] |
Table 3: Green Chemistry Approaches to Gewald Synthesis
| Carbonyl Compound | Active Methylene Nitrile | Catalyst/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Various Ketones | Malononitrile | Sodium Polysulfide / Ultrasound | Water | 70 | 0.5-1 | 42-90 | [15] |
| Cyclohexanone | Ethyl Cyanoacetate | 4-DMAP functionalized fiber | Water | 80 | 10 | 92 | [10] |
| Acetophenone | Malononitrile | ZnO nanoparticles | None | 100 | 6 | 86 | [10] |
| 4-Chlorobenzaldehyde | Malononitrile | L-Proline | Water | 60 | 2 | 94 | [10] |
Detailed Experimental Protocols
The following are representative experimental protocols for the classical and a modified Gewald synthesis.
Protocol 1: Classical Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine
-
Ethanol
Procedure:
-
To a stirred mixture of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL), add morpholine (0.1 mol) dropwise.
-
The reaction mixture is then heated to reflux with continuous stirring for 2 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
The crude product is recrystallized from ethanol to afford the pure 2-aminothiophene derivative.
Protocol 2: Microwave-Assisted Gewald Synthesis of 2-Amino-4-phenyl-3-cyanothiophene
Materials:
-
Acetophenone
-
Malononitrile
-
Elemental sulfur
-
Piperidine
-
Ethanol
Procedure:
-
In a microwave-safe vessel, a mixture of acetophenone (10 mmol), malononitrile (10 mmol), elemental sulfur (11 mmol), and piperidine (10 mmol) in ethanol (15 mL) is prepared.
-
The vessel is sealed and subjected to microwave irradiation at 150 W for 10 minutes.
-
After irradiation, the vessel is cooled to room temperature.
-
The reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration.
-
The solid is washed with water and then recrystallized from an appropriate solvent (e.g., ethanol/water) to yield the pure product.
Logical Workflow for Synthesis and Drug Discovery
The synthesis of 2-aminothiophene derivatives via the Gewald reaction is often the first step in a larger drug discovery workflow. The resulting polysubstituted thiophenes serve as versatile intermediates for the construction of more complex molecular architectures.
// Nodes start [label="Selection of Starting Materials\n(Ketone, Nitrile, Sulfur)", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; gewald [label="Gewald Multicomponent\nReaction", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; library [label="Library of Substituted\n2-Aminothiophenes", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; derivatization [label="Further Derivatization/\nFunctionalization", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; fused_systems [label="Synthesis of Fused\nHeterocyclic Systems", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; screening [label="Biological Screening\n(e.g., Enzyme Assays, Cell-based Assays)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sar [label="Structure-Activity\nRelationship (SAR) Studies", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; lead_opt [label="Lead Optimization", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Drug Candidate", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> gewald; gewald -> library; library -> derivatization; library -> fused_systems; derivatization -> screening; fused_systems -> screening; screening -> sar; sar -> lead_opt; lead_opt -> end; sar -> start [style=dashed, label="Iterative Design"]; } . Caption: A generalized workflow from 2-aminothiophene synthesis to drug discovery.
Conclusion
The journey to the efficient synthesis of 2-aminothiophenes has been marked by key discoveries that have significantly impacted the fields of organic and medicinal chemistry. While early methods like the Paal-Knorr, Hinsberg, and Fiesselmann syntheses provided fundamental routes to the thiophene core, the advent of the Gewald reaction marked a paradigm shift, offering a highly efficient, versatile, and scalable multicomponent approach. The continued development of modifications to the Gewald synthesis, including the use of microwave irradiation and green chemistry principles, ensures that the 2-aminothiophene scaffold will remain a readily accessible and vital building block for the creation of novel therapeutics and advanced materials for years to come.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fiesselmann thiophene synthesis - Wikiwand [wikiwand.com]
- 7. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Gewald Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. quod.lib.umich.edu [quod.lib.umich.edu]
- 15. researchgate.net [researchgate.net]
The Thiophene Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide on the Therapeutic Applications of Substituted Thiophenes
Introduction
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within the vast landscape of heterocyclic compounds, the thiophene ring, a five-membered aromatic ring containing a single sulfur atom, has emerged as a "privileged pharmacophore".[1] Its unique electronic properties, ability to engage in various molecular interactions, and synthetic accessibility have cemented its role as a fundamental building block in the design of a wide array of therapeutic agents.[1][2] Thiophene-containing drugs have demonstrated remarkable efficacy across a spectrum of diseases, including cardiovascular disorders, cancer, inflammatory conditions, and central nervous system (CNS) ailments.[3][4] In fact, an analysis of FDA-approved drugs highlights the significance of this moiety in successful clinical candidates.[1] This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the key therapeutic applications of substituted thiophenes, detailing their mechanisms of action, relevant quantitative data, experimental evaluation protocols, and the intricate signaling pathways they modulate.
Antiplatelet and Cardiovascular Applications
Substituted thiophenes, particularly the thienopyridine class, have revolutionized the management of thrombotic diseases. These agents are critical in preventing adverse cardiovascular events in patients with acute coronary syndrome and those undergoing percutaneous coronary intervention.
Featured Molecule: Clopidogrel
Clopidogrel is a prodrug that, once metabolized to its active form, acts as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[5] This blockade prevents ADP-induced platelet activation and aggregation, thereby reducing the risk of thrombus formation.
Mechanism of Action: P2Y12 Receptor Pathway
ADP-mediated platelet aggregation is a critical process in hemostasis and thrombosis. Upon vessel injury, ADP is released and binds to two key G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12. The P2Y12 receptor, coupled to the G-inhibitory (Gi) protein, plays a central role in amplifying and sustaining the platelet activation signal. The active metabolite of clopidogrel covalently binds to the P2Y12 receptor, preventing ADP from binding and inhibiting downstream signaling. This leads to a reduction in platelet aggregation and a decreased propensity for thrombus formation.
Pharmacokinetic Profile
The clinical efficacy of thiophene-based drugs is intrinsically linked to their pharmacokinetic properties. Understanding their absorption, distribution, metabolism, and excretion (ADME) is crucial for optimizing dosing and minimizing adverse effects.
| Drug | Half-Life (t½) | Metabolism | Excretion | Key Notes |
| Clopidogrel | ~6 hours (parent); ~0.5 hours (active metabolite)[5] | Extensively hepatic via esterases (to inactive metabolite) and CYP450 enzymes (e.g., CYP2C19) to form the active thiol metabolite.[3] | ~50% in urine, ~46% in feces.[3] | A prodrug requiring metabolic activation. Genetic variations in CYP2C19 can affect efficacy.[3] |
| Tiaprofenic Acid | ~2-6 hours[6] | Sparingly in the liver to two inactive metabolites.[4] | Primarily in urine (~50-80% as unchanged drug and conjugates).[4] | Rapidly absorbed orally. Accumulation of conjugates can occur in renal disease.[6] |
| Olanzapine | ~21-54 hours (mean ~33 hours)[7][8] | Primarily hepatic via glucuronidation and cytochrome P450 (CYP1A2 and to a lesser extent CYP2D6).[7][9] | ~60% in urine, ~30% in feces.[7] | Clearance is higher in smokers and men.[7] |
Anti-inflammatory Applications
Thiophene derivatives are prominent in the class of non-steroidal anti-inflammatory drugs (NSAIDs). They primarily exert their effects by inhibiting cyclooxygenase (COX) and/or lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.
Featured Molecule: Tiaprofenic Acid
Tiaprofenic acid is an NSAID of the arylpropionic acid class used to treat pain and inflammation, particularly in arthritic conditions.[4] Its primary mechanism is the inhibition of prostaglandin synthesis through the blockade of COX enzymes.
Quantitative Data: COX/LOX Inhibition
The potency and selectivity of thiophene-based anti-inflammatory agents are typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1, COX-2, and 5-LOX enzymes.
| Compound Class/Example | Target | IC50 Value (µM) | Reference Drug (IC50, µM) |
| 2-Benzamido-thiophene-3-carboxamide (VIIa)[10] | COX-2 | 0.29 | Celecoxib (0.42) |
| 2-Benzamido-thiophene-3-carboxamide (VIIa)[10] | COX-1 | 19.5 | Celecoxib (14.2) |
| Benzothiophene-rhodamine hybrid (21)[11] | COX-2 | 0.67 | Celecoxib (1.14) |
| Benzothiophene-rhodamine hybrid (21)[11] | LOX | 2.33 | Meclofenamate (5.64) |
| Benzothiophene derivative (1)[11] | 5-LOX | 29.2 | - |
| Benzothiophene hybrids (2 & 3)[11] | 5-LOX | 6.0 & 6.6 | - |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a general method for determining the COX-2 inhibitory activity of a test compound.
-
Reagent Preparation : Prepare stock solutions of the test compound (e.g., in DMSO). Serially dilute in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) to various concentrations. Prepare solutions of purified human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection reagent mix (e.g., Amplexim Red and Horseradish Peroxidase).
-
Assay Plate Setup : In a 96-well microplate, add the assay buffer, COX-2 enzyme, and either the test compound or a vehicle control.
-
Inhibitor Binding : Incubate the plate at room temperature for approximately 15 minutes to allow the test compound to bind to the enzyme.
-
Reaction Initiation : Initiate the enzymatic reaction by adding the arachidonic acid and detection reagent mix to each well.
-
Incubation : Incubate the plate at 37°C for 10-20 minutes.
-
Signal Detection : Measure the fluorescence intensity using a microplate reader (e.g., excitation ~535-560 nm, emission ~590 nm).
-
Data Analysis : Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Anticancer Applications
The thiophene scaffold is present in numerous compounds investigated for their anticancer properties. These agents can target various hallmarks of cancer, including uncontrolled proliferation, by inhibiting key signaling molecules like protein kinases.
Thiophene-Based Kinase Inhibitors
Protein kinases are crucial regulators of cell cycle progression, proliferation, and survival.[12] Aberrant kinase activity is a common driver of oncogenesis, making them prime targets for cancer therapy. Substituted thiophenes have been successfully designed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), HER2, and Cyclin-Dependent Kinases (CDKs).
Mechanism of Action: EGFR Signaling Pathway
The EGFR signaling cascade is a critical pathway that promotes cell proliferation and survival. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins. This initiates downstream signaling through pathways like the RAS-RAF-MAPK and PI3K-AKT cascades, ultimately leading to the transcription of genes involved in cell growth and proliferation. Thiophene-based EGFR inhibitors act as ATP-competitive agents, binding to the kinase domain and preventing autophosphorylation, thereby blocking the entire downstream signaling cascade.[13][14]
Quantitative Data: Anticancer Activity
The anticancer efficacy of thiophene derivatives is often evaluated against a panel of human cancer cell lines, with results reported as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.
| Compound/Series | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism/Target |
| Thiophene-based oxadiazole (11b)[15] | MCF-7 (Breast) | 6.55 | Doxorubicin (4.17 µM) |
| Thiophene-based oxadiazole (11b)[15] | HCT-116 (Colon) | 8.20 | Doxorubicin (5.23 µM) |
| Thiophene carboxamide (2b)[16] | Hep3B (Liver) | 5.46 | Combretastatin A-4 biomimetic |
| Thienopyrimidine (3b)[17] | HepG2 (Liver) | 3.11 | VEGFR-2/AKT inhibitor |
| Thienopyrimidine (3b)[17] | PC-3 (Prostate) | 2.15 | VEGFR-2/AKT inhibitor |
| Thiophene pyridine derivative (1m)[1] | MCF-7 (Breast) | 0.09 | - |
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
The U.S. National Cancer Institute's 60-cell line screen (NCI-60) is a standardized method for identifying and characterizing novel anticancer agents.
-
Cell Plating : Human tumor cell lines from nine different cancer types (e.g., lung, colon, breast) are inoculated into 96-well microtiter plates at specific plating densities and incubated for 24 hours.
-
Time Zero Measurement : After 24 hours, a set of plates is fixed with trichloroacetic acid (TCA) to establish the cell population at the time of drug addition (Tz).
-
Drug Addition : Test compounds are added to the remaining plates, typically at an initial single high concentration (e.g., 10⁻⁵ M).
-
Incubation : The plates are incubated with the test compounds for 48 hours.
-
Cell Staining : After incubation, the cells are fixed in situ with TCA, washed, and stained with Sulforhodamine B (SRB), a protein-binding dye.
-
Measurement : Unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on a plate reader.
-
Data Analysis : The absorbance values are used to calculate the percentage of cell growth. Compounds showing significant growth inhibition are often selected for a more detailed five-dose concentration screen to determine parameters like GI50 (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC50 (lethal concentration for 50% of cells).
Central Nervous System (CNS) Applications
Thiophene derivatives have also made a significant impact in the treatment of CNS disorders, most notably schizophrenia and bipolar disorder.
Featured Molecule: Olanzapine
Olanzapine is a second-generation (atypical) antipsychotic that exhibits a broad receptor binding profile.[7] Its therapeutic effects are believed to be mediated through a combination of dopamine and serotonin receptor antagonism.
Mechanism of Action: Dopamine and Serotonin Pathways
Olanzapine acts as an antagonist at multiple neurotransmitter receptors. Its primary efficacy in treating the positive symptoms of schizophrenia (e.g., hallucinations, delusions) is attributed to its antagonism of dopamine D2 receptors in the mesolimbic pathway. Furthermore, its potent antagonism of serotonin 5-HT2A receptors is thought to contribute to its efficacy against negative symptoms and to a lower incidence of extrapyramidal side effects compared to first-generation antipsychotics.[12][18]
Synthetic Methodologies: The Gewald Reaction
The widespread use of substituted thiophenes in drug discovery is partly due to efficient and versatile synthetic routes. The Gewald reaction is a classic and powerful multi-component reaction for synthesizing polysubstituted 2-aminothiophenes.
General Experimental Protocol: Gewald Synthesis
This protocol provides a general guideline for the one-pot synthesis of 2-aminothiophenes.
-
Reactant Setup : In a round-bottom flask equipped with a magnetic stirrer, combine an α-methylene carbonyl compound (e.g., a ketone or aldehyde), an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile), and elemental sulfur in a suitable solvent like ethanol or methanol.
-
Base Addition : Add a catalytic amount of a base, such as morpholine or triethylamine, to initiate the reaction.
-
Reaction Conditions : Stir the reaction mixture. Gentle heating (e.g., 40-60°C) may be required to facilitate the reaction.
-
Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up and Isolation : Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. If a solid product precipitates, it can be collected by filtration and washed with a cold solvent (e.g., ethanol). If no precipitate forms, the solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization or column chromatography.
Conclusion
The substituted thiophene motif continues to be a highly valuable and versatile scaffold in the field of medicinal chemistry. Its integration into a diverse range of molecules has led to the development of blockbuster drugs for treating cardiovascular, inflammatory, oncological, and CNS disorders. The synthetic tractability of the thiophene ring, exemplified by robust methods like the Gewald reaction, ensures that novel derivatives can be readily accessed and evaluated. As our understanding of complex disease pathways deepens, the strategic application of the thiophene scaffold will undoubtedly continue to yield innovative and effective therapeutic agents for the foreseeable future.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Tiaprofenic acid - Wikipedia [en.wikipedia.org]
- 5. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of tiaprofenic acid and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]
- 18. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 2-Amino-4-methylthiophene-3-carboxamide Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in silico analysis of 2-Amino-4-methylthiophene-3-carboxamide, a heterocyclic compound with potential applications in medicinal chemistry. Utilizing a panel of established computational tools, this document details the predicted physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and drug-likeness characteristics of the molecule. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed protocols for the in silico methodologies employed are provided to ensure reproducibility. Furthermore, this guide incorporates mandatory visualizations, including a general ADMET prediction workflow and a hypothetical signaling pathway, rendered using Graphviz to elucidate key processes and relationships for drug development professionals.
Introduction
This compound belongs to the 2-aminothiophene class of compounds, which are recognized as versatile scaffolds in the synthesis of pharmacologically active molecules.[1] Derivatives of this core structure have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. In silico prediction of a molecule's properties is a critical initial step in modern drug discovery, offering a time- and cost-effective method to assess its potential as a drug candidate before committing to extensive experimental validation.[2] This guide presents a detailed computational characterization of this compound to inform early-stage drug discovery and development efforts.
Predicted Physicochemical Properties
The fundamental physicochemical properties of a compound govern its behavior in biological systems. These properties were predicted using the SwissADME web tool.
Experimental Protocol: Physicochemical Property Prediction using SwissADME
-
Input: The canonical SMILES string for this compound, CC1=CSC(N)=C1C(N)=O, was obtained from publicly available chemical databases.
-
Web Server Access: The SwissADME web tool (--INVALID-LINK--) was accessed.[3]
-
Submission: The SMILES string was pasted into the input field.
-
Execution: The prediction was initiated by clicking the "Run" button.
-
Data Extraction: The predicted physicochemical properties were collected from the results page.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₆H₈N₂OS |
| Molecular Weight | 156.21 g/mol |
| LogP (Consensus) | 0.55 |
| Water Solubility (LogS) | -1.78 |
| Topological Polar Surface Area (TPSA) | 91.99 Ų |
| Number of Hydrogen Bond Acceptors | 3 |
| Number of Hydrogen Bond Donors | 2 |
| Number of Rotatable Bonds | 1 |
| Molar Refractivity | 42.13 |
In Silico ADMET Prediction
The ADMET profile of a drug candidate is a critical determinant of its clinical success. The following ADMET parameters for this compound were predicted using the pkCSM and admetSAR web servers.
Experimental Protocol: ADMET Prediction using pkCSM and admetSAR
-
Input: The canonical SMILES string CC1=CSC(N)=C1C(N)=O was used.
-
Web Server Access: The pkCSM (--INVALID-LINK--) and admetSAR (--INVALID-LINK--) web tools were accessed.[4][5]
-
Submission: The SMILES string was submitted to the prediction modules of both platforms.
-
Execution: The respective prediction algorithms were executed.
-
Data Compilation: The predicted ADMET parameters were collected and are summarized in the tables below.
Absorption
Table 2: Predicted Absorption Properties
| Parameter | Predicted Value (pkCSM) | Predicted Value (admetSAR) |
| Water Solubility (log mol/L) | -1.581 | - |
| Caco-2 Permeability (log Papp) | 0.283 | - |
| Intestinal Absorption (% Abs) | 84.519 | High |
| P-glycoprotein Substrate | No | Non-substrate |
| P-glycoprotein I Inhibitor | No | - |
| P-glycoprotein II Inhibitor | No | - |
Distribution
Table 3: Predicted Distribution Properties
| Parameter | Predicted Value (pkCSM) |
| VDss (log L/kg) | -0.342 |
| Fraction Unbound (human) | 0.546 |
| BBB Permeability (logBB) | -0.927 |
| CNS Permeability (logPS) | -2.103 |
Metabolism
Table 4: Predicted Metabolism Properties
| Parameter | Predicted Value (pkCSM) | Predicted Value (admetSAR) |
| CYP1A2 Inhibitor | No | Non-inhibitor |
| CYP2C19 Inhibitor | No | Non-inhibitor |
| CYP2C9 Inhibitor | No | Non-inhibitor |
| CYP2D6 Inhibitor | No | Non-inhibitor |
| CYP3A4 Inhibitor | No | Non-inhibitor |
| CYP1A2 Substrate | No | - |
| CYP2C19 Substrate | No | - |
| CYP2C9 Substrate | No | - |
| CYP2D6 Substrate | No | - |
| CYP3A4 Substrate | Yes | - |
Excretion
Table 5: Predicted Excretion Properties
| Parameter | Predicted Value (pkCSM) |
| Total Clearance (log ml/min/kg) | 0.233 |
| Renal OCT2 Substrate | No |
Toxicity
Table 6: Predicted Toxicity Properties
| Parameter | Predicted Value (pkCSM) | Predicted Value (admetSAR) |
| AMES Toxicity | No | Non-mutagenic |
| hERG I Inhibitor | No | Non-inhibitor |
| hERG II Inhibitor | No | - |
| Oral Rat Acute Toxicity (LD₅₀) | 2.451 mol/kg | - |
| Oral Rat Chronic Toxicity (LOAEL) | 1.838 log mg/kg_bw/day | - |
| Hepatotoxicity | No | Non-hepatotoxic |
| Skin Sensitisation | No | - |
| Minnow Toxicity (log mM) | -0.06 | - |
Drug-Likeness and Medicinal Chemistry
The drug-likeness of a molecule is evaluated based on established rules and filters that assess its suitability as an oral drug candidate. These parameters were predicted using the SwissADME web tool.
Experimental Protocol: Drug-Likeness and Medicinal Chemistry Prediction using SwissADME
-
Input: The SMILES string CC1=CSC(N)=C1C(N)=O was used.
-
Web Server Access: The SwissADME web tool (--INVALID-LINK--) was accessed.[3]
-
Submission and Execution: The SMILES string was submitted and the prediction was run.
-
Data Collection: The drug-likeness and medicinal chemistry parameters were extracted from the results.
Table 7: Predicted Drug-Likeness and Medicinal Chemistry Properties
| Parameter | Prediction |
| Lipinski's Rule of Five | Yes; 0 violations |
| Ghose Filter | Yes; 0 violations |
| Veber Filter | Yes; 0 violations |
| Egan Filter | Yes; 0 violations |
| Muegge Filter | Yes; 0 violations |
| Bioavailability Score | 0.55 |
| Lead-likeness | Yes; 0 violations |
| Synthetic Accessibility | 2.13 |
Visualizations
In Silico ADMET Prediction Workflow
The following diagram illustrates the general workflow for in silico ADMET prediction.
Hypothetical Signaling Pathway Inhibition
Thiophene derivatives have been investigated as inhibitors of various kinases. The following diagram illustrates a hypothetical scenario where a 2-aminothiophene derivative inhibits a kinase in a cancer-related signaling pathway.
Discussion and Conclusion
The in silico analysis of this compound reveals a promising profile for a potential drug candidate. The molecule adheres to Lipinski's Rule of Five and other drug-likeness filters, suggesting good oral bioavailability. The predicted high intestinal absorption is a favorable characteristic for an orally administered drug.
The ADMET predictions indicate a generally low toxicity profile. The compound is predicted to be non-mutagenic (AMES test) and a non-inhibitor of the hERG channel, which are critical safety parameters. Furthermore, it is predicted to be non-hepatotoxic. The predicted metabolism profile suggests that it may be a substrate for CYP3A4, which is a key consideration for potential drug-drug interactions. Its predicted low blood-brain barrier permeability suggests it is less likely to cause central nervous system side effects.
The synthetic accessibility score indicates that the molecule should be relatively straightforward to synthesize, which is an important practical consideration in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group‐Modified Rotenone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. admetSAR [lmmd.ecust.edu.cn]
Methodological & Application
Synthesis of Thieno[2,3-d]pyrimidines from 2-Amino-4-methylthiophene-3-carboxamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thieno[2,3-d]pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The synthetic strategies outlined herein commence with the readily available starting material, 2-Amino-4-methylthiophene-3-carboxamide.
Thieno[2,3-d]pyrimidines are recognized as a "privileged scaffold" in drug discovery due to their diverse and potent biological activities. These compounds are structural bioisosteres of purines, enabling them to interact with a wide range of biological targets. The thieno[2,3-d]pyrimidine core has been incorporated into molecules exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making its synthesis a key focus for the development of novel therapeutic agents.
Synthetic Strategies Overview
The construction of the thieno[2,3-d]pyrimidine ring system from this compound can be achieved through several efficient cyclization reactions. The primary approach involves the condensation of the starting material with a one-carbon synthon, which provides the C4 atom of the pyrimidine ring, or with reagents that introduce a C-N or C-S bond to form the fused heterocyclic system.
Common synthetic routes include:
-
Reaction with Aromatic Aldehydes: A straightforward and widely used method involves the condensation of this compound with various aromatic aldehydes. This reaction typically proceeds in the presence of an acid or base catalyst and results in the formation of 2-aryl-5-methyl-3H-thieno[2,3-d]pyrimidin-4-ones.
-
Reaction with Formic Acid or its Derivatives: Treatment with formic acid or its equivalents, such as triethyl orthoformate, leads to the formation of the unsubstituted thieno[2,3-d]pyrimidin-4-one core.
-
Reaction with Carbon Disulfide: Cyclization with carbon disulfide in the presence of a base provides access to 2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one, a versatile intermediate for further functionalization at the 2-position.
The choice of synthetic route allows for the introduction of diverse substituents on the pyrimidine ring, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various thieno[2,3-d]pyrimidine derivatives from 2-aminothiophene precursors.
| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) | Reference |
| This compound | Benzaldehyde | 5-Methyl-2-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | Not specified | Not specified | [1] |
| This compound | 3,4-Dimethoxybenzaldehyde | 2-(3,4-Dimethoxyphenyl)-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one | Not specified | Not specified | [1] |
| This compound | 3-Pyridylaldehyde | 5-Methyl-2-(pyridin-3-yl)-3H-thieno[2,3-d]pyrimidin-4-one | Not specified | Not specified | [1] |
| 2-Aminothiophene-3-carboxamide derivative | Thiourea | 2-Mercaptothieno[2,3-d]pyrimidin-4-(3H)-one derivative | Not specified | Not specified | [1] |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Formamide | 5,6,7,8-Tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4(3H)-one | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-5-methyl-3H-thieno[2,3-d]pyrimidin-4-ones
This protocol describes the condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle with magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of glacial acetic acid.
-
Add the aromatic aldehyde (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Expected Results:
The desired 2-aryl-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one is typically obtained as a crystalline solid. The yield and melting point will vary depending on the specific aromatic aldehyde used. Characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Mandatory Visualizations
Caption: General synthetic routes for thieno[2,3-d]pyrimidines.
Caption: Bioisosteric relationship and therapeutic targeting.
References
Application Notes and Protocols for the Gewald Reaction: Synthesis of 2-Amino-4,4-dimethyl-3-cyanothiophene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Gewald reaction is a versatile and efficient multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2] This reaction involves the condensation of a carbonyl compound (ketone or aldehyde), an α-cyanoester or other methylene-active nitrile, and elemental sulfur in the presence of a base.[3] The resulting 2-aminothiophene scaffold is a prominent structural motif in a wide range of biologically active compounds and pharmaceuticals, making the Gewald reaction a valuable tool in drug discovery and development.[4] This document provides a detailed protocol for the Gewald reaction using acetone and cyanoacetamide to synthesize 2-amino-4,4-dimethyl-3-cyanothiophene.
Reaction Scheme:
Acetone, cyanoacetamide, and elemental sulfur react in the presence of a base to yield 2-amino-4,4-dimethyl-3-cyanothiophene.
Experimental Protocol
This protocol outlines a general laboratory procedure for the Gewald reaction with acetone and cyanoacetamide.
Materials:
-
Acetone (reagent grade)
-
Cyanoacetamide
-
Elemental sulfur (powdered)
-
Solvent: Ethanol, methanol, or dimethylformamide (DMF)[5][6]
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel, filter paper)
-
Beakers and other standard laboratory glassware
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine acetone (1.0 equiv.), cyanoacetamide (1.0 equiv.), and elemental sulfur (1.1 equiv.) in a suitable solvent (e.g., ethanol).
-
Addition of Base: To the stirred mixture, add the basic catalyst (e.g., morpholine, 1.0-2.0 equiv.). The addition of the base is often exothermic.
-
Reaction: Heat the reaction mixture to a temperature between 50-70 °C with continuous stirring.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary, but are typically in the range of 2-12 hours.[7] Microwave irradiation has been shown to be beneficial in reducing reaction times and improving yields.[2]
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid product by filtration. Wash the solid with cold ethanol and dry.
-
If no precipitate forms, pour the reaction mixture into ice-cold water with stirring. The product should precipitate out of the aqueous solution.
-
Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.
-
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-amino-4,4-dimethyl-3-cyanothiophene.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the Gewald reaction. Note that specific yields and reaction times can vary depending on the precise conditions and scale of the reaction.
| Carbonyl Compound | α-Methylene Nitrile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetone | Cyanoacetamide | Triethylamine | Ethanol | Reflux | 3-5 | 70-90 | [4] |
| Cyclohexanone | Malononitrile | Diethylamine | Ethanol | Reflux | 2 | ~85 | [8] |
| Various Aldehydes | Cyanoacetamides | Triethylamine | Ethanol | Not Specified | Not Specified | 70-90 | [4] |
| Ketones | Ethyl Cyanoacetate | Morpholine | Ethanol | 50-70 | 2-12 | Varies | [7] |
Reaction Mechanism and Workflow Visualization
The mechanism of the Gewald reaction is generally understood to proceed through three main stages:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (acetone) and the active methylene compound (cyanoacetamide) to form a stable intermediate.[1][2]
-
Sulfur Addition: Elemental sulfur then adds to the intermediate. The exact mechanism of this step is not fully elucidated but is a key part of the thiophene ring formation.[1]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization followed by tautomerization to yield the final 2-aminothiophene product.[1][2]
Below is a diagram illustrating the experimental workflow for the Gewald reaction.
Caption: Experimental workflow for the Gewald synthesis of 2-amino-4,4-dimethyl-3-cyanothiophene.
References
- 1. Gewald_reaction [chemeurope.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 2-aminothiophene derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology presents significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles. The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Reaction Principle: The Gewald Three-Component Reaction
The microwave-assisted synthesis of 2-aminothiophene derivatives is most commonly achieved through the Gewald three-component reaction. This versatile one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[1] Microwave irradiation has been shown to significantly accelerate this reaction sequence.[1]
The generally accepted mechanism commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate. This is followed by the Michael addition of sulfur to the intermediate. Subsequent cyclization and tautomerization yield the final polysubstituted 2-aminothiophene product.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various studies on the microwave-assisted Gewald synthesis of 2-aminothiophene derivatives, showcasing the impact of different substrates, bases, and solvents on reaction outcomes.
Table 1: Optimization of Reaction Conditions for a Model Gewald Reaction
| Entry | Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Butyraldehyde | Methyl cyanoacetate | Pyrrolidine | DMF | 50 | 30 | 95 |
| 2 | Butyraldehyde | Methyl cyanoacetate | Piperidine | DMF | 50 | 30 | 92 |
| 3 | Butyraldehyde | Methyl cyanoacetate | Et3N | DMF | 50 | 30 | 65 |
| 4 | Butyraldehyde | Methyl cyanoacetate | DBU | DMF | 50 | 30 | 88 |
| 5 | Cyclohexanone | Malononitrile | Morpholine | Ethanol | 70 | 20 | 91 |
| 6 | Cyclohexanone | Ethyl cyanoacetate | Morpholine | Ethanol | 70 | 20 | 89 |
| 7 | 4-Nitroacetophenone | Ethyl cyanoacetate | - | Ethanol | 120 | 46 | - |
Data compiled from multiple sources, specific yields are representative.
Table 2: Synthesis of Various 2-Aminothiophene Derivatives under Optimized Microwave Conditions
| Entry | Aldehyde/Ketone | Active Methylene Nitrile | Product | Time (min) | Yield (%) |
| 1 | Pivalaldehyde | Methyl cyanoacetate | 2-Amino-5-tert-butylthiophene-3-carboxylic acid methyl ester | 30 | 93 |
| 2 | Isobutyraldehyde | Methyl cyanoacetate | 2-Amino-5-isopropylthiophene-3-carboxylic acid methyl ester | 30 | 92 |
| 3 | Cyclopentanone | Malononitrile | 2-Amino-4,5-dihydro-cyclopenta[b]thiophene-3-carbonitrile | 30 | 70 |
| 4 | Cycloheptanone | Malononitrile | 2-Amino-4,5,6,7-tetrahydro-cyclohepta[b]thiophene-3-carbonitrile | 30 | 91 |
| 5 | 4-Methylcyclohexanone | Malononitrile | 2-Amino-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile | 30 | 84 |
Reaction conditions are typically optimized for each set of reactants.
Experimental Protocols
Protocol 1: General Procedure for the Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives
This protocol is a generalized procedure based on commonly reported methods.
Materials:
-
Appropriate aldehyde or ketone (1.0 mmol)
-
Active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) (1.1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., pyrrolidine, morpholine) (1.0 mmol)
-
Solvent (e.g., DMF, ethanol) (3 mL)
-
Microwave reactor vials (appropriate size)
-
Microwave synthesizer
-
Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a microwave reaction vial, add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).
-
Add the appropriate solvent (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 20-45 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) if possible.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminothiophene derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
Protocol 2: Specific Example - Synthesis of Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate
Procedure:
-
In a 250 mL round bottom flask, combine 4-nitroacetophenone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.05 mol).[2]
-
Add ethanol (15 mL) to the mixture.[2]
-
Place the flask in a microwave oven and irradiate while maintaining a temperature of 120°C for 46 minutes.[2]
-
Monitor the completion of the reaction using TLC.
-
Upon completion, work up the reaction mixture by adding a 2:1 mixture of ethanol to methanol. A dark brown amorphous precipitate will form.
-
Filter the precipitate and allow it to dry to obtain the product.
Visualizations
Caption: Proposed mechanism of the Gewald reaction.
Caption: General experimental workflow.
Caption: Inhibition of VEGFR-2 signaling by a 2-aminothiophene derivative.
References
Application of 2-Amino-4-methylthiophene-3-carboxamide in Medicinal Chemistry: A Detailed Overview for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the medicinal chemistry applications of the 2-amino-4-methylthiophene-3-carboxamide scaffold. This versatile heterocyclic compound serves as a crucial building block for the synthesis of a wide array of biologically active molecules. Its derivatives have demonstrated significant potential in various therapeutic areas, particularly in oncology and infectious diseases. These notes detail the synthesis, biological activities, and mechanisms of action of these compounds, supported by quantitative data, experimental protocols, and pathway diagrams to facilitate further research and development.
Synthetic Approaches: The Gewald Reaction
The synthesis of the 2-aminothiophene core, including this compound, is most commonly achieved through the Gewald reaction.[1][2][3] This versatile one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as cyanoacetamide for the synthesis of the title compound), and elemental sulfur in the presence of a basic catalyst.[2][4][5]
General Experimental Protocol: Gewald Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carboxamides
This protocol describes a general procedure for the synthesis of 2-aminothiophene-3-carboxamide derivatives.
Materials:
-
Appropriate ketone (e.g., for 4-methyl derivative, butanone would be a logical starting point with cyanoacetamide)
-
Cyanoacetamide
-
Elemental sulfur
-
Base catalyst (e.g., diethylamine, morpholine, or triethylamine)[6]
-
Solvent (e.g., ethanol, methanol, or DMF)[6]
Procedure:
-
In a round-bottom flask, dissolve the ketone (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) in the chosen solvent.
-
Add the basic catalyst dropwise to the mixture while stirring.
-
Heat the reaction mixture to reflux (typically 50-80°C) and monitor the reaction progress using thin-layer chromatography (TLC).[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene-3-carboxamide derivative.
Applications in Oncology
Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and tubulin.
Kinase Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Several thiophene-3-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.[8][9]
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[10][11] Derivatives of the 2-acylaminothiophene-3-carboxamide scaffold have been investigated as multi-target inhibitors of both wild-type and mutant Bcr-Abl kinase.
Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them an attractive target for anticancer drugs.[12] Some thiophene carboxamide derivatives act as biomimetics of Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization.[13] These compounds bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[13]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected this compound derivatives.
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 2b | Tubulin | Hep3B | 5.46 | [13] |
| 2e | Tubulin | Hep3B | 12.58 | [13] |
| Compound 5 | VEGFR-2/β-tubulin | HepG-2 | 2.3-fold higher cytotoxicity than Sorafenib | [14] |
| Compound 21 | VEGFR-2/β-tublin | HepG-2 | 1.7-fold higher cytotoxicity than Sorafenib | [14] |
| Compound 14d | VEGFR-2 | HCT116, MCF7, PC3, A549 | 0.1911 | [8] |
| BZ02 | Not Specified | A549 | 6.10 | [15] |
| Compound 480 | Not Specified | HeLa | 12.61 (µg/mL) | [16] |
| Compound 480 | Not Specified | Hep G2 | 33.42 (µg/mL) | [16] |
| Compound 471 | Not Specified | HeLa | 23.79 (µg/mL) | [16] |
| Compound 471 | Not Specified | Hep G2 | 13.34 (µg/mL) | [16] |
| Compound 16e | EGFR | HCT116 | 3.20 | [17] |
Experimental Protocols: Anticancer Assays
This protocol outlines a common method for assessing the cytotoxic effects of thiophene derivatives on cancer cell lines.[16][18][19]
Materials:
-
Cancer cell lines (e.g., HepG2, HeLa, A549)[20]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thiophene derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay measures the effect of compounds on the polymerization of purified tubulin.[12][21][22]
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Thiophene derivative
-
Temperature-controlled microplate reader (340 nm)
Procedure:
-
Prepare the tubulin solution in polymerization buffer on ice.
-
Add GTP to the tubulin solution to initiate polymerization.
-
Add the thiophene derivative at various concentrations to the wells of a pre-warmed 96-well plate.
-
Add the tubulin/GTP mixture to the wells.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
This protocol describes a method to assess the inhibitory activity of compounds against Bcr-Abl kinase.[10][23]
Materials:
-
Recombinant Bcr-Abl enzyme
-
Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Radiolabeled ATP ([γ-³²P]ATP) or non-radioactive ATP detection system
-
Thiophene derivative
-
Kinase assay buffer
Procedure:
-
Incubate the recombinant Bcr-Abl enzyme with varying concentrations of the thiophene derivative in the kinase assay buffer.
-
Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Allow the reaction to proceed for a specific time at an optimal temperature (e.g., 30°C).
-
Stop the reaction.
-
Quantify the phosphorylation of the substrate. For radioactive assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods, follow the kit manufacturer's instructions (e.g., ELISA-based detection).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Applications in Infectious Diseases
Derivatives of 2-aminothiophene-3-carboxamide have also been explored for their antimicrobial and antifungal activities.[24][25]
Antibacterial and Antifungal Activity
Certain derivatives have shown promising activity against various bacterial and fungal strains.[24][25] The mechanism of action is often related to the disruption of microbial cellular processes.
Quantitative Data: Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of selected 2-aminothiophene derivatives, presented as Minimum Inhibitory Concentration (MIC) values.
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Compound 7b | P. aeruginosa | Inhibition zone: 20 mm (86.9% activity) | [25] |
| Compound 7b | S. aureus | Inhibition zone: 20 mm (83.3% activity) | [25] |
| Compound 7b | B. subtilis | Inhibition zone: 19 mm (82.6% activity) | [25] |
| Compound 4 | E. coli | 10-20 | [26] |
| Compound 5 | S. aureus | 10-20 | [26] |
| Compound 9 | E. coli | 10-20 | [26] |
| Compounds 5-7, 8-12 | A. niger | 10-20 | [26] |
| Compounds 5-7, 8-12 | C. albicans | 10-20 | [26] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[27]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Thiophene derivative
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare a twofold serial dilution of the thiophene derivative in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determine the MIC by observing the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a broad range of biological activities, with significant potential in the fields of oncology and infectious diseases. The synthetic accessibility of these compounds via the Gewald reaction, coupled with their diverse mechanisms of action, makes them attractive candidates for further investigation and optimization in drug discovery programs. The protocols and data presented herein serve as a valuable resource for researchers aiming to explore the full therapeutic potential of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide|CAS 61019-23-6 [benchchem.com]
- 8. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. benchchem.com [benchchem.com]
- 11. "Development of a cell-based assay for Bcr-Abl kinase activity and appl" by Steven Bradley Ouellette [docs.lib.purdue.edu]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. interchim.fr [interchim.fr]
- 22. abscience.com.tw [abscience.com.tw]
- 23. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [PDF] In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates | Semantic Scholar [semanticscholar.org]
- 27. ijpbs.com [ijpbs.com]
Application Notes and Protocols: Synthesis of Azo Dyes Using 2-Amino-4-methylthiophene-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of azo dyes derived from 2-Amino-4-methylthiophene-3-carboxamide. This versatile heterocyclic amine serves as a valuable diazo component for the creation of a diverse palette of disperse dyes applicable to synthetic fibers.
Introduction
This compound is a key intermediate in the synthesis of various heterocyclic compounds, including agrochemicals, pharmaceuticals, and dyes.[1] Its unique structural features make it an excellent building block for producing azo dyes with desirable properties such as good color depth, high fastness, and brilliancy of shade when applied to hydrophobic fibers like polyester and nylon.[2] The synthesis of these dyes typically involves a two-step process: the diazotization of the 2-aminothiophene derivative followed by a coupling reaction with a suitable aromatic compound.
Synthesis of Azo Dyes
The general synthetic route for producing azo dyes from this compound involves the formation of a diazonium salt, which is then reacted with a coupling component.
General Reaction Scheme
Caption: General workflow for the synthesis and application of azo dyes.
Experimental Protocols
The following protocols are generalized procedures based on established methods for the synthesis of azo dyes from aminothiophene derivatives.[3][4]
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Sulfuric Acid
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Urea
-
Standard laboratory glassware
Procedure:
-
In a flask, carefully add this compound (1 equivalent) to cold concentrated sulfuric acid, maintaining the temperature below 10 °C with an ice bath.
-
Stir the mixture until a clear solution is obtained.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 equivalents) in concentrated sulfuric acid to form nitrosyl sulfuric acid.
-
Cool the amine solution to 0-5 °C in an ice-salt bath.
-
Slowly add the nitrosyl sulfuric acid solution dropwise to the cold amine solution with vigorous stirring. Maintain the temperature between 0-5 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.
-
The excess nitrous acid can be decomposed by the careful addition of a small amount of urea.
-
The resulting diazonium salt solution is unstable and should be used immediately in the coupling reaction.
Protocol 2: Azo Coupling Reaction
Materials:
-
Diazonium salt solution from Protocol 1
-
Coupling component (e.g., N,N-dimethylaniline, 2-naphthol, N-arylmaleimides) (1 equivalent)
-
Appropriate solvent (e.g., acetic acid, ethanol)
-
Sodium acetate or other suitable base
-
Ice
-
Standard laboratory glassware
Procedure:
-
Dissolve the coupling component in a suitable solvent in a beaker.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the solution of the coupling component with constant stirring.
-
Maintain the temperature at 0-5 °C and adjust the pH of the reaction mixture as required for the specific coupling component (typically acidic for anilines and alkaline for phenols) by adding a solution of sodium acetate or another base.
-
Continue stirring the mixture for 2-4 hours at low temperature.
-
The precipitated azo dye is then collected by vacuum filtration.
-
Wash the solid product with cold water to remove any unreacted salts.
-
The crude dye can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Data Presentation
The properties of the synthesized dyes, such as their color, maximum absorption wavelength (λmax), and fastness properties, are crucial for their evaluation. The following tables summarize typical data for disperse dyes derived from aminothiophenes.
Table 1: Spectroscopic and Color Properties of Thiophene-Based Azo Dyes
| Dye Structure (General) | Coupling Component | Color Shade | λmax (nm) |
| Thiophene-azo-N-arylmaleimide | N-phenylmaleimide | Yellowish-brown | 430 - 460 |
| Thiophene-azo-aniline | N,N-diethylaniline | Reddish-violet | 510 - 540 |
| Thiophene-azo-naphthol | 2-Naphthol | Red to Blue | Varies |
| Thiophene-azo-pyridone | Hydroxypyridone | Yellow to Red | Varies |
Note: The exact λmax and color shade will depend on the specific substituents on both the thiophene and the coupling component.
Table 2: Fastness Properties of Disperse Dyes on Polyester Fabric
| Fastness Property | Rating (1-5 Scale) |
| Light Fastness | 3-4 (Moderate to Good) |
| Wash Fastness | 4-5 (Good to Excellent) |
| Perspiration Fastness | 4-5 (Good to Excellent) |
| Sublimation Fastness | 4-5 (Good to Excellent) |
Note: The fastness properties can vary depending on the molecular weight of the dye and the dyeing conditions.[2][5]
Logical Relationship of Synthesis and Application
The synthesis of azo dyes from this compound and their subsequent application on fabrics follows a logical progression of chemical transformation and physical application.
References
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry [article.sapub.org]
- 3. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Disperse dyes based on aminothiophenes: their dyeing applications on polyester fabrics and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Procedure for the N-Acylation of 2-Aminothiophenes
Introduction
2-Aminothiophenes are a class of heterocyclic compounds that serve as crucial building blocks in medicinal chemistry and material science. Their derivatives are found in a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. N-acylation of the 2-amino group is a fundamental transformation that allows for the synthesis of diverse amide derivatives, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. This document provides detailed experimental protocols for the N-acylation of 2-aminothiophenes using two common methods: reaction with a carboxylic anhydride and reaction with an acyl chloride.
Reaction Principle
The N-acylation of 2-aminothiophenes is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride or acyl chloride). This is followed by the elimination of a leaving group (a carboxylate or chloride ion, respectively) to form the stable N-acylated thiophene product. The presence of a base is often required, particularly when using acyl chlorides, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.
Caption: General reaction scheme for the N-acylation of 2-aminothiophenes.
Experimental Protocols
Two primary methods for the acylation of 2-aminothiophenes are detailed below.
Protocol 1: Acylation using a Carboxylic Anhydride
This protocol is based on the acetylation of 1-(2-amino-3-thienyl)ethanone using acetic anhydride, a method that is effective and straightforward.[1]
Materials:
-
Substituted 2-aminothiophene (e.g., 1-(2-amino-3-thienyl)ethanone)
-
Acetic Anhydride (in excess)
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and filtration
Procedure:
-
Combine the 2-aminothiophene substrate (1.0 eq) and an excess of acetic anhydride (e.g., 5 mL per 10 mmol of substrate) in a round-bottom flask.[1]
-
Heat the mixture to reflux for approximately 15 minutes.[1]
-
After the reflux period, carefully add water (e.g., 10 mL) to the reaction mixture to quench the excess acetic anhydride. Caution: This can be an exothermic reaction.
-
Heat the mixture again for an additional 5 minutes to ensure hydrolysis of the anhydride is complete.[1]
-
Allow the mixture to cool to room temperature and then place it in an ice bath or refrigerate overnight to facilitate crystallization of the product.[1]
-
Collect the crystalline product by vacuum filtration, washing with cold water.
-
The solid product can be further purified by recrystallization from a suitable solvent if necessary.
Protocol 2: General Acylation using an Acyl Chloride
This protocol describes a general method using an acyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Materials:
-
2-Aminothiophene substrate
-
Acyl chloride (1.0-1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene)
-
Tertiary amine base (e.g., Triethylamine (TEA), Pyridine) (1.1-1.5 eq)
-
Reaction flask with a magnetic stirrer and nitrogen/argon inlet
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the 2-aminothiophene substrate (1.0 eq) and the tertiary amine base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 eq), either neat or dissolved in a small amount of the reaction solvent, to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel or by recrystallization.
Data Presentation
Quantitative data for a representative acylation reaction is summarized below.
Table 1: Example of Acetylation of a 2-Aminothiophene Derivative [1]
| Starting Material | Acylating Agent | Solvent | Conditions | Yield | M.P. (°C) |
|---|
| 1-(2-amino-3-thienyl)ethanone | Acetic Anhydride | Neat | Reflux, 15 min | 95% | 92-94 |
Table 2: Comparison of Common Acylating Agents
| Acylating Agent | Reactivity | Byproduct | Base Requirement | Typical Solvents |
|---|---|---|---|---|
| Carboxylic Anhydride | Moderate | Carboxylic Acid | Often not required | Neat, Toluene, Acetic Acid |
| Acyl Chloride | High | HCl | Required (e.g., TEA, Pyridine) | DCM, THF, Toluene (anhydrous) |
Caption: Experimental workflow for the acylation of 2-aminothiophenes using an acyl chloride.
Safety and Troubleshooting
-
Safety: Acyl chlorides and acid anhydrides are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Reactions involving these reagents can be exothermic.
-
Anhydrous Conditions: When using acyl chlorides, it is crucial to use anhydrous solvents and an inert atmosphere to prevent hydrolysis of the reagent, which would lower the yield.
-
Low Yield: If the yield is low, consider the following: incomplete reaction (extend reaction time or gently heat), hydrolysis of the acylating agent, or loss of product during workup or purification.
-
Purification: N-acylated thiophenes are often stable, crystalline solids that can be purified effectively by recrystallization. If the product is an oil or contains impurities, silica gel chromatography is recommended.
References
Green Synthesis of 2-Amino-4-methylthiophene-3-carboxamide: A Guide for Researchers
Application Notes & Protocols for Sustainable Pharmaceutical Intermediate Synthesis
The imperative for sustainable practices in chemical synthesis has driven the adoption of green chemistry principles in the pharmaceutical industry. 2-Amino-4-methylthiophene-3-carboxamide is a valuable scaffold in medicinal chemistry, and its synthesis through eco-friendly methods is of significant interest. This document provides detailed application notes and experimental protocols for the green synthesis of this compound, focusing on microwave-assisted, ultrasound-assisted, and mechanochemical approaches to the Gewald three-component reaction.
Introduction to Green Synthesis Approaches
The classical Gewald reaction, a cornerstone for the synthesis of 2-aminothiophenes, involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur.[1][2][3] While effective, traditional methods often rely on volatile organic solvents and prolonged reaction times. Green chemistry alternatives aim to mitigate these drawbacks by utilizing alternative energy sources and minimizing waste.[4][5] For the synthesis of this compound, the key starting materials are acetone, cyanoacetamide, and elemental sulfur.
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating, reduced reaction times, and often improved yields and purer products compared to conventional heating.[6]
Ultrasound-Assisted Synthesis: Sonication provides a mechanical energy source that can enhance reaction rates and yields. This technique, known as sonochemistry, promotes the formation of localized hot spots with high temperature and pressure, accelerating the chemical transformation.[7][8]
Mechanochemistry (Ball-Milling): This solvent-free approach utilizes mechanical force to induce chemical reactions. Ball-milling offers a highly efficient and environmentally benign method for the synthesis of various organic compounds, eliminating the need for solvents and often proceeding at room temperature.[1]
Comparative Data of Green Synthesis Methods
The following table summarizes the typical reaction conditions and outcomes for the green synthesis of 2-aminothiophene derivatives, providing a comparative overview of the different methodologies. The data is based on reported syntheses of similar compounds and provides an expected range for the synthesis of this compound.
| Method | Catalyst/Base | Solvent | Time | Temperature | Yield (%) | Reference |
| Microwave-Assisted | Morpholine/Pyrrolidine | Ethanol/DMF | 2 - 48 min | 50 - 120 °C | 85 - 95 | [6] |
| Ultrasound-Assisted | DABCO/Triethylamine | PEG-200/Water | 30 - 60 min | Room Temp - 70 °C | 75 - 98 | [4] |
| Mechanochemical (Ball-Milling) | None (Catalyst-free) | Solvent-free | 30 min | Room Temperature | ~93 | [1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
Materials:
-
Acetone (1.0 mmol)
-
Cyanoacetamide (1.0 mmol)
-
Elemental sulfur (1.1 mmol)
-
Morpholine (0.2 mmol)
-
Ethanol (3 mL)
-
Microwave reactor vials (5 mL)
-
Microwave synthesizer
Procedure:
-
In a 5 mL microwave reactor vial, combine acetone (1.0 mmol), cyanoacetamide (1.0 mmol), elemental sulfur (1.1 mmol), and morpholine (0.2 mmol).
-
Add ethanol (3 mL) to the vial and seal it.
-
Place the vial in the microwave reactor and irradiate the mixture at 100 °C for 15 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The product is expected to precipitate from the solution. Collect the solid by filtration.
-
Wash the precipitate with cold ethanol and dry under vacuum to obtain this compound.
-
The crude product can be further purified by recrystallization from ethanol if necessary.[6][7]
Protocol 2: Ultrasound-Assisted Synthesis of this compound
Materials:
-
Acetone (1.0 mmol)
-
Cyanoacetamide (1.0 mmol)
-
Elemental sulfur (1.1 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol)
-
Polyethylene glycol 200 (PEG-200) (2 mL)
-
Ultrasonic bath (40 kHz, 300W)
Procedure:
-
In a suitable reaction vessel, mix acetone (1.0 mmol), cyanoacetamide (1.0 mmol), elemental sulfur (1.1 mmol), and DABCO (0.1 mmol).
-
Add PEG-200 (2 mL) as the solvent.
-
Place the reaction vessel in an ultrasonic bath and sonicate at 50 °C for 45 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield pure this compound.[7]
Protocol 3: Mechanochemical Synthesis of this compound (Ball-Milling)
Materials:
-
Acetone (0.02 mol) - Note: As acetone is a liquid, a solid precursor or a liquid-assisted grinding approach may be necessary. For this protocol, we will adapt a general procedure for solid reactants.
-
Cyanoacetamide (0.02 mol)
-
Elemental sulfur (0.02 mol)
-
Planetary ball mill with stainless steel vials and balls
Procedure:
-
Place cyanoacetamide (0.02 mol) and elemental sulfur (0.02 mol) into a stainless steel milling vial.
-
For a completely solvent-free reaction with the liquid acetone, a small amount of a grinding auxiliary or a solid precursor to acetone could be used. Alternatively, a minimal amount of acetone can be added directly to the solid mixture in the vial (Liquid-Assisted Grinding).
-
Add the stainless steel balls to the vial. The ball-to-reagent weight ratio should be approximately 5:1.
-
Close the vial and place it in the planetary ball mill.
-
Mill the mixture at a high rotation speed (e.g., 750 rpm) for 30 minutes.[1]
-
After milling, open the vial in a well-ventilated area.
-
The resulting powder is the crude product.
-
Purify the product by recrystallization from a suitable solvent like ethyl acetate to obtain pure this compound.[1]
Visualizing the Synthesis
To further elucidate the synthetic process, the following diagrams illustrate the reaction mechanism and a general experimental workflow.
Caption: The reaction mechanism of the Gewald synthesis.
Caption: A generalized experimental workflow for green synthesis.
References
- 1. sciforum.net [sciforum.net]
- 2. benchchem.com [benchchem.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. nanobioletters.com [nanobioletters.com]
Catalytic Methods for 2-Aminothiophene Synthesis: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2-aminothiophenes, a critical scaffold in medicinal chemistry and materials science. The 2-aminothiophene motif is present in a variety of biologically active compounds, including anti-inflammatory, antimicrobial, and antipsychotic drugs.[1][2] Catalytic methods offer significant advantages over classical stoichiometric approaches, providing access to these valuable heterocycles with improved efficiency, milder reaction conditions, and greater functional group tolerance.
This guide covers the most prominent and effective catalytic strategies, including variations of the Gewald reaction and transition metal-catalyzed cross-coupling reactions. Detailed protocols for key methodologies are provided, alongside comparative data to aid in method selection and optimization.
I. Catalytic Gewald Three-Component Reaction
The Gewald reaction is a cornerstone of 2-aminothiophene synthesis, classically involving the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur with a stoichiometric amount of a base.[1][2] Recent advancements have introduced catalytic versions of this reaction, enhancing its efficiency and green credentials. These methods primarily focus on the use of organocatalysts or heterogeneous catalysts to promote the initial Knoevenagel condensation and subsequent cyclization steps.
A. Organocatalyzed Gewald Reaction
1. Piperidinium Borate Catalysis
A conjugate acid-base pair, piperidinium borate, has been demonstrated to be a highly effective catalyst for the Gewald reaction, enabling the synthesis of a wide range of 2-aminothiophenes in excellent yields and with short reaction times.[1][2] This method is also notable for its use of environmentally friendly solvents and the recyclability of the catalyst.[1][2]
Experimental Protocol: Piperidinium Borate-Catalyzed Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 equiv), malononitrile (1.0 equiv), elemental sulfur (1.1 equiv), and piperidinium borate (20 mol%).
-
Solvent Addition: Add a 9:1 mixture of ethanol and water (10 mL per 5 mmol of cyclohexanone).
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 20-30 minutes.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. If no precipitate forms, pour the reaction mixture into ice-cold water and collect the resulting solid by filtration. The crude product can be further purified by recrystallization from ethanol or a mixture of dichloromethane and hexanes.[2]
2. L-Proline Catalysis
The readily available and inexpensive amino acid L-proline serves as an efficient organocatalyst for the Gewald reaction.[3][4] This method is characterized by its mild reaction conditions and broad substrate scope.[3][4]
Experimental Protocol: L-Proline-Catalyzed Synthesis of Substituted 2-Aminothiophenes [4]
-
Reaction Setup: To a solution of the carbonyl compound (1.0 equiv) and the active methylene compound (1.0 equiv) in DMF, add elemental sulfur (1.2 equiv) and L-proline (10 mol%).
-
Reaction Conditions: Stir the reaction mixture at 60 °C.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: After completion, pour the reaction mixture into ice-water.
-
Purification: Collect the precipitated product by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent.
B. Heterogeneous Catalysis in the Gewald Reaction
The use of solid-supported or heterogeneous catalysts simplifies product purification and allows for catalyst recycling.
1. Calcium Oxide (CaO) Catalysis
Calcium oxide is an inexpensive and readily available heterogeneous catalyst for the Gewald reaction, providing good to excellent yields of 2-aminothiophenes.
Experimental Protocol: CaO-Catalyzed Gewald Synthesis
-
Reaction Setup: In a round-bottom flask, mix the ketone (1.0 mmol), active methylene nitrile (1.0 mmol), elemental sulfur (1.1 mmol), and CaO (1.0 mmol).
-
Solvent Addition: Add 12 mL of ethanol.
-
Reaction Conditions: Heat the mixture at reflux with stirring for 1 to 1.5 hours.
-
Monitoring: Follow the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter off the catalyst.
-
Purification: Remove the ethanol by evaporation, and purify the residue by column chromatography.
Quantitative Data for Catalytic Gewald Reactions
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidinium Borate | 20 | EtOH/H₂O (9:1) | 100 | 20 min | 96 | [2] |
| L-Proline | 10 | DMF | 60 | 2-4 h | up to 84 | [4] |
| CaO | 100 | Ethanol | Reflux | 1-1.5 h | 75-92 | |
| Nano-ZnO | 2.5 | Neat | 100 | 6 h | 37-86 | [5] |
| MgO-CeO₂ | - | Ethanol | Reflux | 10 h | 76-89 | [5] |
Table 1: Comparison of various catalysts for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from cyclohexanone and malononitrile.
II. Transition Metal-Catalyzed Synthesis of 2-Aminothiophenes
Transition metal catalysis provides powerful alternatives to the Gewald reaction, often proceeding through different mechanistic pathways and offering complementary reactivity. These methods typically involve the formation of a C-N bond via cross-coupling reactions.
A. Copper-Catalyzed Synthesis from Thioamides and Alkynes
A direct and efficient method for the synthesis of polysubstituted 2-aminothiophenes involves the Cu(II)-catalyzed addition and oxidative cyclization of thioamides with alkynoates.[5]
Experimental Protocol: Copper-Catalyzed Synthesis of a 2-Aminothiophene Derivative [5]
-
Reaction Setup: In a sealed tube, combine the thioamide (1.0 equiv), alkyne (1.2 equiv), and copper(II) acetate (10 mol%).
-
Solvent Addition: Add dimethylacetamide (DMA).
-
Reaction Conditions: Heat the reaction mixture at 80 °C for 4-6 hours under an air atmosphere.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by silica gel column chromatography.
B. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds and can be applied to the synthesis of 2-aminothiophenes from halothiophenes and amines.[6] This reaction typically employs a palladium catalyst in the presence of a suitable phosphine ligand and a base.[6][7]
Experimental Protocol: Palladium-Catalyzed Amination of 2-Bromothiophene
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and sodium tert-butoxide (1.4 equiv).
-
Reagent Addition: Evacuate and backfill the tube with argon. Add a solution of 2-bromothiophene (1.0 equiv) and the desired amine (1.2 equiv) in anhydrous toluene.
-
Reaction Conditions: Heat the reaction mixture at 80-110 °C until the starting material is consumed, as monitored by GC-MS or TLC.
-
Work-up: Cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash chromatography on silica gel.
C. Nickel-Catalyzed C-N Cross-Coupling
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-N cross-coupling reactions.[3][8] These methods can often be performed under milder conditions and with a broader substrate scope.[9]
Experimental Protocol: Nickel-Catalyzed Amination of 2-Chlorothiophene [10]
-
Reaction Setup: In a glovebox, charge a vial with NiCl₂(DME) (5 mol%), a suitable ligand (e.g., a bipyridine or phosphine ligand, 10 mol%), and a base such as sodium tert-butoxide (2.0 equiv).
-
Reagent Addition: Add the amine (1.5 equiv) and a solution of 2-chlorothiophene (1.0 equiv) in a solvent like 2-methyltetrahydrofuran.
-
Reaction Conditions: Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80 °C) for the required time (typically several hours).
-
Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a short plug of silica gel.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Quantitative Data for Transition Metal-Catalyzed Syntheses
| Metal Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Substrate 1 | Substrate 2 | Yield (%) | Reference |
| Cu(OAc)₂ | None | None | DMA | 80 | 4-6 | Thiobenzamide | Diethyl acetylenedicarboxylate | 91 | [5] |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 12 | 2-Bromothiophene | Morpholine | 85-95 | [6] |
| NiCl₂(DME) | dtbbpy | NaOtBu | 2-MeTHF | 80 | 3 | 2-Chlorothiophene | Morpholine | 80-90 | [9][10] |
Table 2: Representative examples of transition metal-catalyzed synthesis of 2-aminothiophenes.
III. Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the general workflows and catalytic cycles for the described synthetic methods.
Caption: General workflow for the catalytic Gewald synthesis of 2-aminothiophenes.
Caption: Catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig amination.
Caption: Catalytic cycle for Nickel-catalyzed C-N cross-coupling.
References
- 1. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. oaepublish.com [oaepublish.com]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
Application Notes & Protocols: Derivatization of 2-Amino-4-methylthiophene-3-carboxamide for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: The thiophene ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Specifically, the 2-aminothiophene-3-carboxamide moiety serves as a versatile building block for synthesizing a diverse range of heterocyclic compounds with significant therapeutic potential.[2] Derivatives of 2-amino-4-methylthiophene-3-carboxamide have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[3][4] This document provides detailed protocols for the synthesis, derivatization, and biological screening of this promising scaffold.
Section 1: Synthesis and Derivatization Protocols
The foundational step involves the synthesis of the core scaffold, this compound, which is efficiently achieved through the Gewald aminothiophene synthesis.[3][5] This scaffold can then be readily derivatized at the 2-amino position to generate a library of compounds for biological evaluation.
Protocol: Synthesis of this compound
This protocol is based on the Gewald reaction, a one-pot multicomponent reaction that is a cornerstone for synthesizing 2-aminothiophenes.[2]
Materials:
-
Acetone
-
Cyanoacetamide
-
Elemental Sulfur
-
Diethylamine (or another suitable base like morpholine)
-
Ethanol
-
Ice-cold water
-
Ethyl acetate
Procedure:
-
In a 250 mL round-bottom flask, dissolve elemental sulfur (e.g., 1.6 g, 0.05 mol) and cyanoacetamide (e.g., 4.2 g, 0.05 mol) in 50 mL of ethanol.
-
To this suspension, add acetone (e.g., 2.9 g, 0.05 mol) followed by the dropwise addition of diethylamine (e.g., 5 mL) under constant stirring.
-
Heat the reaction mixture to 50-60°C and maintain stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water with vigorous stirring.
-
A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
-
Dry the final product under a vacuum. Characterize the compound using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
Caption: General workflow for synthesis and derivatization.
Protocol: Derivatization via Schiff Base Formation
The 2-amino group of the scaffold can be readily condensed with various aromatic aldehydes to form Schiff bases (azomethines), a common strategy to explore structure-activity relationships.[6]
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Isopropyl alcohol or absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in isopropyl alcohol in a round-bottom flask.
-
Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with cold isopropyl alcohol, and dry.
-
Purify the product by recrystallization if necessary.
Section 2: Biological Screening Protocols
Once a library of derivatives is synthesized, they must be screened for biological activity. Below are standard protocols for assessing anticancer and antimicrobial potential.
Protocol: In Vitro Anticancer Screening (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. This protocol is adapted from methods used to evaluate thiophene carboxamide derivatives.[7]
Materials:
-
Normal cell line for selectivity testing (e.g., HaCaT)[8]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized thiophene derivatives (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well microtiter plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in the growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).[9] Include wells for vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours until a distinct color change is observed.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: Antimicrobial Screening (Broth Microdilution for MIC)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)[4][11]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)[6]
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Standard antibiotics (e.g., Ampicillin, Miconazole nitrate)[4][6]
-
Synthesized compounds (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Add 100 µL of appropriate broth to each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Prepare the microbial inoculum by diluting the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 10 µL of the prepared inoculum to each well.
-
Include a positive control (broth + inoculum), negative control (broth only), and a standard antibiotic control.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).
-
The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Caption: Workflow for biological screening and hit validation.
Section 3: Data Presentation
Quantitative data from biological screening should be organized for clear comparison.
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| 2b | Thiophene Carboxamide | Hep3B | 5.46 | Doxorubicin | - | [7] |
| 2d | Thiophene Carboxamide | Hep3B | 8.85 | Doxorubicin | - | [7] |
| 2e | Thiophene Carboxamide | Hep3B | 12.58 | Doxorubicin | - | [7] |
| MB-D2 | Thiophene Carboxamide | MCF-7 | >50 | - | - | [8] |
| MB-D2 | Thiophene Carboxamide | HT-29 | >75 | - | - | [8] |
| BZ02 | 2-Iodobenzamide derivative | A549 | 6.10 | - | - | [9] |
| BU17 | Benzyl urea derivative | A549 | < 1.0 | - | - | [9] |
| 5 | Cyano-thiophene carboxamide | HepG-2 | 2.11 | Sorafenib | 4.86 | [10] |
| 21 | Cyano-thiophene carboxamide | HepG-2 | 2.81 | Sorafenib | 4.86 | [10] |
IC₅₀ values represent the concentration required for 50% inhibition of cell growth.
Table 2: Antimicrobial Activity of Thiophene Derivatives
| Compound ID | Modification | Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| 7b | Pyridine side chain | S. aureus | 6.25 | Ampicillin | 6.25 | [12] |
| 7b | Pyridine side chain | B. subtilis | 12.5 | Ampicillin | 12.5 | [12] |
| 8 | Pyridine side chain | S. aureus | 6.25 | Gentamicin | 6.25 | [12] |
| 8 | Pyridine side chain | B. subtilis | 12.5 | Gentamicin | 12.5 | [12] |
| 7a | Pyridine side chain | S. racemosum | - (87.3% inh.) | Amphotericin B | - (100% inh.) | [12] |
| 3 | - | A. fumigatus | - (78.9% inh.) | Amphotericin B | - (100% inh.) | [12] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration that inhibits visible growth. Some data reported as % inhibition at a fixed concentration.
Section 4: Proposed Mechanism of Action
Several studies suggest that thiophene derivatives exert their anticancer effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.[9][13]
Signaling Pathway: Tubulin Polymerization Inhibition
Certain thiophene carboxamide derivatives act as biomimetics of Combretastatin A-4 (CA-4), a known tubulin polymerization inhibitor.[7][13] They bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[13] This disruption of the cytoskeleton triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent activation of the intrinsic apoptotic pathway.[9][10]
Caption: Proposed mechanism of anticancer activity.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 4. ijpbs.com [ijpbs.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. staff.najah.edu [staff.najah.edu]
One-Pot Synthesis of Functionalized 2-Aminothiophenes: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Functionalized 2-aminothiophenes are a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to their prevalence in a wide array of biologically active compounds.[1][2] Their structural resemblance to a phenyl group allows them to act as bioisosteres, often leading to enhanced pharmacokinetic and pharmacodynamic properties.[3] This versatile heterocyclic motif is central to the development of therapeutics across numerous disease areas, including oncology, infectious diseases, and metabolic disorders.[1][4] The one-pot synthesis of these compounds, particularly through the Gewald reaction, offers an efficient and atom-economical approach to generate molecular diversity for drug discovery programs.[2][5]
This document provides detailed application notes on the significance of functionalized 2-aminothiophenes in drug development, comprehensive protocols for their one-pot synthesis using various methodologies, and a summary of quantitative data to aid in reaction optimization.
Application Notes: Significance in Drug Development
The 2-aminothiophene core is a key pharmacophore in a multitude of approved drugs and clinical candidates. Its synthetic accessibility and the ease of introducing diverse functional groups at various positions on the thiophene ring make it an ideal starting point for the exploration of structure-activity relationships (SAR).
Key Therapeutic Areas:
-
Anticancer Agents: Numerous 2-aminothiophene derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and disruption of microtubule polymerization.[6][7] For instance, some derivatives act as inhibitors of kinases like WEE1, a critical regulator of the cell cycle, while others bind to the colchicine site of tubulin, preventing its polymerization into microtubules and leading to mitotic arrest and apoptosis.[7][8]
-
Central Nervous System (CNS) Disorders: The scaffold is present in compounds that act as allosteric modulators of G protein-coupled receptors (GPCRs), such as the adenosine A1 receptor.[3][5] Positive allosteric modulators (PAMs) of the A1 adenosine receptor are of interest for treating conditions like ischemia and may have applications in pain management and neuroprotection.[3][5]
-
Metabolic Diseases: Derivatives of 2-aminothiophene have been identified as positive allosteric modulators of the glucagon-like peptide-1 (GLP-1) receptor.[9][10] GLP-1 receptor agonists are a major class of therapeutics for type 2 diabetes and obesity, and small-molecule PAMs offer the potential for orally bioavailable treatment options.[9][10]
-
Antimicrobial Agents: The 2-aminothiophene moiety is found in compounds with significant antibacterial and antifungal properties, representing a promising avenue for the development of new anti-infective agents.[1][5]
Data Presentation: Comparison of One-Pot Synthesis Protocols
The following tables summarize quantitative data for the one-pot synthesis of functionalized 2-aminothiophenes using different methodologies. This allows for a direct comparison of reaction efficiency based on the chosen synthetic route.
Table 1: Conventional Heating and Catalysis
| Ketone/Aldehyde | Active Methylene Compound | Catalyst (mol%) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | L-proline (10) | DMF | 60 | 1.5 h | 94 | [11] |
| Cyclopentanone | Ethyl Cyanoacetate | L-proline (10) | DMF | 60 | 2.5 h | 85 | [11] |
| Acetophenone | Malononitrile | Piperidinium Borate (20) | EtOH/H₂O (9:1) | Reflux | 25 min | 94 | |
| 4-Methoxyacetophenone | Ethyl Cyanoacetate | CaO (100) | Ethanol | Reflux | 1.5 h | 85 | [12] |
| Butan-2-one | Ethyl Cyanoacetate | Imidazole | DMF | 80 | 2 h | 88 |
Table 2: Microwave-Assisted Gewald Synthesis
| Ketone/Aldehyde | Active Methylene Compound | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| Cyclohexanone | Ethyl Cyanoacetate | Pyrrolidine | DMF | 50 | 30 | 79 | [13] |
| Cycloheptanone | Malononitrile | Pyrrolidine | DMF | 50 | 30 | 91 | [13] |
| 4-Nitroacetophenone | Ethyl Cyanoacetate | - | Ethanol | 120 | 46 | - | [14] |
| 2-Bromoacetophenone | Ethyl Cyanoacetate | - | Ethanol | 120 | 21 | - | [14] |
| Glutaraldehyde | Ethyl Cyanoacetate | Triethylamine | Ethanol | 70 | 60 | - | [4] |
Table 3: Ultrasound-Promoted and Mechanochemical (Ball-Milling) Synthesis
| Method | Ketone/Aldehyde | Active Methylene Compound | Catalyst/Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Ultrasound | Cyclohexanone | Malononitrile | Na₂Sₓ | Water | 70 | 0.5-1 h | 90 | [15] |
| Ultrasound | Acetophenone | Malononitrile | DABCO (5 mol%) | PEG-200 | Ambient | 1.5 h | 85 | [16] |
| Ball-Milling | Ethyl Acetoacetate | Malononitrile | None | Solvent-free | RT | 30 min | 97 | [1] |
| Ball-Milling | Cyclohexanone | Malononitrile | Diethylamine | Solvent-free | RT | 30 min | 94 | [15] |
| Ball-Milling | Acetophenone | Ethyl Cyanoacetate | Morpholine | Solvent-free | RT | 24 h | 41 | [15] |
Experimental Protocols
Protocol 1: L-Proline Catalyzed Gewald Reaction (Conventional Heating)
This protocol describes a green and efficient method for the synthesis of 2-aminothiophenes using the readily available and inexpensive organocatalyst, L-proline.[11]
Materials:
-
Ketone or aldehyde (1.0 mmol)
-
Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.0 mmol)
-
Elemental sulfur (1.1 mmol)
-
L-proline (0.1 mmol, 10 mol%)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add the ketone or aldehyde (1.0 mmol), active methylene compound (1.0 mmol), elemental sulfur (1.1 mmol), and L-proline (0.1 mmol).
-
Add DMF (3 mL) to the flask and stir the mixture at 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aminothiophene.
Protocol 2: Microwave-Assisted Gewald Synthesis
This protocol utilizes microwave irradiation to significantly reduce reaction times and often improve yields.[2]
Materials:
-
Ketone or aldehyde (1.0 mmol)
-
Active methylene nitrile (1.1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., pyrrolidine or triethylamine) (1.0 mmol)
-
Solvent (e.g., DMF or ethanol) (3 mL)
-
Microwave reactor
-
Ethyl acetate
-
Water and brine
-
Anhydrous sodium sulfate
Procedure:
-
In a 5 mL microwave reaction vial, combine the ketone or aldehyde (1.0 mmol), active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).
-
Add the appropriate solvent (3 mL) and seal the vial.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 50-120 °C) for the specified time (e.g., 30-60 minutes).[2][17]
-
After the reaction, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 3: Ultrasound-Promoted Gewald Reaction in Water
This environmentally friendly protocol utilizes water as a solvent and ultrasound irradiation to promote the reaction.[15]
Materials:
-
Ketone or aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Sodium polysulfide (Na₂Sₓ) solution
-
Ultrasound bath (e.g., 40 kHz, 300 W)
-
Ethanol for recrystallization
Procedure:
-
In a reaction vessel, combine the ketone or aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the aqueous sodium polysulfide solution.
-
Place the vessel in an ultrasound bath and sonicate at 70 °C for 0.5-1 hour.[15]
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene.[15]
Protocol 4: Mechanochemical Gewald Synthesis (Ball-Milling)
This solvent-free protocol employs mechanical force in a ball mill to drive the reaction, offering a green and highly efficient synthetic route.[1]
Materials:
-
Ketone or aldehyde (e.g., ethyl acetoacetate) (0.02 mol)
-
Active methylene compound (e.g., malononitrile) (0.02 mol)
-
Elemental sulfur (0.02 mol)
-
Planetary ball mill with stainless steel vials and balls
Procedure:
-
To a stainless steel milling vial, add the ketone or aldehyde (0.02 mol), active methylene compound (0.02 mol), and elemental sulfur (0.02 mol).[1]
-
Add the stainless steel balls (the weight ratio of balls to reagents should be approximately 5:1).[1]
-
Seal the vial and place it in the planetary ball mill.
-
Mill the mixture at a specified speed (e.g., 750 rpm) for a short duration (e.g., 30 minutes).[1]
-
After milling, open the vial and extract the product with a suitable solvent.
-
Purify the product by recrystallization (e.g., from ethyl acetate).[1]
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 10. ijert.org [ijert.org]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jocpr.com [jocpr.com]
- 17. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-methylthiophene-3-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-4-methylthiophene-3-carboxamide, a crucial intermediate in the development of various pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely employed and well-established method is the Gewald reaction.[1][2][3][4][5] This one-pot, multi-component reaction involves the condensation of a ketone (acetone for the 4-methyl substituent), an active methylene nitrile (cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.[2][3]
Q2: What is the general mechanism of the Gewald reaction for this synthesis?
A2: The reaction proceeds in several steps. It begins with a Knoevenagel condensation between the ketone and the active methylene nitrile, catalyzed by a base, to form an α,β-unsaturated nitrile intermediate.[1][3][6] Subsequently, elemental sulfur adds to this intermediate, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[3]
Q3: What are the typical reaction conditions for this synthesis?
A3: Typical conditions involve reacting acetone, cyanoacetamide, and elemental sulfur in a polar solvent like ethanol or methanol.[7][8] A base, such as morpholine, piperidine, or triethylamine, is used as a catalyst.[7] The reaction can often be performed at temperatures ranging from room temperature to around 50-60°C.[7][8]
Q4: Are there greener or more efficient variations of the Gewald reaction?
A4: Yes, several modifications have been developed to improve the efficiency and environmental footprint of the Gewald synthesis. These include the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and improve yields, and the application of organocatalysts like L-proline.[1][3][7]
Troubleshooting Guide
Low or No Product Yield
Issue: The reaction has resulted in a disappointingly low yield or no desired product.
| Possible Cause | Troubleshooting Steps |
| Inefficient Initial Condensation | Verify the formation of the α,β-unsaturated nitrile intermediate by running a small-scale reaction of acetone and cyanoacetamide with the base, and monitor using TLC or LC-MS.[6] If this step is inefficient, consider screening different bases (e.g., piperidine, morpholine, triethylamine) or using a dehydrating agent or Dean-Stark apparatus to remove the water produced during the condensation.[7] |
| Poor Sulfur Solubility/Reactivity | Ensure a polar solvent such as ethanol, methanol, or DMF is used to enhance sulfur solubility.[6][7] Gently heating the reaction mixture to 40-60°C can improve sulfur's reactivity, but be cautious as excessive heat can lead to side reactions.[7] |
| Suboptimal Temperature | The reaction temperature is critical. A temperature that is too low may lead to a sluggish reaction, while a temperature that is too high can promote side product formation.[6] It is recommended to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the optimum for your specific setup.[6] |
| Side Reactions (e.g., Dimerization) | Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization.[6] To minimize this, try adjusting the reaction temperature or the rate at which reagents are added.[6] |
| Incorrect Stoichiometry or Reagent Purity | Ensure all starting materials are pure and dry. Accurately measure all reagents to maintain the correct stoichiometric ratios.[7] |
Product Purification Challenges
Issue: Difficulty in isolating the pure this compound from the crude reaction mixture.
| Problem | Suggested Solution |
| Presence of Unreacted Starting Materials | If TLC or other analysis shows unreacted starting materials, consider increasing the reaction time or optimizing the temperature. A more effective catalyst might also be beneficial.[7] |
| Isolation of Knoevenagel Intermediate | If the α,β-unsaturated nitrile intermediate is present in the final mixture, it indicates that the sulfur addition and cyclization steps are slow. Ensure sufficient sulfur is present and that the reaction conditions (temperature and base) are suitable for cyclization.[7] |
| Formation of Byproducts | Unwanted byproducts may form due to self-condensation or polymerization.[7] Adjusting reactant concentrations, modifying the rate of reagent addition, or changing the solvent may help mitigate these side reactions.[7] |
| Purification Method | Recrystallization is often an effective method for purifying solid 2-aminothiophenes.[7] Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[7] Column chromatography using silica gel can also be employed for purification.[8] |
Experimental Protocols & Data
Representative Experimental Protocol
This protocol is a general guideline for the synthesis of a closely related compound, ethyl 2-amino-4-methylthiophene-3-carboxylate, and may require optimization for the synthesis of the corresponding carboxamide.
Procedure:
-
A mixture of acetone (0.5 mmol) and ethyl cyanoacetate (0.5 mmol) in absolute ethanol (2 ml) is prepared.
-
This mixture is added to a solution of elemental sulfur (0.5 mmol) and diethylamine (0.5 mmol) in absolute ethanol (2 ml).
-
The reaction mixture is stirred continuously for 3 hours at 50°C.
-
Reaction completion is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with ice-cold water and extracted with ethyl acetate.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified using silica gel column chromatography (100–200 mesh) with a hexane/ethyl acetate (7:3) mobile phase.[8]
Reaction Parameter Comparison
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Ethanol | Methanol | DMF |
| Base | Diethylamine | Morpholine | Triethylamine |
| Temperature | 50°C[8] | Room Temperature - 50°C[7] | 40-60°C[7] |
| Reported Yield | 85% (for ethyl ester)[8] | - | - |
Visual Guides
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the Gewald synthesis of 2-aminothiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the Gewald synthesis of 2-aminothiophenes, with a particular focus on the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the Gewald synthesis?
A1: The most frequently encountered side products in the Gewald synthesis include:
-
Dimers or polymers of the α,β-unsaturated nitrile intermediate: This is the most significant side product, arising from the self-condensation of the Knoevenagel-Cope condensation product.[1][2] The formation of this dimer is highly dependent on the reaction conditions.[2]
-
Unreacted starting materials: Incomplete reactions can leave residual ketone/aldehyde and active methylene nitrile in the final product mixture.[1]
-
Knoevenagel-Cope condensation intermediate: The α,β-unsaturated nitrile may be isolated if the subsequent sulfur addition and cyclization steps are slow or incomplete.[1]
-
Polysulfide intermediates: The reaction of elemental sulfur can lead to the formation of various polysulfide species, which can sometimes complicate purification.[3][4]
Q2: What is the general mechanism of the Gewald synthesis and where do side reactions occur?
A2: The Gewald synthesis is a one-pot reaction that proceeds through three main steps:
-
Knoevenagel-Cope Condensation: A base catalyzes the condensation of a ketone or aldehyde with an active methylene nitrile to form an α,β-unsaturated nitrile.
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile. The precise mechanism of this step is complex.
-
Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene ring.[5][6]
Side reactions, primarily dimerization, occur at the α,β-unsaturated nitrile intermediate stage, competing with the desired sulfur addition and cyclization.[2]
Troubleshooting Guide
This guide addresses common issues related to side product formation in a question-and-answer format.
Q3: My reaction yields a significant amount of a high molecular weight byproduct, likely a dimer. How can I minimize its formation?
A3: Dimerization of the α,β-unsaturated nitrile is a common issue.[1][2] Several factors can be adjusted to favor the formation of the desired 2-aminothiophene:
-
Choice of Base: The base is crucial for the initial condensation. While common bases include morpholine, piperidine, and triethylamine, their strength and concentration can influence the rate of dimerization.[1] For less reactive ketones, a stronger base might be necessary, but this could also promote dimerization. Screening different bases is recommended.[1]
-
Reaction Temperature: Higher temperatures can sometimes lead to an increase in side product formation.[2] It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Screening temperatures, for example, from room temperature to 45°C and 70°C, can help find the optimal condition.[2]
-
Rate of Reagent Addition: Slow addition of the base or controlling the concentration of the reactants can help to minimize the self-condensation of the intermediate.[1]
-
Solvent Selection: Polar solvents like ethanol, methanol, or DMF are commonly used and can influence the reaction outcome.[1] The choice of solvent can affect the solubility of intermediates and the rates of the competing reaction pathways.
Data Presentation: Influence of Reaction Conditions on Product Distribution
While specific quantitative data directly comparing thiophene and dimer yields across a range of conditions is scarce in the literature, the following table summarizes the qualitative effects of key parameters on minimizing dimerization, based on published observations.
| Parameter | Condition to Minimize Dimerization | Rationale |
| Temperature | Lower temperature (e.g., RT to 50°C) | Reduces the rate of the competing dimerization reaction.[2] |
| Base | Weaker base or catalytic amount | Stronger bases can accelerate the dimerization of the α,β-unsaturated nitrile. |
| Procedure | Two-step synthesis | Isolating the Knoevenagel intermediate before reacting it with sulfur can prevent dimerization.[1] |
| Solvent | Polar solvents (e.g., Ethanol, DMF) | Can favor the desired cyclization pathway.[1] |
Q4: I am observing unreacted starting materials in my final product. What can I do to improve the conversion?
A4: The presence of unreacted starting materials indicates an incomplete reaction. To address this, consider the following:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC to determine the optimal reaction time. A modest increase in temperature may be necessary to drive the reaction to completion, but be mindful of potential side product formation.[1]
-
Verify Starting Material Quality: Ensure that the ketone/aldehyde and active methylene nitrile are pure and free from inhibitors.
-
Optimize Base and Catalyst: A more effective base or catalyst might be required to improve the rate of the initial Knoevenagel condensation.[1]
Q5: How can I effectively remove unreacted sulfur and other impurities during workup?
A5: Purification can be challenging. Here are some common strategies:
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1]
-
Washing: Washing the crude product with a solvent in which elemental sulfur is soluble but the desired product is not can be an effective purification step.
-
Chromatography: For complex mixtures or oily products, column chromatography may be necessary for purification.[3]
Experimental Protocols
Protocol 1: One-Pot Gewald Synthesis with Minimized Side Products
This protocol incorporates modifications to reduce the formation of dimeric side products.
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Morpholine or triethylamine (catalytic amount, e.g., 0.1-0.3 equiv)
-
Ethanol or DMF
Procedure:
-
To a round-bottom flask, add the ketone/aldehyde, active methylene nitrile, elemental sulfur, and solvent.
-
Stir the mixture at room temperature.
-
Slowly add the base dropwise to the reaction mixture over a period of 15-30 minutes.
-
After the addition is complete, gently heat the reaction mixture to 40-50°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice-cold water and stir to induce precipitation. Collect the solid by filtration.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 2-aminothiophene.
Protocol 2: Two-Step Gewald Synthesis to Avoid Dimerization
This method is particularly useful for reactions prone to dimerization or when using less reactive ketones.[1]
Step 1: Synthesis of the α,β-Unsaturated Nitrile
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the ketone/aldehyde (1.0 equiv) and active methylene nitrile (1.0 equiv) in toluene.
-
Add a catalytic amount of a suitable base (e.g., piperidine or triethylamine).
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude α,β-unsaturated nitrile can be used in the next step without further purification, or it can be purified by chromatography if necessary.
Step 2: Cyclization to the 2-Aminothiophene
-
Dissolve the crude α,β-unsaturated nitrile from Step 1 in ethanol or DMF.
-
Add elemental sulfur (1.1 equiv) and a suitable base (e.g., morpholine or triethylamine, 1.0 equiv).
-
Heat the mixture to 50-60°C and monitor the reaction by TLC.
-
Upon completion, follow the workup and purification procedure described in Protocol 1.
Visualizations
Troubleshooting Logic for Dimer Formation
Caption: Troubleshooting workflow for minimizing dimer side product formation.
Gewald Synthesis Workflow: One-Pot vs. Two-Step
Caption: Comparison of one-pot and two-step Gewald synthesis workflows.
References
Technical Support Center: Purification of 2-Amino-4-methylthiophene-3-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Amino-4-methylthiophene-3-carboxamide by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound. The choice of solvent and specific conditions may require optimization based on the impurity profile of the crude material.
1. Solvent Selection:
-
Place a small amount of the crude this compound into several test tubes.
-
Add a small volume of a candidate solvent to each test tube at room temperature. Good starting solvents include ethanol, methanol, ethyl acetate, and acetonitrile.
-
Observe the solubility at room temperature. An ideal solvent will show low solubility.
-
Gently heat the test tubes and observe the solubility. The ideal solvent will fully dissolve the compound at an elevated temperature.
-
Allow the solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of a significant amount of crystals.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate.
-
Continue adding the solvent until the compound is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
3. Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will prevent solvent evaporation and too rapid cooling.
-
Once the solution has reached room temperature, crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for at least 30 minutes to induce further crystallization.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
6. Drying:
-
Dry the purified crystals on the filter paper by drawing air through them for a few minutes.
-
For complete drying, transfer the crystals to a watch glass and air dry, or place them in a desiccator or a vacuum oven at a temperature well below the compound's melting point (179.5-185.5 °C).
Data Presentation: Solvent Suitability for Recrystallization
| Solvent System | Qualitative Solubility | Expected Purity | Typical Recovery Yield | Notes |
| Ethanol | Sparingly soluble at room temperature, soluble when hot. | High | Good to Excellent | A common and effective solvent for recrystallization of 2-aminothiophene derivatives.[1] |
| Methanol | Similar to ethanol, but higher solubility may lead to lower recovery. | High | Moderate to Good | Can be a good alternative to ethanol if the compound is less soluble. |
| Ethyl Acetate / Hexanes | Soluble in hot ethyl acetate; hexanes are used as an anti-solvent. | Very High | Good | This mixed-solvent system is effective for purifying many 2-aminothiophene derivatives.[1] |
| Acetonitrile | Often a good solvent for amides. | High | Good | May be a suitable alternative if other solvents are not effective. |
| Methanol / DMF | Used for recrystallizing similar 3-acetyl-2-aminothiophenes. | High | Good | DMF increases solubility; methanol promotes crystallization upon cooling. |
Mandatory Visualizations
Caption: A general workflow for the purification of a solid compound by recrystallization.
Caption: A decision tree to diagnose and solve common recrystallization problems.
Troubleshooting Guide & FAQs
Q1: My compound is not crystallizing out of the solution upon cooling. What should I do?
A1: This is a common issue that can often be resolved with a few techniques. First, try scratching the inside of the flask with a glass stirring rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth. If that doesn't work, you can add a "seed crystal" – a tiny amount of the crude solid – to the solution to initiate crystallization. If neither of these methods works, it's likely that your solution is not supersaturated, meaning you've used too much solvent. In this case, you can gently heat the solution to boil off some of the solvent, and then allow it to cool again.
Q2: The compound is "oiling out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. To resolve this, try reheating the solution until the oil redissolves. Then, allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling. If using a mixed solvent system, adding a small amount of the solvent in which the compound is more soluble can sometimes help. If the problem persists, you may need to select a different recrystallization solvent with a lower boiling point.
Q3: My recovery yield is very low after recrystallization. What are the possible reasons?
A3: Low recovery can be due to several factors. One of the most common is using too much solvent to dissolve the crude product. Always aim to use the minimum amount of hot solvent required for complete dissolution. Another reason could be premature crystallization during a hot filtration step, which can be minimized by keeping the funnel and receiving flask warm. Washing the crystals with solvent that is not ice-cold can also lead to significant product loss, as the compound will have some solubility in the warmer solvent. Finally, ensure that you have allowed sufficient time for crystallization to complete, including cooling in an ice bath.
Q4: The purified crystals are still colored. How can I remove the colored impurities?
A4: If your final product is colored, it indicates the presence of impurities that co-crystallized with your compound. To remove these, you can perform the recrystallization again, but this time, include a decolorization step. After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution and boil it for a few minutes. The charcoal will adsorb the colored impurities. You will then need to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Q5: What are the likely impurities in my crude this compound?
A5: The impurities will largely depend on the synthetic route used. A common method for synthesizing 2-aminothiophenes is the Gewald reaction.[2] Potential impurities from this synthesis could include unreacted starting materials such as the ketone or aldehyde, the active methylene nitrile (e.g., cyanoacetamide), and elemental sulfur. Byproducts from side reactions are also possible. A well-executed recrystallization should effectively remove these impurities, as they will have different solubility profiles than the desired product.
References
Troubleshooting low yield in 2-aminothiophene synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance for researchers encountering low yields in the synthesis of 2-aminothiophenes, a critical scaffold in medicinal chemistry. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: The reaction has failed to produce the desired 2-aminothiophene, or the yield is exceptionally low.
This is a common issue often attributed to the initial and most critical step of the Gewald reaction: the Knoevenagel condensation between a ketone or aldehyde and an active methylene nitrile.[1] If this condensation does not occur, the subsequent steps required for the formation of the thiophene ring cannot proceed.
Q1: How can I verify that the initial Knoevenagel condensation is the source of the problem?
A1: To isolate and confirm the efficacy of the condensation step, it is recommended to perform a small-scale control experiment.[1] This involves reacting only the carbonyl compound and the active methylene nitrile with the base, in the absence of sulfur. The formation of the condensed product can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q2: What are the most critical factors affecting the Knoevenagel condensation?
A2: The success of this initial step hinges on two primary factors:
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Quality of Starting Materials: Ensure that the ketone or aldehyde is free from impurities and that the active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) has not undergone degradation.[1] The purity of reagents is paramount for a successful reaction.
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Appropriate Base Selection: The choice and quantity of the base are crucial. Secondary amines such as morpholine or piperidine are often effective catalysts for the Knoevenagel condensation.[1] In some instances, triethylamine is also utilized.[1]
Issue 2: The initial condensation appears to be successful, yet the overall yield of the 2-aminothiophene remains poor.
If the Knoevenagel condensation is proceeding as expected, the low yield is likely due to issues in the subsequent stages of the reaction: the addition of sulfur and the cyclization process. These stages are highly dependent on the reaction conditions and the reactivity of the intermediates.
Q1: How does temperature influence the reaction, and what is the optimal range?
A1: Temperature plays a pivotal role in both the rate of sulfur addition and the subsequent cyclization. While some Gewald reactions can proceed at room temperature, many necessitate heating.[1] A temperature that is too low may lead to a sluggish reaction, whereas an excessively high temperature can promote the formation of side products. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the optimal conditions for your specific substrates.[1]
Q2: What is the impact of the solvent on the reaction yield?
A2: The polarity of the solvent can significantly affect the reaction's outcome. Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are commonly employed as they can facilitate the condensation of intermediates with sulfur.[1] The solubility of elemental sulfur in the chosen solvent is also a critical consideration.[1]
Q3: Are there common side reactions that could be diminishing my yield?
A3: Yes, a common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which competes with the desired cyclization, thereby reducing the yield of the 2-aminothiophene.[1] The propensity for this dimerization is highly dependent on the reaction conditions.[1] Adjusting the temperature or the rate of reagent addition can help to minimize the formation of this dimer.[1]
Issue 3: I am observing the formation of multiple side products, complicating purification and reducing the isolated yield.
The formation of multiple byproducts is a common challenge in organic synthesis and can often be addressed by a systematic optimization of the reaction conditions.
Q1: What are the likely identities of the side products and how can their formation be minimized?
A1: In reactions involving 2-aminothiophenol, a primary side product often arises from its oxidation to form a disulfide. To mitigate this, it is crucial to handle 2-aminothiophenol with care, use fresh or purified material, and consider conducting the reaction under an inert atmosphere. Another potential side reaction is the formation of imine thiophenol intermediates that fail to cyclize efficiently. Optimizing the choice of catalyst and reaction temperature can often favor the formation of the desired benzothiazole product.
Q2: How do I select the appropriate catalyst for my reaction?
A2: The choice of catalyst is often substrate-dependent. While some reactions may proceed without a catalyst, many benefit from the addition of an acidic or metallic catalyst. If you are not currently using a catalyst, its addition may be beneficial. If a catalyst is already in use, it may not be the most effective for your specific substrates, and screening alternative catalysts is recommended.
Issue 4: A significant amount of product is lost during the workup and purification stages.
Product loss during purification is a frequent cause of low isolated yields. A careful review and optimization of your purification strategy can often lead to significant improvements.
Q1: I am losing a substantial amount of product during column chromatography. What are the potential causes?
A1: Several factors can contribute to product loss during column chromatography:
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Improper Column Packing and Loading: A poorly packed column can result in inefficient separation and loss of product. Ensure the silica gel is packed uniformly without air bubbles and load the crude product in a concentrated band using a minimal amount of solvent.
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Compound Instability on Silica Gel: Some compounds are prone to decomposition on the acidic surface of silica gel. This can be mitigated by deactivating the silica gel by adding a small percentage of a base, such as triethylamine, to the eluent. Alternatively, other purification methods like recrystallization or distillation should be considered if your compound is unstable on silica.
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Co-elution of Product and Impurities: If the product and impurities have very similar polarities, their separation can be challenging, leading to impure fractions and a lower isolated yield of the pure product. It is crucial to optimize the solvent system for better separation using TLC before performing the column chromatography. Employing a different stationary phase, such as alumina or reversed-phase silica, may also be beneficial.
Q2: My product seems to be partially soluble in the aqueous layer during extraction. How can I prevent this loss?
A2: Some organic compounds exhibit partial solubility in water, which can lead to losses during aqueous washes. To minimize this:
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Adjust the pH: Ensure your product is in its neutral, less water-soluble form by adjusting the pH of the aqueous layer. It is good practice to test the pH of the aqueous layer after each wash.
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Minimize Aqueous Washes: Reduce the number of aqueous washes to the minimum necessary.
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Back-Extraction: To recover any dissolved product, back-extract the combined aqueous layers with a fresh portion of the organic solvent.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of various catalysts and solvents on the yield of 2-aminothiophene synthesis, providing a reference for optimizing your reaction conditions.
Table 1: Effect of Various Catalysts on the Gewald Reaction
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| Pyrrolidinium borate | 20 | 100 | 30 | 92 |
| Piperidinium borate | 20 | 100 | 25 | 96 |
| Morpholinium borate | 20 | 100 | 35 | 90 |
| L-proline | 10 | 60 | - | up to 84 |
Data compiled from multiple sources.[2][3]
Table 2: Influence of Solvent on the Gewald Reaction Yield
| Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Water | 100 | 35 | 80 |
| Methanol | 100 | 45 | 85 |
| Ethanol | 100 | 40 | 90 |
| Methanol/Water (9:1) | 100 | 30 | 92 |
| Ethanol/Water (1:1) | 100 | 50 | 88 |
| DMSO | 100 | 20 | 75 |
| DMF | 100 | 15 | 70 |
Data compiled from multiple sources.[3]
Experimental Protocols
Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)
This protocol provides a standard one-pot synthesis method utilizing an amine base.
Materials:
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Ketone or aldehyde (1.0 equiv)
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Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
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Elemental sulfur (1.0 equiv)
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Base (e.g., morpholine or piperidine) (0.1-0.2 equiv)
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Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone or aldehyde, the active methylene nitrile, and elemental sulfur in the chosen solvent.
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To this stirred solution at room temperature, add the base dropwise.
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Heat the reaction mixture to the desired temperature (e.g., 50-70°C) and monitor its progress using TLC.
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Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.
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The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
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If the product does not precipitate, remove the solvent under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Protocol 2: Purification by Recrystallization
Procedure:
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Solvent Selection: Choose a solvent in which the 2-aminothiophene product is sparingly soluble at room temperature but highly soluble when heated. Common solvents for recrystallization include ethanol, methanol, and ethyl acetate/hexane mixtures.
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Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to dissolve it completely.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The 2-aminothiophene should crystallize out of the solution. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.
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Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Troubleshooting Workflow for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in 2-aminothiophene synthesis.
Caption: A troubleshooting workflow for diagnosing and resolving low yield in 2-aminothiophene synthesis.
Gewald Reaction Mechanism Overview
This diagram provides a simplified overview of the key steps in the Gewald aminothiophene synthesis.
Caption: A simplified schematic of the Gewald reaction pathway.
References
Technical Support Center: Optimizing Catalyst Concentration in the Gewald Reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Gewald reaction. The focus is on optimizing catalyst concentration to improve reaction efficiency, yield, and purity.
Troubleshooting Guide
Low or No Product Yield
Q1: My Gewald reaction is showing low to no yield. What are the first things I should check regarding the catalyst?
A1: When facing low or no product yield, the catalyst concentration and choice are critical starting points for troubleshooting. Here’s a systematic approach:
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Insufficient Catalyst: The most straightforward issue is an insufficient amount of catalyst to promote the initial Knoevenagel condensation, which is often the rate-limiting step. While stoichiometric amounts of amine bases have been traditionally used, catalytic amounts can also be effective, but the optimal concentration is substrate-dependent.
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Inappropriate Catalyst Choice: The basicity and nature of the catalyst are crucial. For less reactive ketones, a stronger base might be necessary. Common amine bases include morpholine, piperidine, and triethylamine. Newer catalytic systems, such as piperidinium borate, have also shown high efficacy.
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Catalyst Degradation: Ensure the catalyst is of high purity and has been stored correctly. Amine bases can degrade over time.
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Water Inhibition: The condensation step produces water, which can inhibit the reaction. While not directly a catalyst issue, its presence can reduce catalyst effectiveness.
Q2: I've increased the catalyst concentration, but the yield is still low and I'm observing multiple side products. What could be happening?
A2: Increasing the catalyst concentration does not always lead to a higher yield and can sometimes be detrimental.
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Promotion of Side Reactions: High concentrations of a strong base can promote side reactions, such as the dimerization or polymerization of the starting materials or the intermediate α,β-unsaturated nitrile. This is a common issue that competes with the desired cyclization.
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Reaction Exotherm: A high catalyst concentration can lead to a rapid, uncontrolled initial reaction, causing an exotherm that promotes the formation of undesired byproducts.
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Visual Cues: A rapid color change to a dark brown or black sludge soon after catalyst addition can indicate polymerization or degradation, suggesting the catalyst concentration is too high for your specific substrates.
Formation of Impurities and Side Products
Q3: My main product is contaminated with a significant amount of a byproduct. How can catalyst concentration influence this?
A3: Catalyst concentration directly impacts the reaction kinetics and can favor the formation of certain side products.
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Dimerization of the α,β-Unsaturated Nitrile: This is a significant side reaction that can compete with the desired cyclization, leading to a lower yield of the 2-aminothiophene. The formation of this dimer is highly dependent on the reaction conditions, including catalyst concentration.[1]
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Optimizing Catalyst Loading: A careful optimization of the catalyst loading is necessary to find the sweet spot that maximizes the rate of the desired reaction while minimizing the formation of byproducts. It is advisable to screen a range of catalyst concentrations (e.g., 5 mol%, 10 mol%, 15 mol%, 20 mol%) to determine the optimal loading for your specific substrates.
Reaction Monitoring and Control
Q4: I'm finding it difficult to monitor the reaction's progress. Can the catalyst concentration affect this?
A4: While catalyst concentration doesn't directly interfere with monitoring techniques like TLC, it can influence the reaction profile. A very fast reaction due to high catalyst loading might be difficult to monitor accurately. If the reaction goes to completion too quickly or forms a complex mixture of products, it can be challenging to interpret the TLC.
Q5: How does the catalyst concentration affect the solubility of elemental sulfur?
A5: Amine bases like morpholine are known to not only catalyze the reaction but also to help dissolve elemental sulfur by forming reactive polysulfides.[1] An adequate concentration of the amine base can be crucial for ensuring the sulfur is available for the reaction. If you observe undissolved sulfur in your reaction mixture, a slight increase in the catalyst concentration might be beneficial. However, be mindful of the potential for increased side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald reaction and the role of the catalyst?
A1: The Gewald reaction is a multi-component reaction that synthesizes polysubstituted 2-aminothiophenes. The generally accepted mechanism proceeds in three main stages:
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Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between a ketone or aldehyde and an active methylene compound (e.g., α-cyanoester or malononitrile) to form an α,β-unsaturated nitrile intermediate.[2]
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Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate. This step is also promoted by the base.[3]
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Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[2]
The catalyst, typically a base, plays a crucial role in the initial deprotonation of the active methylene compound to initiate the Knoevenagel condensation.[4]
Q2: What are the commonly used catalysts and their typical concentration ranges?
A2: A variety of bases can be used to catalyze the Gewald reaction.
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Amine Bases: Morpholine, piperidine, and triethylamine are commonly used.[4] Traditionally, they have been used in stoichiometric amounts, but recent studies have shown that catalytic amounts (10-20 mol%) can also be effective.[4]
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Conjugate Acid-Base Pair Catalysts: Newer catalysts like piperidinium borate have been shown to be highly effective in truly catalytic amounts (as low as 10-20 mol%).[5]
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Other Catalysts: L-proline (at 10 mol%) has also been reported as an efficient catalyst for this reaction.[6]
Q3: How do I select the optimal catalyst and concentration for my specific reaction?
A3: The optimal catalyst and concentration are highly dependent on the specific substrates being used. A good starting point is to screen a few common catalysts (e.g., morpholine, piperidine) at a concentration of 20 mol%. If the reaction is slow or does not proceed, you can consider increasing the concentration or switching to a stronger base or a more modern catalyst system like piperidinium borate.
Q4: Can I use microwave irradiation to improve the reaction?
A4: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction, often leading to shorter reaction times and improved yields.[2]
Data Presentation
Table 1: Effect of Piperidinium Borate Catalyst Loading on a Model Gewald Reaction *
| Entry | Catalyst Loading (mol%) | Time | Yield (%) |
| 1 | 0 | 24 h | No Reaction |
| 2 | 10 | 35 min | 90 |
| 3 | 15 | 25 min | 94 |
| 4 | 20 | 20 min | 96 |
*Model Reaction: Cyclohexanone, malononitrile, and sulfur at 100 °C in Ethanol:Water (9:1). Data adapted from a study by Gavali, K. D., & Chaturbhuj, G. U. (2023).[5]
Table 2: Comparison of Common Catalysts for the Gewald Reaction
| Catalyst | Typical Loading | Advantages | Disadvantages |
| Morpholine | Stoichiometric or catalytic | Good sulfur solubility[1] | Can be difficult to remove during workup |
| Piperidine | Stoichiometric or catalytic | Readily available, effective | Strong odor, can promote side reactions |
| Triethylamine | Stoichiometric or catalytic | Volatile, easy to remove | Less effective for some substrates |
| Piperidinium Borate | Catalytic (10-20 mol%) | High yields, short reaction times, recyclable[5] | Not as commonly available as amine bases |
| L-Proline | Catalytic (10 mol%) | Green, cost-effective catalyst[6] | May require specific solvent conditions (e.g., DMF)[6] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Concentration Screening (Conventional Heating)
This protocol outlines a method for screening different concentrations of a chosen catalyst for the Gewald reaction.
Materials:
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Ketone or aldehyde (1.0 equiv)
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Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)
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Elemental sulfur (1.1 equiv)
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Catalyst (e.g., morpholine or piperidine)
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Solvent (e.g., ethanol or methanol)
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Small reaction vials or round-bottom flasks
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Magnetic stirrer and heating block or oil bath
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TLC plates and developing chamber
Procedure:
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Stock Solution Preparation: Prepare a stock solution of the catalyst in the chosen solvent at a known concentration (e.g., 1 M). This will allow for accurate addition of small catalytic amounts.
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Reaction Setup: In a series of reaction vials, add the ketone/aldehyde (e.g., 1 mmol), active methylene nitrile (1 mmol), and elemental sulfur (1.1 mmol).
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Solvent Addition: Add a consistent volume of the solvent to each vial (e.g., 2 mL).
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Catalyst Addition: Using a micropipette, add the calculated volume of the catalyst stock solution to each vial to achieve the desired mol% (e.g., for 5 mol%, add 0.05 mL of a 1 M solution to a 1 mmol reaction). Include a control reaction with no catalyst.
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Reaction Execution: Place the vials in the heating block or oil bath set to the desired temperature (e.g., 60 °C) and stir.
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Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).
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Work-up and Analysis: Once a reaction appears complete by TLC (or after a set time for comparison), cool the vial to room temperature. If a precipitate forms, filter the solid, wash with cold solvent, and dry. If no precipitate forms, concentrate the solvent under reduced pressure. Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and yield for each catalyst concentration.
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Optimization: Based on the results, you can narrow down the optimal catalyst concentration and potentially screen other parameters like temperature.
Visualizations
Caption: The general mechanism of the base-catalyzed Gewald reaction.
Caption: A troubleshooting workflow for low yield issues related to catalyst concentration.
Caption: An experimental workflow for optimizing catalyst concentration in the Gewald reaction.
References
Technical Support Center: Analysis of 2-Amino-4-methylthiophene-3-carboxamide
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 2-Amino-4-methylthiophene-3-carboxamide via Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in my sample of this compound?
A1: Samples of this compound, typically synthesized via the Gewald reaction, may contain several types of impurities.[1][2][3] These can include:
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Unreacted Starting Materials: Such as the ketone (e.g., acetone), the active methylene nitrile (cyanoacetamide), and elemental sulfur.
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Reaction Intermediates: The most common intermediate is the product of the Knoevenagel condensation between the ketone and cyanoacetamide.[3]
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Side-Products: The complex nature of the Gewald reaction can sometimes lead to the formation of various side-products, although this is less common under optimized conditions.[4]
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Residual Solvents: Solvents used during the reaction or purification steps (e.g., ethanol, ethyl acetate, dichloromethane) are frequently observed in the final sample.[5]
Q2: How can I use ¹H NMR to identify these impurities?
A2: ¹H NMR spectroscopy is a powerful tool for identifying and quantifying impurities.[6][7] Each compound has a unique set of signals (peaks) in the NMR spectrum characterized by its chemical shift (ppm), integration (area under the peak), and multiplicity (splitting pattern). By comparing the spectrum of your sample to the known spectrum of pure this compound and reference data for potential impurities, you can identify extraneous peaks corresponding to contaminants.[7]
Q3: Where can I find the expected ¹H NMR chemical shifts for my compound and potential impurities?
A3: The table below summarizes the expected ¹H NMR chemical shifts for this compound and common related substances. Note that exact chemical shifts can vary slightly depending on the solvent and sample concentration.
Q4: Can NMR be used to determine the quantity of an impurity?
A4: Yes, quantitative NMR (qNMR) can determine the amount of an impurity.[6][7] By integrating the area of a peak corresponding to the impurity and comparing it to the integration of a peak from the main compound, you can calculate the molar ratio and, consequently, the weight percentage of the impurity. This requires at least one peak for each compound to be well-resolved and free from overlap.
Troubleshooting Guide
Issue 1: My NMR spectrum shows overlapping peaks, making it difficult to identify or quantify impurities.
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Solution: Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆).[5] Different solvents can alter the chemical shifts of compounds to varying degrees, potentially resolving the overlapping signals.[5] Running the spectrum on a higher field NMR instrument (e.g., 600 MHz instead of 400 MHz) will also increase spectral dispersion and can help separate peaks.
Issue 2: I see broad peaks in my spectrum, which might be from my compound or an impurity.
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Solution: Broad peaks can arise from several factors, including the presence of exchangeable protons (like -NH₂ or -OH), poor sample shimming, or low solubility.[5][8] To confirm if a broad peak is from an amine (-NH₂) or hydroxyl (-OH) group, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum.[5] Peaks from exchangeable protons will typically diminish or disappear.[5] If the issue persists, it may be due to poor shimming or sample concentration issues.[5]
Issue 3: My compound is not dissolving well in the NMR solvent.
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Solution: Poor solubility can lead to broad peaks and inaccurate integrations.[5] If your compound is not soluble in a standard solvent like CDCl₃, try more polar solvents such as DMSO-d₆ or Methanol-d₄.[5] Gently warming the sample may also improve solubility, but be cautious as this can also cause some compounds to degrade.
Issue 4: I've identified peaks from common laboratory solvents like ethyl acetate or grease. How can I remove them?
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Solution: Residual solvents can often be removed by co-evaporation. For instance, to remove ethyl acetate, you can dissolve your sample in dichloromethane, re-evaporate the solvent on a rotary evaporator, and repeat this process a few times.[5] Placing the sample under high vacuum for an extended period can also help. Contamination from grease can be minimized by using clean glassware and avoiding excessive grease on joints.
Experimental Protocol: ¹H NMR Sample Preparation and Data Acquisition
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Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample directly into a clean, dry vial.
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Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.
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Dissolution: Gently swirl or vortex the vial to dissolve the sample completely. If necessary, use gentle sonication.
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Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
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Data Acquisition:
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Insert the NMR tube into the spectrometer.
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Lock the spectrometer onto the deuterium signal of the solvent.
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Shim the magnetic field to optimize homogeneity. This is a critical step for obtaining sharp peaks.
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Acquire a standard ¹H NMR spectrum using appropriate parameters (e.g., 8-16 scans, a relaxation delay of at least 1-2 seconds).
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Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
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Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).
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Integrate all peaks to determine their relative areas.
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Data Presentation
Table 1: Approximate ¹H NMR Chemical Shifts (δ) in CDCl₃
| Compound Name | Structure | Signal 1 (ppm) | Signal 2 (ppm) | Signal 3 (ppm) | Signal 4 (ppm) | Notes |
| This compound | ~6.1 (s, 1H, H-5) | ~5.7 (br s, 2H, -NH₂) | ~5.5 (br s, 2H, -CONH₂) | ~2.3 (s, 3H, -CH₃) | Chemical shifts are estimated based on similar structures. The thiophene proton (H-5) appears as a singlet. The amine and amide protons are broad singlets and can exchange with D₂O. | |
| Acetone | ~2.17 (s, 6H) | - | - | - | A common starting material and impurity.[9] | |
| Cyanoacetamide | ~6.5 (br s, 2H, -NH₂) | ~3.5 (s, 2H, -CH₂-) | - | - | A common starting material. The amide protons are broad. | |
| Ethanol | ~3.7 (q, 2H) | ~1.2 (t, 3H) | - | - | Common reaction or recrystallization solvent.[9] | |
| Ethyl Acetate | ~4.1 (q, 2H) | ~2.0 (s, 3H) | ~1.2 (t, 3H) | - | Common extraction or chromatography solvent.[5][9] | |
| Dichloromethane | ~5.30 (s, 2H) | - | - | - | Common solvent impurity.[9] |
Note: s = singlet, t = triplet, q = quartet, br s = broad singlet. Chemical shifts are referenced to TMS at 0 ppm.
Visualizations
Caption: Workflow for NMR-based impurity identification.
References
- 1. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. veeprho.com [veeprho.com]
- 7. toref-standards.com [toref-standards.com]
- 8. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 9. kgroup.du.edu [kgroup.du.edu]
Preventing dimerization in the synthesis of 2-aminothiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-aminothiophenes, with a primary focus on preventing dimerization.
Troubleshooting Guides
Issue: High Percentage of Dimer Formation Observed in Final Product
Description: Analysis of the crude or purified product by techniques such as NMR or LC-MS indicates a significant presence of a dimeric byproduct, leading to low yields of the desired 2-aminothiophene.
Root Cause Analysis and Solutions:
Dimerization in the synthesis of 2-aminothiophenes, particularly in the Gewald reaction, typically occurs through the self-condensation of the α,β-unsaturated nitrile intermediate.[1] The formation of this dimer is highly dependent on the reaction conditions.[1][2] Optimizing these parameters is crucial to favor the intramolecular cyclization that leads to the desired 2-aminothiophene over the intermolecular dimerization pathway.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting and minimizing dimer formation.
Recommended Actions:
-
Catalyst/Base Selection: The choice of base is critical. While traditional amine bases like morpholine and piperidine are common, organocatalysts such as L-proline and piperidinium borate have been shown to improve yields and potentially reduce side reactions.[3][4]
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Solvent Optimization: The polarity of the solvent can influence the reaction pathway. Polar solvents like ethanol, methanol, and DMF are commonly used.[1][5] A systematic screening of solvents can help identify the optimal medium that favors the desired cyclization.
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Temperature Control: Reaction temperature significantly affects the rates of both the desired reaction and side reactions.[1] It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimum for your specific substrates.[1] In some cases, lower temperatures may be beneficial in minimizing dimerization.
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Reactant Concentration: High concentrations of the α,β-unsaturated nitrile intermediate can favor intermolecular dimerization. Adjusting the concentration of reactants or the rate of addition of reagents may help minimize this side reaction.[1]
Quantitative Data on Reaction Condition Optimization:
The following table summarizes the impact of different catalysts and solvents on the yield of a model Gewald reaction, providing a basis for rational selection to minimize dimer formation.
| Catalyst (mol%) | Solvent | Temperature (°C) | Yield of 2-Aminothiophene (%) | Reference |
| L-Proline (10) | DMF | 60 | up to 84 | [3] |
| Piperidinium Borate (20) | EtOH/H₂O (9:1) | 100 | 96 | [6] |
| Pyrrolidinium Borate (20) | EtOH/H₂O (9:1) | 100 | 92 | [6] |
| Morpholinium Borate (20) | EtOH/H₂O (9:1) | 100 | 90 | [6] |
| Pyrrolidine | DMF | 75 | 94 | [7] |
| None | Water | 100 | Low | [6] |
| None | Methanol | 100 | Good | [6] |
| None | Ethanol | 100 | Good | [6] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of dimerization in 2-aminothiophene synthesis?
A1: The dimerization primarily occurs via a [4+2] cycloaddition (Diels-Alder type) reaction or a Michael addition of the enolate of the α,β-unsaturated nitrile intermediate onto another molecule of the same intermediate. This competes with the desired intramolecular cyclization with sulfur to form the thiophene ring. The exact pathway can be influenced by the reaction conditions and the nature of the substrates.
Reaction Pathway Visualization:
Caption: Competing pathways in the synthesis of 2-aminothiophenes.
Q2: Are certain starting materials more prone to dimerization?
A2: Yes, the structure of both the carbonyl compound and the active methylene nitrile can influence the propensity for dimerization. Highly reactive α,β-unsaturated nitrile intermediates, often derived from unhindered ketones or aldehydes and highly activated nitriles like malononitrile, can be more susceptible to dimerization.[8]
Q3: How can I effectively monitor the progress of the reaction to minimize dimer formation?
A3: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction progress. By spotting the reaction mixture alongside standards of your starting materials and, if available, the desired product and the dimer, you can qualitatively assess the consumption of reactants and the formation of products and byproducts. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to determine the relative ratios of the components in the reaction mixture over time.
Q4: What are the best practices for purifying 2-aminothiophenes to remove dimeric impurities?
A4: If dimerization has occurred, purification is necessary.
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Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Screening various solvents (e.g., ethanol, methanol, or mixtures of ethyl acetate and hexanes) is recommended to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the dimer remains in solution or has significantly different solubility.
-
Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a standard purification technique. A gradient elution with a solvent system like hexanes and ethyl acetate can effectively separate the 2-aminothiophene from the less polar dimer.
Experimental Protocols
Protocol: L-Proline Catalyzed Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with Minimized Dimerization
This protocol is adapted from a high-yield synthesis method that utilizes the organocatalyst L-proline, which has been shown to be effective in promoting the desired cyclization and minimizing side reactions.[3]
Materials:
-
Cyclohexanone (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Elemental Sulfur (1.2 equiv)
-
L-Proline (0.1 equiv)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add cyclohexanone (10 mmol, 1.02 mL), malononitrile (10 mmol, 0.66 g), and elemental sulfur (12 mmol, 0.38 g).
-
Add dimethylformamide (DMF, 20 mL) to the flask.
-
Add L-proline (1 mmol, 0.115 g) to the reaction mixture.
-
Stir the mixture at 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3) as the eluent. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to afford the desired 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
-
The purity of the product can be assessed by ¹H NMR and ¹³C NMR spectroscopy and LC-MS to confirm the absence or minimal presence of the dimeric byproduct.
Expected Outcome: This method has been reported to provide high yields (up to 84%) of the desired 2-aminothiophene with minimal side product formation.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 4. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Gewald Reaction
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the critical role of solvents in the Gewald reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in the Gewald reaction? A1: The solvent plays a multifaceted role in the Gewald reaction. It must effectively dissolve the starting materials—the carbonyl compound, the active methylene nitrile, and elemental sulfur—to facilitate the reaction.[1][2] Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are often used as they enhance the solubility and reactivity of elemental sulfur.[1][3] The solvent choice can also influence the rate of the initial Knoevenagel-Cope condensation and the subsequent cyclization step.[3][4]
Q2: My reaction yield is low or non-existent. How can solvent choice be the cause? A2: Low yield is a common issue directly linked to solvent selection. The primary reasons include:
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Poor Sulfur Solubility: If elemental sulfur does not dissolve sufficiently, its reactivity is severely limited. Polar solvents are generally better for this purpose.[1][2]
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Inefficient Condensation: The initial Knoevenagel-Cope condensation produces water, which can inhibit the reaction. The solvent's ability to manage this water or the use of a co-solvent can be critical.[1]
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Precipitation of Intermediates: The chosen solvent may not adequately solubilize the intermediates formed during the reaction, causing them to precipitate out of the solution and halt the process.
Q3: I'm observing significant byproduct formation. How can changing the solvent help? A3: Byproduct formation, such as dimerization or polymerization of starting materials or intermediates, can be influenced by the solvent.[1] By changing the solvent, you can alter the solubility of reactants and intermediates, which can disfavor the pathways leading to byproducts. Adjusting reactant concentration, which is inherently linked to the solvent volume, can also help minimize self-condensation or polymerization.[1]
Q4: Can "green" solvents be used for the Gewald reaction? A4: Yes, there is a growing interest in applying green chemistry principles to the Gewald reaction. Water has been successfully used as a solvent, offering benefits such as low cost, non-toxicity, and non-flammability.[5][6][7] In some systems, a mixture of ethanol and water (e.g., 9:1) has provided excellent results.[8] Using water can enhance reaction rates and selectivity, making it an environmentally benign alternative to traditional organic solvents.[7]
Q5: Are solvent-free conditions a viable option for the Gewald reaction? A5: Absolutely. Solvent-free Gewald reactions have been successfully performed using techniques like high-speed ball milling or simply heating the neat reactant mixture.[8][9] These methods align with green chemistry principles by reducing solvent waste and can lead to simplified product workup.[8] In some cases, solvent-free conditions have been shown to allow the reaction to proceed with only a catalytic amount of base.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Poor Sulfur Solubility/Reactivity | Switch to a more polar solvent like ethanol, methanol, or DMF to improve sulfur solubility.[1] Gentle heating (40-60 °C) can also increase sulfur's reactivity, but avoid excessive heat which may cause side reactions.[1] |
| Inefficient Knoevenagel-Cope Condensation | The base-catalyzed condensation is sensitive to the solvent environment. Ensure the chosen base is effective in your solvent. If water produced during this step is inhibitory, consider using a Dean-Stark apparatus or adding a dehydrating agent.[1] | |
| Steric Hindrance in Substrates | For sterically hindered ketones, a one-pot reaction may be inefficient. Change the protocol to a two-step procedure: first, isolate the α,β-unsaturated nitrile intermediate, then react it with sulfur and base in a suitable solvent.[1] | |
| Significant Byproduct Formation | Dimerization or Polymerization | The concentration of reactants can favor unwanted side reactions. Try a more dilute reaction by increasing the solvent volume. Alternatively, change the solvent to one that may disfavor the byproduct-forming pathway.[1] |
| Difficult Product Purification | Recrystallization Issues | The product may be difficult to recrystallize from the reaction solvent. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1] Screening different solvents is often necessary. |
| Removal of Inorganic Salts | If the crude product contains inorganic salts from the workup, wash it with water.[1] | |
| Removal of Non-polar Impurities | Washing the crude product with a non-polar solvent like hexanes can effectively remove non-polar byproducts.[1] |
Data Presentation: Effect of Solvent on Gewald Reaction Yield
The following table summarizes data on how solvent choice can impact the yield of a typical Gewald reaction.
| Carbonyl | α-Cyano Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | Reflux | 2 | 92 |
| Cyclohexanone | Malononitrile | Morpholine | Methanol | Reflux | 3 | 88 |
| Cyclohexanone | Malononitrile | Morpholine | DMF | 50 | 4 | 85 |
| Acetophenone | Ethyl Cyanoacetate | Morpholine | Toluene | Reflux | 12 | Low |
| Acetophenone | Ethyl Cyanoacetate | Morpholine | Acetonitrile | Reflux | 10 | Moderate |
| Acetophenone | Ethyl Cyanoacetate | Morpholine | Ethanol | Reflux | 8 | High[2] |
| Ketone | Malononitrile | Sodium Polysulfide | Water (Ultrasound) | 35 | 0.5 | 84[5] |
| Aldehyde/Ketone | Nitrile | Triethylamine | Water | RT | 2-4 | 75-98[6] |
Note: This table is a compilation of representative data. Actual results will vary based on specific substrates and precise reaction conditions.
Experimental Protocols
Protocol 1: General One-Pot Synthesis in Ethanol
This protocol describes a standard Gewald reaction using conventional heating in an organic solvent.[1][10]
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Materials: Carbonyl compound (10 mmol), active methylene nitrile (10 mmol), elemental sulfur (12 mmol, 0.38 g), morpholine (10 mmol, 0.87 mL), and ethanol (20-30 mL).
-
Procedure: a. To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the carbonyl compound, active methylene nitrile, elemental sulfur, and ethanol. b. Add the morpholine to the stirring mixture. c. Heat the reaction mixture to 40-50 °C. d. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.
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Workup: a. Cool the reaction mixture to room temperature. b. If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol. c. If no precipitate forms, concentrate the solvent under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, or ethyl acetate/hexanes) or by silica gel column chromatography.[1]
Protocol 2: Green Synthesis Using Water as a Solvent
This protocol outlines a more environmentally friendly approach using water.[5][6]
-
Materials: Aldehyde or ketone (10 mmol), malononitrile (10 mmol), and sodium polysulfide (as a sulfur source, prepared separately or used as Na₂Sₓ) or elemental sulfur with a base like triethylamine (20 mmol), and water (30 mL).
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Procedure: a. In a suitable flask, combine the carbonyl compound, malononitrile, sulfur source/base, and water. b. Stir the suspension vigorously at room temperature or with gentle heating (e.g., 50 °C). The use of ultrasound can significantly accelerate the reaction.[5] c. Monitor the reaction by TLC until the starting materials are consumed.
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Workup: a. Cool the mixture in an ice bath to maximize precipitation. b. Collect the solid product by vacuum filtration. c. Wash the solid thoroughly with cold water to remove any inorganic salts. d. The crude product can be further purified by recrystallization from ethanol or another suitable solvent.
Visualizations
Caption: Workflow for solvent selection and optimization in the Gewald reaction.
Caption: Influence of solvent choice on key factors and outcomes of the Gewald reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How water could replace some organic solvents and make chemical reactions greener | CAS [cas.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Thiophene Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of thiophene. It provides troubleshooting guidance and answers to frequently asked questions (FAQs) to ensure the safe and efficient management of potentially hazardous exothermic reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the large-scale synthesis of thiophene, with a focus on controlling exothermic events.
Issue 1: Rapid and Uncontrolled Temperature Increase During Reagent Addition
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Question: My reactor temperature is rising much faster than anticipated during the addition of a sulfurizing agent (e.g., Phosphorus Pentasulfide, Lawesson's Reagent) in a Paal-Knorr synthesis. What should I do?
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Answer: An uncontrolled temperature spike during reagent addition is a critical sign of a potential runaway reaction. Immediate action is required:
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Stop Reagent Addition: Immediately halt the feed of the sulfurizing agent or other reactants. This prevents the accumulation of unreacted material that could fuel the exotherm.[1]
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Maximize Cooling: Ensure your reactor's cooling system is operating at maximum capacity. This may involve increasing the flow rate of the coolant or using a pre-chilled cooling medium. For highly exothermic processes, a robust cooling system is paramount.[2]
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Ensure Adequate Agitation: Verify that the reactor's agitator is functioning correctly. Proper mixing is crucial for uniform heat distribution and efficient heat transfer to the cooling jacket. Poor mixing can lead to localized hot spots and initiate a runaway reaction.[2]
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Emergency Quenching (if necessary): If the temperature continues to rise despite stopping the reagent feed and maximizing cooling, be prepared to initiate your emergency quenching procedure. This may involve adding a pre-determined, cold, inert solvent to dilute the reaction mixture and absorb the excess heat.
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Issue 2: Temperature Spikes After a Period of Low Reactivity
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Question: The reaction was proceeding slowly with little heat evolution, but now the temperature is increasing rapidly. What is happening and what should I do?
-
Answer: This situation suggests an accumulation of unreacted reagents, which are now reacting at an accelerated rate. This is a particularly dangerous scenario.
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Immediate Actions: Follow the same initial steps as in Issue 1: stop all reagent feeds, maximize cooling, and ensure agitation.
-
Do Not Increase Temperature: Resist the temptation to increase the reaction temperature to "push" a sluggish reaction, as this can trigger a dangerous exotherm once the reaction initiates.[3]
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Review Your Procedure: After stabilizing the reaction, review your protocol. The initial low reactivity could be due to an inhibitor, impure starting materials, or an incorrect initial temperature. A thorough understanding of the reaction kinetics is essential for safe scale-up.[4]
-
Issue 3: Insufficient Cooling Capacity for the Scale of the Reaction
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Question: My cooling system is running at full capacity, but I am still struggling to maintain the target reaction temperature. How can I address this?
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Answer: This indicates a fundamental mismatch between the heat generated by your reaction and the heat removal capacity of your equipment at the current scale.
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Reduce Reaction Rate: The most immediate way to manage this is to slow down the rate of the reaction. This can be achieved by reducing the addition rate of the limiting reagent.
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Process Re-evaluation for Scale-Up: For future batches, you must re-evaluate your process for scalability. The ratio of heat transfer surface area to reactor volume decreases as you scale up, making heat removal less efficient.[5] Consider the following:
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Alternative Chemistries: Explore if less exothermic reaction pathways are available.
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Continuous Flow Synthesis: For highly exothermic reactions, continuous flow reactors offer significantly better heat transfer due to their high surface-area-to-volume ratio, making them a safer alternative to large batch reactors.[1]
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Equipment Upgrade: It may be necessary to use a reactor with a more efficient cooling system, such as one with a higher jacket volume, internal cooling coils, or an external heat exchanger.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of thermal runaway in large-scale thiophene synthesis?
A1: The primary causes of thermal runaway reactions are often related to a loss of process control.[6] Key factors include:
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Inadequate Cooling: The heat generated by the reaction exceeds the heat removal capacity of the reactor.[6] This is a common issue during scale-up.[5]
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Improper Reagent Charging: Adding reactants too quickly or in the wrong order can lead to a rapid, uncontrolled release of energy.[6]
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Agitation Failure: Poor mixing can cause localized hot spots where the reaction rate accelerates exponentially.[2]
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Lack of Understanding of Reaction Chemistry: A thorough knowledge of the reaction's thermodynamics and kinetics is crucial for safe operation.[7]
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Human Error: Mistakes such as incorrect setpoints, procedural deviations, or misinterpretation of data can lead to loss of control.[6]
Q2: How can I quantitatively assess the thermal risk of my thiophene synthesis before scaling up?
A2: A quantitative risk assessment is essential for safe scale-up. This involves:
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Reaction Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) can be used to determine the heat of reaction, the rate of heat release, and the potential for secondary decomposition reactions.[4]
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Adiabatic Temperature Rise Calculation: This calculation determines the maximum theoretical temperature the reaction mixture could reach if all cooling were to fail. This is a critical parameter for assessing the worst-case scenario.[4]
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Kinetic Modeling: Understanding the reaction kinetics allows for the prediction of how the reaction rate will change with temperature, which is vital for designing appropriate control strategies.[4]
Q3: What are the advantages of using a semi-batch process over a batch process for exothermic thiophene synthesis?
A3: A semi-batch process, where one or more reactants are added incrementally over time, offers significant safety advantages for exothermic reactions compared to a batch process where all reactants are combined at the start. In a semi-batch process, the rate of heat generation can be directly controlled by the addition rate of the limiting reagent. If a temperature excursion occurs, the addition can be stopped, thus preventing the accumulation of a large amount of unreacted material.[5]
Q4: Are there inherently safer synthesis routes for thiophene that avoid strong exotherms?
A4: While many common thiophene syntheses, like the Paal-Knorr, can be exothermic, alternative strategies can mitigate these risks. Continuous flow synthesis is an inherently safer approach for highly exothermic reactions due to the small reaction volumes and superior heat transfer capabilities.[1] Additionally, exploring different reagents or catalytic systems may lead to milder reaction conditions. Industrial syntheses at high temperatures, such as the reaction of n-butane with sulfur, often require significant energy input and are not characterized by runaway exotherms.[8]
Q5: What are the key components of an emergency response plan for a thermal runaway event?
A5: A well-defined emergency response plan is crucial. Key components include:
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Clear, Step-by-Step Procedures: Operators should have clear instructions on the immediate actions to take, including stopping reagent feeds, activating emergency cooling, and when to initiate a quench or reactor dump.
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Emergency Quenching/Dumping Systems: A pre-defined and tested system for rapidly cooling and diluting the reaction mixture.
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Pressure Relief Systems: Adequately sized rupture discs or relief valves to safely vent any overpressure caused by gas evolution or boiling of the solvent.
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Containment: A system to safely contain any material released from the reactor.
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Personnel Training: Regular training and drills to ensure all personnel are familiar with emergency procedures.
Quantitative Data Summary
The following tables provide a summary of typical operational parameters for thiophene synthesis. Note that these are general guidelines and optimal conditions will vary depending on the specific substrates, scale, and equipment.
Table 1: General Operating Temperatures for Thiophene Synthesis Methods
| Synthesis Method | Typical Temperature Range (°C) | Scale | Notes |
| Paal-Knorr (Conventional Heating) | 80 - 150 | Lab | Temperature can be optimized based on substrates and catalyst.[9] |
| Paal-Knorr (Microwave) | 120 - 150 | Lab | Shorter reaction times are often achieved.[10] |
| Gewald Synthesis | 60 - 80 | Lab | Often carried out at moderate temperatures.[11] |
| Industrial Gas-Phase Synthesis | 400 - 560 | Industrial | High-temperature process, not typically prone to runaway exotherms.[8] |
Table 2: Key Parameters for Managing Exothermic Reactions
| Parameter | Recommended Action/Consideration | Rationale |
| Reagent Addition Rate | Controlled and gradual addition of the limiting reagent. | Allows for the rate of heat generation to be matched by the rate of heat removal. |
| Agitation Speed | Sufficient to ensure homogeneity and prevent localized hot spots. | Improves heat transfer to the cooling surfaces.[2] |
| Coolant Temperature | Maintained at a level that allows for effective heat removal without being too low. | Over-cooling can sometimes slow the reaction and lead to reactant accumulation.[3] |
| Reactor Headspace | Sufficiently large to accommodate potential pressure increases from gas evolution or solvent boiling. | A safety measure to prevent over-pressurization. |
Experimental Protocols
Protocol 1: General Procedure for Lab-Scale Microwave-Assisted Paal-Knorr Thiophene Synthesis
-
Objective: To provide a general guideline for the rapid synthesis of substituted thiophenes using microwave irradiation.
-
Materials:
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1,4-Dicarbonyl compound (1.0 equivalent)
-
Sulfurizing agent (e.g., Lawesson's Reagent, 1.1 equivalents)
-
Solvent (e.g., Toluene, Dioxane)
-
Microwave reaction vial with a stir bar
-
-
Procedure:
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the sulfurizing agent.
-
Add the solvent and the stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 5-20 minutes), with continuous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Conceptual Scale-Up Strategy for an Exothermic Thiophene Synthesis in a Jacketed Reactor
-
Objective: To outline a safe and controlled scale-up of an exothermic thiophene synthesis.
-
Pre-requisites:
-
Completion of a thorough thermal hazard assessment, including reaction calorimetry.
-
A properly sized and functioning jacketed reactor with a reliable cooling system and agitator.
-
A well-defined emergency response plan.
-
-
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted (e.g., with nitrogen) if necessary. Start the agitator and circulate the cooling fluid through the jacket at the initial setpoint temperature.
-
Initial Charge: Charge the reactor with the initial reactants and solvent as per the developed protocol.
-
Controlled Reagent Addition: Begin the slow, controlled addition of the limiting exothermic reactant at a pre-determined rate.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reactor. The addition rate should be adjusted to maintain the temperature within the desired range. The rate of temperature increase should be closely watched as an indicator of the reaction rate.
-
Cooling System Control: The cooling system should automatically adjust to maintain the setpoint temperature.
-
Reaction Completion and Work-up: Once the addition is complete, continue to monitor the temperature until the exotherm subsides and the reaction is complete. Proceed with the established work-up and purification procedures.
-
Visualizations
Caption: Troubleshooting workflow for a temperature excursion.
Caption: Key challenges in scaling up exothermic reactions.
References
- 1. rsc.org [rsc.org]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. Excess Cooling Can Cause a Runaway Reaction | AIChE [publications.aiche.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. scribd.com [scribd.com]
- 6. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 7. stonehousesafety.com [stonehousesafety.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. icheme.org [icheme.org]
- 10. Emergency Planning for Chemical Spills - Chemicals in the WorkPlace [chemicalspill.org]
- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Unexpected By-products in Thieno[2,3-d]pyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing unexpected by-products encountered during the synthesis of thieno[2,3-d]pyrimidines.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of thieno[2,3-d]pyrimidines, providing potential causes and recommended actions.
Issue 1: Low Yield of the Desired Thieno[2,3-d]pyrimidine Product
| Potential Cause | Recommended Action |
| Incomplete Gewald Reaction: The initial formation of the 2-aminothiophene precursor is inefficient. | - Optimize Reaction Conditions: Vary the base (e.g., morpholine, triethylamine, piperidine), solvent (e.g., ethanol, DMF), and temperature. Microwave irradiation has been shown to improve yields and reduce reaction times.[1] - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials. |
| Side Reactions of the 2-Aminothiophene Intermediate: The precursor is consumed in competing reactions before cyclizing to the desired pyrimidine. | - Isolate and Purify the Intermediate: If possible, isolate and purify the 2-aminothiophene intermediate before proceeding to the cyclization step. - Tandem Reaction: If a one-pot synthesis is preferred, carefully control the reaction conditions for the cyclization step to favor the desired product. |
| Suboptimal Cyclization Conditions: The formation of the pyrimidine ring is not proceeding efficiently. | - Vary the Cyclizing Agent: Besides formamide, consider alternatives like N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by an amine.[2] - Adjust pH: The pH of the reaction medium can significantly influence the rate of cyclization.[3] |
| Product Degradation: The desired product may be unstable under the reaction or work-up conditions. | - Milder Reaction Conditions: Explore lower reaction temperatures or shorter reaction times. - Modified Work-up: Use a gentle work-up procedure, avoiding strong acids or bases if the product is sensitive. |
Issue 2: Presence of an Unexpected Spot on TLC with a Similar Polarity to the Product
| Potential Cause | Recommended Action |
| Formation of a Regioisomeric By-product (e.g., from Dimroth Rearrangement): An unexpected isomer of the target thieno[2,3-d]pyrimidine has formed. | - Spectroscopic Analysis: Acquire detailed ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra of the isolated by-product to determine its structure. Isomeric products will have the same mass but different NMR spectra. - Control Reaction Temperature: The Dimroth rearrangement is often thermally induced. Running the reaction at a lower temperature may suppress this side reaction.[3] |
| Over-alkylation or Over-acylation: If the synthesis involves alkylation or acylation steps, reaction at multiple sites on the thieno[2,3-d]pyrimidine core can occur. | - Stoichiometry Control: Use a precise stoichiometry of the alkylating or acylating agent. - Protecting Groups: Consider using protecting groups to block reactive sites that are not intended to be functionalized. |
| Unreacted Starting Material or Intermediate: The reaction may not have gone to completion. | - Monitor with TLC: Compare the spot with the starting materials and the 2-aminothiophene intermediate. - Purification: Use column chromatography with a carefully selected solvent system to separate the product from the unreacted materials. |
Issue 3: Complex NMR Spectrum of the Crude Product
| Potential Cause | Recommended Action |
| Mixture of Tautomers: The thieno[2,3-d]pyrimidine product may exist as a mixture of tautomers in solution. | - Variable Temperature NMR: Acquire NMR spectra at different temperatures to see if the equilibrium between tautomers changes. - Solvent Effects: Record NMR spectra in different solvents (e.g., DMSO-d₆, CDCl₃) as the solvent can influence the tautomeric equilibrium. |
| Presence of Multiple By-products: Several side reactions may be occurring simultaneously. | - LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the number of components and their molecular weights in the mixture. - Fractional Crystallization or Preparative HPLC: For complex mixtures, these techniques may be necessary to isolate individual components for characterization. |
| Dimerization of the 2-Aminothiophene Precursor: The 2-aminothiophene intermediate can undergo oxidative dimerization.[4] | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Mass Spectrometry: Look for a molecular ion in the mass spectrum that corresponds to double the mass of the expected 2-aminothiophene intermediate. |
Frequently Asked Questions (FAQs)
Q1: What is the most common first step in thieno[2,3-d]pyrimidine synthesis and what are its potential pitfalls?
The most common initial step is the Gewald reaction, a one-pot multicomponent reaction to synthesize a substituted 2-aminothiophene from a ketone or aldehyde, an activated nitrile, and elemental sulfur.[1] While efficient, potential pitfalls include incomplete reaction leading to low yields and the formation of by-products from the dimerization of the unsaturated nitrile intermediate, especially when using malononitrile.[5]
Q2: I see an unexpected isomer in my final product. What is the likely cause?
The formation of an unexpected isomer is often due to a Dimroth rearrangement. This is a common rearrangement in nitrogen-containing heterocycles that can occur under thermal or pH-mediated conditions, leading to the migration of heteroatoms within the ring system.[3][6] For example, an intended thieno[2,3-d]pyrimidine might rearrange to a more thermodynamically stable thieno[3,2-d]pyrimidine isomer.
Q3: My alkylation reaction is giving a mixture of products. How can I improve the selectivity?
Alkylation of thieno[2,3-d]pyrimidines can occur at different nucleophilic sites (N, O, or S atoms), leading to a mixture of regioisomers. The regioselectivity is influenced by the solvent, the nature of the alkylating agent, and the specific substitution pattern on the heterocyclic core.[7] To improve selectivity, you can:
-
Choose a less polar solvent to favor N-alkylation over O- or S-alkylation.
-
Use a "harder" alkylating agent (e.g., dimethyl sulfate) to favor reaction at the harder nitrogen or oxygen atoms.
-
Use a "softer" alkylating agent (e.g., allyl bromide) to favor reaction at the softer sulfur atom.[7]
Q4: How can I characterize an unknown by-product?
A combination of spectroscopic techniques is essential for characterizing an unknown by-product:
-
Mass Spectrometry (MS): To determine the molecular weight of the by-product. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
¹H and ¹³C NMR Spectroscopy: To determine the carbon-hydrogen framework of the molecule.
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish the connectivity between atoms and definitively assign the structure, which is particularly useful for distinguishing between isomers.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, N-H, C=S).
Data Presentation
Table 1: Common Spectroscopic Data for Thieno[2,3-d]pyrimidine Core
| Nucleus | Typical Chemical Shift (ppm) | Notes |
| ¹H NMR | ||
| Pyrimidine C-H | 8.0 - 8.5 | Singlet, position can vary with substituents. |
| Thiophene C-H | 7.0 - 7.5 | Doublet or singlet depending on substitution. |
| NH | 12.0 - 13.5 | Broad singlet, may be exchangeable with D₂O. |
| ¹³C NMR | ||
| C=O | 155 - 165 | |
| C=S | 170 - 180 | |
| Pyrimidine Carbons | 150 - 165 | |
| Thiophene Carbons | 115 - 155 |
Note: These are general ranges and can vary significantly based on substitution and solvent.
Experimental Protocols
Protocol 1: General Procedure for the Gewald Synthesis of a 2-Aminothiophene Intermediate
-
In a round-bottom flask, combine the ketone or aldehyde (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.
-
Add a catalytic amount of a base such as morpholine or triethylamine (0.1-0.2 eq.).
-
Heat the mixture to reflux (typically 60-80 °C) for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
The crude 2-aminothiophene can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: General Procedure for Cyclization to a Thieno[2,3-d]pyrimidin-4(3H)-one
-
Combine the 2-aminothiophene-3-carboxamide intermediate (1.0 eq.) with an excess of formamide.
-
Heat the mixture to reflux (typically 150-180 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
The product can be further purified by recrystallization.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and troubleshooting of thieno[2,3-d]pyrimidines.
Caption: Logical relationships in thieno[2,3-d]pyrimidine synthesis and by-product formation.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. An unexpected Dimroth rearrangement leading to annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]
Validation & Comparative
Purity Analysis of 2-Amino-4-methylthiophene-3-carboxamide by High-Performance Liquid Chromatography: A Comparative Guide
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-Amino-4-methylthiophene-3-carboxamide. Designed for researchers, scientists, and drug development professionals, this document outlines objective comparisons of instrumental parameters and offers supporting experimental protocols for method development and validation.
Introduction to HPLC for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for determining the purity of active pharmaceutical ingredients (APIs) and intermediates. For a polar aromatic compound such as this compound, reversed-phase HPLC (RP-HPLC) is the most suitable method. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the two phases.
This guide will explore a primary RP-HPLC method and compare alternative conditions to optimize the separation, ensuring a robust and reliable purity assessment.
Primary HPLC Method
A robust starting point for the analysis of this compound is a reversed-phase method using a C18 column. The inherent polarity of the analyte requires careful selection of the column and mobile phase to achieve adequate retention and sharp peak shapes.
Table 1: Proposed Primary HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (polar-embedded or aqueous stable), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) |
Comparative Analysis of HPLC Parameters
The following tables provide a comparison of different HPLC parameters to guide method optimization for the purity analysis of this compound.
Table 2: Comparison of Stationary Phases (Columns)
| Stationary Phase | Advantages | Disadvantages | Best Suited For |
| C18 (Standard) | Versatile, widely available, good hydrophobicity. | Can exhibit poor retention for very polar compounds in highly aqueous mobile phases ("phase collapse"). | General purpose analysis of moderately polar to non-polar compounds. |
| C18 (Polar-Embedded/Aqueous Stable) | Enhanced retention of polar compounds, stable in 100% aqueous mobile phases, often provides alternative selectivity.[1][2][3][4] | May have different selectivity compared to standard C18 phases. | Ideal for polar analytes like this compound, especially when using highly aqueous mobile phases. |
| C8 | Less hydrophobic than C18, resulting in shorter retention times for non-polar compounds. | May not provide sufficient retention for polar analytes. | Separating mixtures with a wide range of polarities or when shorter analysis times are desired. |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with aromatic analytes. | May not be as universally applicable as C18 phases. | Separation of aromatic and moderately polar compounds where C18 does not provide adequate resolution. |
Table 3: Comparison of Mobile Phase Organic Modifiers
| Organic Modifier | Advantages | Disadvantages | Impact on Separation |
| Acetonitrile | Lower viscosity (leading to lower backpressure), good UV transparency. | Higher cost, can be more reactive. | Generally provides sharper peaks and is a strong eluting solvent in RP-HPLC. |
| Methanol | Lower cost, can offer different selectivity compared to acetonitrile. | Higher viscosity (higher backpressure), can mask some compounds at low UV wavelengths. | Can alter the elution order of analytes compared to acetonitrile, which can be beneficial for resolving co-eluting peaks. |
Table 4: Comparison of Mobile Phase pH and Buffers
| pH / Buffer | Advantages | Disadvantages | Impact on Separation |
| Acidic (e.g., 0.1% Formic Acid, pH ~2.7) | Suppresses the ionization of silanol groups on the stationary phase, improving peak shape. The amino group on the analyte will be protonated. | May not be suitable for acid-labile compounds. | Generally provides good peak shape and consistent retention for basic compounds like this compound. |
| Neutral (e.g., Phosphate Buffer, pH 7.0) | Can provide different selectivity based on the pKa of the analyte and impurities. | Phosphate buffers can precipitate with high concentrations of organic solvent and are not MS-friendly. | The ionization state of the analyte may change, affecting retention time and peak shape. |
| No Buffer (Water/Organic Solvent) | Simple to prepare. | Poorly controlled pH can lead to peak tailing and poor reproducibility. | Not recommended for quantitative analysis of ionizable compounds. |
Experimental Protocols
1. Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent (Mobile Phase A / Mobile Phase B, 50:50 v/v) to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
2. HPLC System Setup and Operation
-
Set up the HPLC system according to the parameters outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution to perform the purity analysis.
-
Potential impurities are identified as any additional peaks in the chromatogram of the sample solution. The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.
3. Discussion of Potential Impurities
The Gewald synthesis is a common route for the preparation of 2-aminothiophenes.[5][6] This reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur. Potential process-related impurities that could be present in the final product include:
-
Unreacted Starting Materials: The ketone, active methylene nitrile, or elemental sulfur used in the synthesis.
-
Knoevenagel Condensation Product: The intermediate formed from the reaction of the ketone and the active methylene nitrile.[7]
-
Side-Products: Isomeric thiophenes or other related structures formed through alternative reaction pathways.
The developed HPLC method should be capable of separating the main peak from these and any other potential degradation products.
Visualizations
HPLC Experimental Workflow
Caption: Workflow for HPLC Purity Analysis.
Logical Relationship for Method Optimization
Caption: Key Considerations for HPLC Method Development.
References
- 1. Luna Omega Polar C18 for Polar Compounds | Phenomenex [phenomenex.com]
- 2. Kinetex Core-Shell Polar C18 HPLC Columns | Phenomenex [phenomenex.com]
- 3. agilent.com [agilent.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. d-nb.info [d-nb.info]
- 7. researchwith.njit.edu [researchwith.njit.edu]
A Comparative Guide to the Synthesis of 2-Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activity and unique electronic properties. Its synthesis is a critical step in the development of novel therapeutics and functional materials. This guide provides an objective comparison of three prominent methods for synthesizing 2-aminothiophenes: the Gewald Reaction, the Fiesselmann-Type Synthesis, and Palladium-Catalyzed Amination. We present a detailed analysis of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of 2-Aminothiophene Synthesis Methods
| Method | Typical Starting Materials | Key Reagents & Conditions | Typical Yields | Reaction Time | Advantages | Disadvantages |
| Gewald Reaction | Ketone/Aldehyde, Activated Nitrile | Elemental Sulfur, Amine Base (e.g., Morpholine), 50-100°C | 60-98%[1][2] | 0.5-12 hours[2][3] | One-pot, multicomponent, high atom economy, readily available starting materials. | Can be limited by the reactivity of some ketones; potential for side reactions. |
| Fiesselmann-Type Synthesis | β-Halo-α,β-unsaturated Nitrile, Thiolating Agent (e.g., Ethyl Thioglycolate) | Base (e.g., KF/Al2O3), PEG-400 | ~90% (for related thiophenes) | Not widely reported for 2-aminothiophenes | Good regiocontrol. | Less documented for 2-aminothiophenes; requires synthesis of specific precursors. |
| Palladium-Catalyzed Amination (Buchwald-Hartwig) | Halothiophene (e.g., Bromothiophene), Amine | Palladium Catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3), 80-110°C | High yields reported[4] | 4-24 hours[3] | Broad substrate scope, high functional group tolerance. | Requires expensive and air-sensitive catalysts and ligands; may require inert atmosphere. |
Method 1: The Gewald Reaction
The Gewald reaction is a one-pot, multicomponent condensation that has become a workhorse for the synthesis of polysubstituted 2-aminothiophenes.[5] It involves the reaction of a ketone or aldehyde with an α-cyanoester or other activated nitrile and elemental sulfur in the presence of a base.[5]
Reaction Mechanism & Workflow
The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene.
References
Biological activity of 2-aminothiophene-3-carboxamides versus 2-aminothiophene-3-carbonitriles
An Objective Comparison of the Biological Activities of 2-Aminothiophene-3-carboxamides and 2-Aminothiophene-3-carbonitriles
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its synthetic accessibility, primarily through the versatile Gewald reaction, allows for extensive structural diversification.[3] Among the most common and impactful modifications are the substituents at the C-3 position, with the carboxamide (-CONH₂) and carbonitrile (-CN) groups being of particular interest. These two functional groups, while seemingly simple substitutions, can profoundly alter the compound's physicochemical properties and biological activity.
This guide provides a detailed, evidence-based comparison of the biological activities of 2-aminothiophene-3-carboxamides versus their 3-carbonitrile counterparts. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the therapeutic potential of these important heterocyclic compounds.
Comparative Analysis of Biological Activity
The choice between a carboxamide and a carbonitrile at the 3-position of the 2-aminothiophene ring is not arbitrary; it is a critical design element that tunes the molecule for specific biological targets. The carboxamide group can act as a hydrogen bond donor and acceptor, often facilitating strong interactions with enzyme active sites. In contrast, the carbonitrile group is a polar, non-protic functional group that can also participate in dipole-dipole interactions and serve as a versatile synthetic handle for further chemical modifications, particularly in the synthesis of fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are known kinase inhibitors.[4][5]
Anticancer and Cytotoxic Activity
In the realm of oncology, 2-aminothiophene-3-carboxamides have been extensively investigated as potent kinase inhibitors. Specifically, they have shown significant activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors.[6][7] In contrast, while 2-aminothiophene-3-carbonitriles are crucial precursors for many kinase inhibitors, direct comparisons often highlight the efficacy of the derived carboxamide structures.[4]
| Compound Class | Target/Cell Line | Activity (IC₅₀) | Reference |
| 2-Aminothiophene-3-carboxamides | |||
| Compound 5 (ortho-amino thiophene carboxamide derivative) | HepG-2 (Hepatocellular Carcinoma) | 2.3-fold more potent than Sorafenib | [6][8] |
| Compound 21 (ortho-amino thiophene carboxamide derivative) | HepG-2 (Hepatocellular Carcinoma) | 1.7-fold more potent than Sorafenib | [6][8] |
| Thiophene Aryl Amides (8i-k ) | Leukemia, Breast, Colon Cancer Cell Lines | Moderate in vitro activity | [9] |
| 2-Aminothiophene-3-carbonitriles | |||
| Generally used as intermediates for more complex kinase inhibitors. | [4] |
Antimicrobial Activity
Both carboxamide and carbonitrile derivatives of 2-aminothiophene exhibit a broad spectrum of antimicrobial activities. However, the relative potency can vary significantly depending on the other substituents on the thiophene ring and the target microorganism. Some studies suggest that carboxamides can confer higher activity, particularly against Gram-positive bacteria.
| Compound Class | Organism(s) | Activity (% Inhibition / MIC) | Reference |
| 3-Amino thiophene-2-carboxamide (7b) | P. aeruginosa | 86.9% | [10] |
| S. aureus | 83.3% | [10] | |
| B. subtilis | 82.6% | [10] | |
| 2-Aminothiophene-3-carbonitrile derivative (132) | B. subtilis, S. aureus, E. coli, S. typhi | MIC = 0.81 mM/mL | [11] |
Antiparasitic and Antiviral Activity
Direct comparative studies in the field of antiparasitic agents have provided clear insights. For antileishmanial activity, the carbonitrile group at the C-3 position is generally favored over the carboxamide. In antiviral assays, specific derivatives from both classes have shown activity, though often with associated cytotoxicity.
| Compound Class | Activity Type | Key Finding | Reference |
| 2-Aminothiophene-3-carboxamides | Antileishmanial | Substitution of carbonitrile with carboxamide is generally not favorable for activity. | [12] |
| Antiviral (CMV/VZV) | 3-Arylsulfonyl-2-(trifluoroacetamido)thiophenes showed considerable activity (IC₅₀ = 0.1-10 µg/mL). | [9] | |
| 2-Aminothiophene-3-carbonitriles | Antileishmanial | Generally more potent than carboxamide counterparts. An exception was noted for a specific N-Boc-piperidinyl derivative where activity was maintained. | [12] |
| Antiviral (HIV-1) | 2-amino-3-(2-nitrophenylsulfonyl)thiophene showed moderate, selective activity (EC₅₀ = 3.8 µg/mL). | [9] |
Signaling Pathways and Experimental Workflows
VEGFR-2 Inhibition Pathway
Many 2-aminothiophene-3-carboxamide derivatives function as anticancer agents by inhibiting receptor tyrosine kinases like VEGFR-2. This inhibition blocks downstream signaling pathways, such as the RAS/MEK/ERK pathway, which are crucial for tumor angiogenesis and cell proliferation.[6]
Caption: VEGFR-2 signaling pathway inhibited by 2-aminothiophene-3-carboxamides.
Apoptosis Induction Pathway
Potent cytotoxic agents, including certain 2-aminothiophene derivatives, induce programmed cell death or apoptosis. This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspase enzymes.[6][8]
Caption: Apoptosis induction pathway activated by cytotoxic 2-aminothiophenes.
Gewald Synthesis Workflow
The Gewald reaction is a one-pot, three-component reaction that is the most common method for synthesizing the 2-aminothiophene core structure. It involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.[3][13]
Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.
Experimental Protocols
Gewald Synthesis of 2-Aminothiophenes
This protocol is a generalized procedure based on methodologies reported for synthesizing both 2-aminothiophene-3-carbonitriles and 3-carboxamides.[13]
-
Reactant Mixture: In a round-bottom flask, combine the appropriate α-methylene ketone (10 mmol), the active methylene nitrile (10 mmol, e.g., malononitrile for the -CN derivative or cyanoacetamide for the -CONH₂ derivative), and elemental sulfur (10 mmol).
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol (20 mL).
-
Catalyst Addition: To the stirred mixture, add a basic catalyst, such as diethylamine or morpholine (12.5 mmol), dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature or gentle reflux for a specified time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is often cooled in a refrigerator or ice bath to induce precipitation.
-
Isolation: The resulting solid precipitate is collected by vacuum filtration, washed with cold ethanol, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or dioxane) to yield the final 2-aminothiophene derivative.
Antimicrobial Susceptibility Testing (MIC Method)
The Minimum Inhibitory Concentration (MIC) is determined using the serial dilution method to assess antimicrobial activity.[14]
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton broth) overnight at 37°C. The culture is then diluted to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The test compounds are dissolved in a solvent like DMSO to create a stock solution. A two-fold serial dilution of each compound is prepared in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HepG-2, HCT-116) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for 48-72 hours.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.
Conclusion
The biological profiles of 2-aminothiophene-3-carboxamides and 2-aminothiophene-3-carbonitriles are distinct and highly dependent on the therapeutic target.
-
2-Aminothiophene-3-carboxamides have proven to be highly effective scaffolds for developing potent inhibitors of protein kinases, such as VEGFR-2, making them valuable leads in anticancer drug discovery.[6][7] The amide functionality is often crucial for forming key hydrogen bond interactions within the ATP-binding pocket of these enzymes.
-
2-Aminothiophene-3-carbonitriles , while exhibiting intrinsic biological activity, are particularly valuable as versatile synthetic intermediates.[4] They are frequently used to construct more complex, fused heterocyclic systems that target a wide range of biological entities. In specific contexts, such as antileishmanial agents, the carbonitrile group itself is preferred for optimal activity over the carboxamide.[12]
Ultimately, the choice between these two functional groups is a strategic decision in the drug design process, guided by the specific structure-activity relationships of the target class. The carboxamide offers a potent interactive group for direct enzyme inhibition, while the carbonitrile provides a gateway to broader chemical diversity and can be the optimal choice for certain therapeutic applications.
References
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]
- 14. ijpbs.com [ijpbs.com]
A Spectroscopic Comparison of 2-Amino-4-methylthiophene-3-carboxamide and Its Precursors
This guide provides a detailed spectroscopic comparison of the heterocyclic compound 2-Amino-4-methylthiophene-3-carboxamide and its precursors, primarily propanal and cyanoacetamide. The synthesis of the target compound is typically achieved through the Gewald reaction, a multicomponent reaction that is fundamental in the synthesis of substituted 2-aminothiophenes. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive analysis of the spectroscopic characteristics that define these molecules.
The data presented herein is a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of these compounds.
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. While experimental data for the target compound is limited in publicly accessible databases, data for a closely related analogue, ethyl 2-amino-4-methylthiophene-3-carboxylate, is included for comparative purposes.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | Data not available | |||
| Ethyl 2-amino-4-methylthiophene-3-carboxylate (Analogue)[1] | 6.07 | s | 2H | -NH₂ |
| 5.82 | s | 1H | Thiophene-H | |
| 4.29 | q | 2H | -OCH₂CH₃ | |
| 2.28 | s | 3H | -CH₃ | |
| 1.35 | t | 3H | -OCH₂CH₃ | |
| Propanal [2] | 9.77 | t | 1H | -CHO |
| 2.44 | dt | 2H | -CH₂- | |
| 1.12 | t | 3H | -CH₃ | |
| Cyanoacetamide [3] | 7.63, 7.32 | s (broad) | 2H | -NH₂ |
| 3.58 | s | 2H | -CH₂- |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | Data not available | |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate (Analogue)[1] | 166.13, 164.17, 136.71, 106.72, 102.85 | Thiophene & C=O |
| 59.54 | -OCH₂CH₃ | |
| 18.40 | -CH₃ | |
| 14.40 | -OCH₂CH₃ | |
| Propanal [4] | 203.2 | -CHO |
| 37.3 | -CH₂- | |
| 6.04 | -CH₃ | |
| Cyanoacetamide [3] | 168.15 | -C(O)NH₂ |
| 116.77 | -CN | |
| 26.18 | -CH₂- |
Table 3: IR Spectral Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | Data not available | |
| Propanal [5] | ~2975-2845 | C-H (alkyl) stretch |
| ~2880-2650 | C-H (aldehyde) stretch | |
| ~1740-1720 | C=O (carbonyl) stretch | |
| Cyanoacetamide | ~3370, 3180 | N-H stretch |
| ~2270 | C≡N stretch | |
| ~1670 | C=O (amide I) stretch | |
| ~1630 | N-H bend (amide II) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 156.04 [M]⁺ | Data not available |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate (Analogue)[1] | 186.15 [M+H]⁺ | Data not available |
| Propanal | 58.04 [M]⁺ | 57, 29, 28, 27 |
| Cyanoacetamide [3] | 84.03 [M]⁺ | 44, 41, 40 |
Experimental Protocols & Methodologies
The data presented in this guide is typically acquired using standard spectroscopic techniques. Below are generalized experimental protocols that can be adapted for the analysis of the title compound and its precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: The raw data (Free Induction Decay) is processed using appropriate software, involving Fourier transformation, phase correction, baseline correction, and integration of the signals.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Liquids (e.g., Propanal): A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).
-
Solids (e.g., Cyanoacetamide, this compound): The solid can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol and placing the paste between salt plates.
-
-
Data Acquisition: A background spectrum (of the empty sample holder or pure KBr/Nujol) is recorded first. The sample spectrum is then recorded, and the instrument's software automatically subtracts the background to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification of volatile compounds. For less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) may be used.
-
Sample Introduction: The sample is introduced into the ion source where it is vaporized and ionized.
-
Ionization: Common ionization techniques include Electron Impact (EI) for GC-MS or ESI.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum. The fragmentation pattern is then analyzed to deduce the structure of the molecule.
Visualizations: Reaction Pathway and Analytical Workflow
The following diagrams illustrate the synthesis of this compound via the Gewald reaction and a typical workflow for its spectroscopic analysis.
References
- 1. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. propanal low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. C-13 nmr spectrum of propanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Validating the Structure of 2-Amino-4-methylthiophene-3-carboxamide Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unequivocal structural validation of novel chemical entities is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative overview of the common analytical techniques employed to confirm the structure of 2-amino-4-methylthiophene-3-carboxamide derivatives, supported by experimental data and detailed protocols.
The structural integrity of synthesized compounds is paramount for understanding their chemical properties and biological activities. For this compound derivatives, a class of compounds with significant pharmacological potential, a combination of spectroscopic and crystallographic methods is typically employed for comprehensive structural elucidation.[1][2][3]
Comparative Analysis of Structural Validation Techniques
The primary methods for validating the structure of this compound derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction. Each technique provides unique and complementary information about the molecular structure.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Number of protons, their chemical environment, and spin-spin coupling with neighboring protons. | Provides detailed information about the molecular skeleton and connectivity. | Can be complex to interpret for molecules with many overlapping signals. |
| ¹³C NMR | Number and types of carbon atoms in the molecule. | Complementary to ¹H NMR, confirms the carbon framework. | Lower sensitivity than ¹H NMR, may require longer acquisition times. |
| IR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C-S). | Quick and simple method to identify key functional groups. | Does not provide detailed information about the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation pattern of the molecule. | Confirms the molecular formula and can provide structural information through fragmentation analysis. | Isomeric compounds may have identical molecular weights. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystal. | Provides unequivocal proof of structure and stereochemistry. | Requires a single crystal of suitable quality, which can be challenging to obtain. |
Experimental Data for a Representative Derivative
The following table summarizes typical experimental data obtained for a derivative, ethyl 2-amino-4-methylthiophene-3-carboxylate.[4]
| Analysis | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.07 (s, 2H, NH₂), 5.82 (s, 1H, thiophene-H), 4.29 (q, J = 7.1 Hz, 2H, OCH₂), 2.28 (s, 3H, CH₃), 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40 |
| ESI-MS | m/z calculated for C₈H₁₁NO₂S: 185.05; found [M+H]⁺: 186.15 |
| Melting Point | 76-79 °C |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are typical protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ) and coupling constants (J) to elucidate the structure.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Prepare the sample. For solid samples, this can be done by creating a KBr pellet or by using the Attenuated Total Reflectance (ATR) technique.
-
For the KBr pellet method, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
-
For the ATR method, place a small amount of the solid sample directly on the ATR crystal.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to specific functional groups (e.g., N-H stretching, C=O stretching).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS).[1][5]
-
Acquire the mass spectrum, which shows the mass-to-charge ratio (m/z) of the ions.
-
The molecular ion peak ([M]⁺ or [M+H]⁺) provides the molecular weight of the compound.
-
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition.
Single-Crystal X-ray Diffraction
Objective: To obtain the precise three-dimensional structure of the molecule.
Protocol:
-
Grow single crystals of the compound of suitable size and quality. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent.[4]
-
Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Collect the diffraction data by irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern.
-
Process the collected data to obtain the unit cell parameters and the intensities of the reflections.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.[6][7]
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound derivatives.
Caption: A flowchart illustrating the typical experimental workflow for the structural validation of synthesized chemical compounds.
Signaling Pathway Context
While the primary focus of this guide is structural validation, it is noteworthy that this compound derivatives are often investigated for their potential as anticancer agents.[1][8] Their mechanism of action can involve the induction of apoptosis. The diagram below illustrates a simplified apoptosis signaling pathway that could be relevant to the biological evaluation of these compounds.
Caption: A diagram showing a simplified intrinsic pathway of apoptosis that can be initiated by anticancer compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Crystal Structure of 2-Amino-3-(NO-chlorophenylcarboxamido)-3, 4-dimethylthiophene | Semantic Scholar [semanticscholar.org]
- 8. [PDF] Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation | Semantic Scholar [semanticscholar.org]
Reactivity comparison of 2-Amino-4-methylthiophene-3-carboxamide with other thiophenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2-Amino-4-methylthiophene-3-carboxamide with other key thiophene derivatives. Understanding the electronic effects of the substituents on the thiophene ring is crucial for predicting reaction outcomes and designing synthetic routes in drug discovery and development. This document summarizes the expected reactivity based on established principles of organic chemistry, supported by available experimental data and detailed protocols for relevant reactions.
Introduction to Thiophene Reactivity
Thiophene is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution reactions, being more reactive than benzene.[1][2] This increased reactivity is due to the ability of the sulfur atom's lone pair of electrons to participate in the aromatic π-system, stabilizing the cationic intermediate formed during the reaction.[1] The position of substitution is highly dependent on the directing effects of the substituents present on the thiophene ring.
The subject of this guide, this compound, possesses a unique combination of substituents that significantly influence its reactivity:
-
2-Amino Group: A strongly activating, ortho, para-directing group. It donates electron density to the ring through a strong +M (mesomeric) effect, greatly enhancing the nucleophilicity of the thiophene ring, particularly at the C3 and C5 positions.
-
4-Methyl Group: A weakly activating, ortho, para-directing group. It donates electron density through a +I (inductive) effect.
-
3-Carboxamide Group: A deactivating, meta-directing group. It withdraws electron density from the ring through -I (inductive) and -M (mesomeric) effects.
The overall reactivity of this compound is a result of the interplay of these electronic effects.
Qualitative Reactivity Comparison
The primary site for electrophilic attack on this compound is predicted to be the C5 position. This is due to the powerful activating and directing effect of the 2-amino group, which strongly favors substitution at the para position (C5). While the 3-carboxamide group is deactivating, its influence is overcome by the potent amino group.
Based on the electronic properties of the substituents, we can establish a qualitative order of reactivity towards electrophilic aromatic substitution for this compound and related thiophenes:
2-Aminothiophene > this compound > Thiophene > Thiophene-3-carboxamide
This predicted order is based on the net electron-donating or -withdrawing nature of the substituents on the thiophene ring. The strongly activating amino group in 2-aminothiophene makes it the most reactive. In this compound, the activating effect of the amino and methyl groups is tempered by the deactivating carboxamide group, leading to a slightly lower reactivity. Thiophene itself is the baseline, and thiophene-3-carboxamide is the least reactive in this series due to the deactivating nature of the carboxamide group.
Quantitative Data Presentation
While direct kinetic studies comparing the reaction rates of this compound with other thiophenes under identical conditions are not extensively available in the literature, we can compile representative yields for common electrophilic substitution reactions to illustrate the relative reactivities.
Table 1: Comparison of Yields in Bromination Reactions
| Compound | Reagent and Conditions | Product | Yield (%) | Reference |
| Thiophene | Br₂ in CCl₄ | 2-Bromothiophene and 2,5-Dibromothiophene | Variable | [3] |
| 2-Aminothiophene derivative | NBS in CH₃CN, rt, 24h | 5-Bromo-2-aminothiophene derivative | Good | [4] |
| This compound | NBS in DMF | 2-Amino-5-bromo-4-methylthiophene-3-carboxamide | High (qualitative) | [5] |
Table 2: Comparison of Yields in Vilsmeier-Haack Formylation
| Compound | Reagent and Conditions | Product | Yield (%) | Reference |
| Thiophene | POCl₃, DMF | Thiophene-2-carboxaldehyde | 73-83 | [6] |
| 2-Aminothiophene derivative | POCl₃, DMF, 60°C | 2-Amino-5-formylthiophene derivative | Good | [7] |
| This compound | Not specified | 2-Amino-5-formyl-4-methylthiophene-3-carboxamide | High (qualitative) | [7] |
Experimental Protocols
Gewald Synthesis of this compound
The Gewald reaction is a multicomponent reaction that provides a versatile and straightforward route to polysubstituted 2-aminothiophenes.[8][9]
Reactants:
-
Acetone
-
Cyanoacetamide
-
Elemental Sulfur
-
Morpholine (or another secondary amine as a catalyst)
-
Ethanol (solvent)
Procedure:
-
A mixture of acetone (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1 equivalent) is prepared in ethanol.
-
A catalytic amount of morpholine is added to the mixture.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 50°C) for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration, as it often precipitates from the solution.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Electrophilic Bromination of a 2-Aminothiophene Derivative
This protocol describes a general method for the bromination of an activated 2-aminothiophene at the C5 position.
Reactants:
-
2-Aminothiophene derivative
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (solvent)
Procedure:
-
The 2-aminothiophene derivative (1 equivalent) is dissolved in acetonitrile in a round-bottom flask.
-
N-Bromosuccinimide (1-1.2 equivalents) is added to the solution in portions at room temperature.
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 24 hours), and the reaction progress is monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
Purification is typically achieved by column chromatography on silica gel.
Vilsmeier-Haack Formylation of a 2-Aminothiophene Derivative
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][10]
Reactants:
-
2-Aminothiophene derivative
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Aqueous sodium acetate or sodium hydroxide for work-up
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, DMF is cooled in an ice bath.
-
Phosphorus oxychloride (1-2 equivalents) is added dropwise to the cooled DMF, maintaining a low temperature. The mixture is stirred for a short period to allow for the formation of the Vilsmeier reagent.
-
A solution of the 2-aminothiophene derivative (1 equivalent) in DMF is then added dropwise to the Vilsmeier reagent at a low temperature.
-
After the addition is complete, the reaction mixture may be stirred at room temperature or heated (e.g., to 60°C) for a period of time, with monitoring by TLC.
-
The reaction is quenched by carefully pouring the mixture onto crushed ice and then neutralizing with an aqueous solution of sodium acetate or sodium hydroxide.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Visualizations
Logical Reactivity Comparison
Caption: Predicted order of reactivity of thiophene derivatives towards electrophiles.
Experimental Workflow for Gewald Synthesis
Caption: Workflow for the Gewald synthesis of this compound.
Mechanism of Electrophilic Substitution at C5
Caption: General mechanism for electrophilic substitution on the target molecule.
References
- 1. download.e-bookshelf.de [download.e-bookshelf.de]
- 2. d-nb.info [d-nb.info]
- 3. CN101591328A - The chemical synthesis process of a kind of 2-bromothiophene and derivative thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpcbs.com [ijpcbs.com]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
A Head-to-Head Comparison of Catalysts for the Gewald Reaction: A Guide for Researchers
The Gewald reaction, a cornerstone of heterocyclic chemistry, offers a versatile and efficient one-pot synthesis of highly substituted 2-aminothiophenes. These compounds are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and dyes. The choice of catalyst for this multicomponent reaction significantly impacts yield, reaction time, and overall efficiency. This guide provides a head-to-head comparison of various catalytic systems, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific needs.
At a Glance: Performance of Key Catalysts
The following table summarizes the performance of several catalysts for the Gewald reaction based on reported experimental data. Direct comparison should be approached with caution due to variations in substrates and reaction conditions across different studies.
| Catalyst | Reactants (Ketone/Aldehyde + Active Methylene Compound) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidinium Borate | Cyclohexanone + Malononitrile | Ethanol/Water (9:1) | 100 | 25 min | 96 | [1] |
| Acetophenone + Malononitrile | Ethanol/Water (9:1) | 100 | 30 min | 87 | ||
| 4-Chloroacetophenone + Ethyl Cyanoacetate | Ethanol/Water (9:1) | 100 | 25 min | 96 | ||
| L-Proline | Cyclohexanone + Malononitrile | DMF | 60 | 6 h | 84 | [2] |
| Cyclopentanone + Malononitrile | DMF | 60 | 6 h | 81 | [2] | |
| Acetophenone + Ethyl Cyanoacetate | DMF | 60 | 12 h | 75 | [2] | |
| Sodium Aluminate (NaAlO₂) | Cyclohexanone + Malononitrile | Ethanol | Reflux | 1.5 h | 98 | |
| Acetophenone + Malononitrile | Ethanol | Reflux | 2 h | 95 | ||
| 4-Methylcyclohexanone + Ethyl Cyanoacetate | Ethanol | Reflux | 2.5 h | 92 | ||
| Ionic Liquid ([HOEmim]PF₆:H₂O) | 2,5-dihydroxy-1,4-dithiane + Malononitrile | [HOEmim]PF₆:H₂O (0.4:0.1) | 80 | 1 h | 98.1 | [3] |
| 2,5-dihydroxy-1,4-dithiane + Ethyl Cyanoacetate | [HOEmim]PF₆:H₂O (0.4:0.1) | 80 | 1.5 h | 95.2 | [3] | |
| KF-Alumina (Microwave) | Cyclohexanone + Malononitrile | Ethanol | 70 | 20 min | 92 | [4] |
| Acetophenone + Ethyl Cyanoacetate | Ethanol | 70 | 20 min | 88 | [4] |
The Engine of Synthesis: The Gewald Reaction Mechanism
The Gewald reaction proceeds through a cascade of three key steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting. The reaction is initiated by a Knoevenagel condensation, followed by the addition of elemental sulfur, and culminates in an intramolecular cyclization and tautomerization to form the stable 2-aminothiophene ring.[5]
Caption: General mechanism of the Gewald reaction.
In Detail: Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed experimental protocols for the synthesis of 2-aminothiophenes using the highlighted catalysts.
Protocol 1: Piperidinium Borate Catalyzed Synthesis[1]
Materials:
-
Ketone/Aldehyde (1.0 mmol)
-
Active Methylene Compound (1.0 mmol)
-
Elemental Sulfur (1.2 mmol)
-
Piperidinium Borate (20 mol%)
-
Ethanol:Water (9:1, 5 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone/aldehyde, active methylene compound, elemental sulfur, and piperidinium borate in the ethanol:water solvent mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice and stir for 15-20 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure 2-aminothiophene.
Protocol 2: L-Proline Catalyzed Synthesis[2]
Materials:
-
Ketone/Aldehyde (1.0 mmol)
-
Active Methylene Compound (1.0 mmol)
-
Elemental Sulfur (1.2 mmol)
-
L-Proline (10 mol%)
-
N,N-Dimethylformamide (DMF, 3 mL)
Procedure:
-
To a stirred solution of the ketone/aldehyde and active methylene compound in DMF, add L-proline and elemental sulfur.
-
Heat the reaction mixture to 60 °C and stir for the time indicated in the table.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the desired product.
Protocol 3: Microwave-Assisted Synthesis using KF-Alumina[4]
Materials:
-
Ketone/Aldehyde (1.0 mmol)
-
Active Methylene Compound (1.0 mmol)
-
Elemental Sulfur (1.2 mmol)
-
KF-Alumina (0.1 g)
-
Ethanol (5 mL)
Procedure:
-
In a microwave-safe reaction vessel, mix the ketone/aldehyde, active methylene compound, elemental sulfur, and KF-alumina in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 70 °C for the specified time.
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the catalyst and wash the solid with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
The selection of a catalyst for the Gewald reaction is a critical decision that influences the efficiency, sustainability, and cost-effectiveness of the synthesis. For rapid and high-yielding reactions under relatively mild conditions, piperidinium borate and microwave-assisted synthesis with KF-alumina appear to be excellent choices. L-proline offers a greener and more economical organocatalytic alternative, albeit with generally longer reaction times. Sodium aluminate presents a robust and high-yielding heterogeneous option. The use of ionic liquids can facilitate catalyst recycling and may enhance reaction rates.
This guide provides a comparative framework to assist researchers in navigating the diverse catalytic landscape of the Gewald reaction. The optimal catalyst will ultimately depend on the specific substrates, desired scale, and available resources of the individual research setting. Further optimization of the provided protocols may be necessary to achieve the best results for a particular application.
References
- 1. d-nb.info [d-nb.info]
- 2. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [논문]Organic Reactions in Ionic Liquids: Gewald Synthesis of 2‐Aminothiophenes Catalyzed by Ethylenediammonium Diacetate [scienceon.kisti.re.kr]
In Vitro Assay Validation for Novel Thiophene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The versatile thiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives showing significant promise in anticancer, antimicrobial, and anti-inflammatory applications. This guide provides an objective comparison of the in vitro performance of novel thiophene derivatives against established alternatives, supported by experimental data and detailed protocols to aid in their validation.
Comparative Analysis of Biological Activity
The efficacy of novel thiophene derivatives has been evaluated across various biological assays. The following tables summarize their performance in comparison to standard therapeutic agents.
Anticancer Activity: Cytotoxicity Screening
The cytotoxic potential of novel thiophene derivatives is a primary indicator of their anticancer activity. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells.
Table 1: In Vitro Cytotoxicity (IC50) of Thiophene Derivatives vs. Standard Anticancer Agents
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 480 | HeLa | Cytotoxicity Assay | 12.61 (µg/mL) | Paclitaxel | >33.42 (µg/mL) | [1][2] |
| HepG2 | Cytotoxicity Assay | 33.42 (µg/mL) | Paclitaxel | >33.42 (µg/mL) | [1][2] | |
| Compound 471 | HeLa | Cytotoxicity Assay | 23.79 (µg/mL) | Paclitaxel | Not Specified | [1][2] |
| HepG2 | Cytotoxicity Assay | 13.34 (µg/mL) | Paclitaxel | Not Specified | [1][2] | |
| TP 5 | HepG2 | MTT Assay | More active than Paclitaxel at 30 µg/mL | Paclitaxel | Less active than TP 5 at 30 µg/mL | [3][4] |
| SMMC-7721 | MTT Assay | More active than Paclitaxel at 30 µg/mL | Paclitaxel | Less active than TP 5 at 30 µg/mL | [3][4] | |
| Compound 3b | HepG2 | MTT Assay | 3.105 | Doxorubicin | Not Specified | [5][6] |
| PC-3 | MTT Assay | 2.15 | Doxorubicin | Not Specified | [5][6] | |
| Compound 4c | HepG2 | MTT Assay | 3.023 | Doxorubicin | Not Specified | [5][6] |
| PC-3 | MTT Assay | 3.12 | Doxorubicin | Not Specified | [5][6] | |
| Compound S8 | A-549 | SRB Assay | Effective at 10⁻⁴ M | Adriamycin | Standard | [7] |
Kinase Inhibition Activity
Many thiophene derivatives exert their anticancer effects by targeting specific protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.
Table 2: In Vitro Kinase Inhibition (IC50) of Thiophene Derivatives vs. Standard Inhibitors
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 3b | VEGFR-2 | 0.126 | Sorafenib | 0.045 | [5] |
| AKT-1 | 6.96 | LY2780301 | 4.62 | [5] | |
| Compound 4c | VEGFR-2 | 0.075 | Sorafenib | 0.045 | [5] |
| AKT-1 | 4.60 | LY278031 | 4.62 | [5] | |
| Compound 11 | VEGFR-2 | 0.192 | Sorafenib | 0.082 | [8] |
Antimicrobial Activity
Thiophene derivatives have also demonstrated significant potential as antimicrobial agents. The Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 3: In Vitro Antimicrobial Activity (MIC) of Thiophene Derivatives vs. Standard Antibiotics
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Thiophene derivative 4 | Colistin-Resistant A. baumannii | 16 (MIC50) | Not Specified | Not Specified | [9] |
| Colistin-Resistant E. coli | 8 (MIC50) | Not Specified | Not Specified | [9] | |
| Thiophene derivative 5 | Colistin-Resistant A. baumannii | 16 (MIC50) | Not Specified | Not Specified | [9] |
| Colistin-Resistant E. coli | 32 (MIC50) | Not Specified | Not Specified | [9] | |
| Thiophene derivative 8 | Colistin-Resistant A. baumannii | 32 (MIC50) | Not Specified | Not Specified | [9] |
| Colistin-Resistant E. coli | 32 (MIC50) | Not Specified | Not Specified | [9] | |
| Compound S1 | S. aureus, B. subtilis, E. coli, S. typhi | 0.81 (µM/ml) | Cefadroxil | Standard | [7] |
| Compound S4 | A. niger, C. albicans | 0.91 (µM/ml) | Fluconazole | Standard | [7] |
| Au-NHC complex 2b | Ampicillin-resistant S. aureus | 32 | Ampicillin | Standard | [10] |
| Au-NHC complex 2b + Ampicillin | Ampicillin-resistant S. aureus | 4 | Ampicillin | Standard | [10] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and accurate comparison of results.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reagent Preparation: Prepare solutions of the recombinant human kinase, a specific substrate peptide, ATP, and the thiophene-based inhibitor.
-
Assay Reaction: In a suitable buffer, incubate the kinase, substrate, and test compound together.
-
Initiation: Start the kinase reaction by adding ATP.
-
Termination: After a defined incubation period, stop the reaction.
-
Quantification: Measure the amount of phosphorylated substrate using a suitable detection method, such as ELISA or a fluorescence-based readout.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the thiophene derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) illustrate key signaling pathways targeted by thiophene derivatives and a typical experimental workflow for their validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 10. Synthesis and antimicrobial activity of thiophene-functionalized Ag(I) and Au(I) N-heterocyclic carbene complexes against ampicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Characterization of 2-Aminothiophene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of key chemical entities is fundamental to drug development and manufacturing. 2-Aminothiophene, a vital heterocyclic building block in medicinal chemistry, requires precise and reliable analytical methods to ensure its identity, purity, and quality. Cross-validation of different analytical techniques provides a high degree of confidence in the generated data, ensuring consistency and accuracy across various analytical platforms. This guide presents a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of 2-aminothiophene, complete with detailed experimental protocols and validation parameters based on established principles for similar aromatic and heterocyclic amines.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the desired level of sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS in the analysis of 2-aminothiophene.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Separation based on volatility and interaction with a stationary phase, with detection by mass analysis. |
| Specificity | Good, based on retention time and UV spectrum. Potential for co-elution with impurities of similar polarity. | Excellent, based on retention time and unique mass fragmentation pattern, providing high confidence in identification. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.5% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.5% | ≤ 3.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL |
| Sample Throughput | High | Moderate |
| Derivatization Required | No | Potentially, to improve volatility and peak shape. |
Experimental Protocols
Detailed methodologies for the characterization of 2-aminothiophene using HPLC-UV and GC-MS are provided below. These protocols are based on established methods for similar analytes and should be validated in the user's laboratory to ensure suitability.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine purity assessment and quantification of 2-aminothiophene.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
-
2-Aminothiophene reference standard.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 30:70 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the 2-aminothiophene reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the 2-aminothiophene sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high specificity and is ideal for the identification and quantification of 2-aminothiophene, particularly in complex matrices or for trace-level analysis.
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Helium (carrier gas).
-
Dichloromethane (GC grade).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent, if necessary).
-
2-Aminothiophene reference standard.
2. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.2 mL/min (constant flow).
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-300.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of 2-aminothiophene in dichloromethane at a concentration of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Dissolve the sample in dichloromethane to a concentration of approximately 100 µg/mL.
-
Derivatization (if required): To an aliquot of the standard or sample solution, add an equal volume of BSTFA with 1% TMCS. Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of analytical methods for 2-aminothiophene characterization.
Caption: Logical workflow for cross-validating analytical methods.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the characterization of 2-aminothiophene, each with its own strengths. HPLC-UV offers a straightforward, high-throughput method for routine analysis, while GC-MS provides unparalleled specificity for identification and is highly sensitive for trace analysis. The cross-validation of these methods, following the principles outlined in the ICH guidelines, ensures the generation of robust, reliable, and accurate data, which is indispensable for regulatory submissions and maintaining product quality throughout the drug development lifecycle. The choice of method will ultimately depend on the specific analytical challenge at hand, with the complementary nature of these techniques providing a comprehensive analytical toolkit for the characterization of 2-aminothiophene.
A Comparative Analysis of Novel 2-Aminothiophene Derivatives as Carbonic Anhydrase Inhibitors
For Immediate Release
In the landscape of drug discovery, the quest for potent and selective enzyme inhibitors is paramount. This guide provides a comparative benchmark of newly synthesized 2-aminothiophene derivatives against established clinical inhibitors of carbonic anhydrase (CA), a metalloenzyme implicated in various physiological and pathological processes. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in advancing therapeutic candidates.
Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their role in pH regulation, ion transport, and biosynthetic pathways makes them a critical target for treating a range of disorders, including glaucoma, epilepsy, and certain types of cancer. This guide focuses on the comparative inhibitory potential of novel 2-aminothiophene-based compounds against human carbonic anhydrase isoforms I and II (hCA I and hCA II), benchmarked against well-known sulfonamide inhibitors.
Quantitative Comparison of Inhibitory Activity
The inhibitory efficacy of the novel 2-aminothiophene derivatives was quantified and compared against standard carbonic anhydrase inhibitors. The following table summarizes the inhibition constants (Ki) for a selection of these new compounds and the 50% inhibitory concentrations (IC50) for established drugs. Lower values indicate greater inhibitory potency.
| Compound Class | Compound/Drug | Target | Inhibition Constant (Ki) / IC50 |
| New 2-Aminothiophene Derivatives | Substituted Thiophene 1 | hCA I | 447.28 - 1004.65 nM[1] |
| Substituted Thiophene 2 | hCA II | 309.44 - 935.93 nM[1] | |
| Known Inhibitors (Benchmarks) | Acetazolamide | hCA IX | 30 nM[2] |
| Brinzolamide | hCA II | 3.19 nM[2][3][4] | |
| Dorzolamide HCl | hCA II | 0.18 nM[2] |
Experimental Protocols
The determination of inhibitory activity is crucial for benchmarking new compounds. Below is a detailed methodology for a standard in vitro carbonic anhydrase inhibition assay.
In Vitro Carbonic Anhydrase Activity Assay (Esterase Method)
This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of an inhibitor.
Materials and Reagents:
-
Human carbonic anhydrase I and II isoenzymes (hCA I and hCA II)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Tris-HCl buffer (pH 7.4)
-
The 2-aminothiophene derivatives to be tested
-
Known carbonic anhydrase inhibitors (e.g., Acetazolamide) as positive controls
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplates
-
Spectrophotometer (microplate reader)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compounds and standard inhibitors in DMSO.
-
Prepare a working solution of hCA I and hCA II in Tris-HCl buffer.
-
Prepare a substrate solution of p-NPA in acetonitrile.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the test compound solution at various concentrations. Include wells with the standard inhibitor and wells with only DMSO as a control.
-
Add the enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex.[5]
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 348-405 nm in kinetic mode, recording readings at regular intervals for a specified duration.[6][7]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Inhibition constants (Ki) can be determined using the Cheng-Prusoff equation or by Lineweaver-Burk plots.
-
Visualizing Experimental and Biological Pathways
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for inhibitor benchmarking and the physiological role of carbonic anhydrase.
Caption: Workflow for Benchmarking New Carbonic Anhydrase Inhibitors.
Caption: Physiological Role of Carbonic Anhydrase and Point of Inhibition.
References
- 1. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Amino-4-methylthiophene-3-carboxamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-Amino-4-methylthiophene-3-carboxamide, a compound that, like many of its thiophene analogs, requires careful management as hazardous waste.
Hazard Profile and Core Safety Principles
Personal Protective Equipment (PPE)
When handling this compound for disposal, wearing appropriate personal protective equipment is mandatory to prevent exposure. This includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield.[2]
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile gloves). Gloves should be inspected for integrity before use.[2]
-
Respiratory Protection: All handling and disposal procedures should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[2]
Spill Management
In the event of a small spill, the following steps should be taken:
-
Ensure Adequate Ventilation: Work within a fume hood if possible.[3]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Avoid using combustible materials like paper towels.[3]
-
Cleanup: Wearing the appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[3]
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[3]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[3]
Disposal Procedures for this compound
The primary method for the disposal of this compound is through an approved hazardous waste disposal program. Adherence to institutional, local, state, and federal regulations is mandatory.[1][2]
Step 1: Waste Collection
-
Collect all waste containing this compound, including unreacted material, contaminated solvents, and disposable labware (e.g., pipette tips, gloves), in a dedicated, chemically compatible, and leak-proof container.[4] Glass containers are generally suitable.[2]
-
The container must be kept securely closed except when actively adding waste.[4]
-
Do not mix this waste with non-hazardous materials or other incompatible chemical wastes.[4]
Step 2: Labeling
-
Clearly and accurately label the waste container. The label must include:
Step 3: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[3][4]
-
This storage area should be cool, dry, and well-ventilated, away from sources of heat and ignition.[3][4]
-
Ensure the storage area has secondary containment to manage any potential leaks.[4]
-
Store the waste separately from incompatible materials, such as strong oxidizing agents.[3]
Step 4: Professional Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][4]
-
Provide a complete characterization of the waste to the disposal personnel.[4]
-
Follow all institutional and local protocols for hazardous waste pickup and disposal.[3]
Quantitative Data Summary
At present, there is no specific quantitative data, such as concentration limits for disposal, available for this compound. The standard procedure is to treat any concentration of this substance as hazardous waste.
Experimental Protocols for Disposal
Currently, there are no established experimental protocols for the neutralization or chemical degradation of this compound for disposal purposes. Therefore, reliance on professional hazardous waste disposal services is the only approved method.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for 2-Amino-4-methylthiophene-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure personal safety when handling 2-Amino-4-methylthiophene-3-carboxamide. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1][2] A face shield may be necessary for splash hazards. | To protect eyes from splashes, dust, and vapors. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1][2] A lab coat or chemical-resistant apron and closed-toe shoes are also required.[3] | To prevent skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling powders or in poorly ventilated areas.[3][4] | To prevent inhalation of dust or vapors. |
Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4][5]
-
Use non-sparking tools and ground all equipment when handling flammable solids or liquids.[1][2]
Storage:
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is necessary to mitigate environmental and personal risks.
Spill Management:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth).[3]
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[6][7]
-
Clean: Clean the spill area thoroughly with an appropriate solvent.
-
Decontaminate: Decontaminate all equipment used for cleanup.
Waste Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[5][7]
-
Waste material should be disposed of through a licensed waste disposal company.
-
Do not allow the chemical to enter drains or waterways.[5][6]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
